molecular formula C24H21NO4 B12401639 Fmoc-D-Phe-OH-d5

Fmoc-D-Phe-OH-d5

カタログ番号: B12401639
分子量: 392.5 g/mol
InChIキー: SJVFAHZPLIXNDH-NEQPNFATSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fmoc-D-Phe-OH-d5 is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C24H21NO4

分子量

392.5 g/mol

IUPAC名

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

InChI

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1/i1D,2D,3D,8D,9D

InChIキー

SJVFAHZPLIXNDH-NEQPNFATSA-N

異性体SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H]

正規SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Phe-OH-d5 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Fmoc-D-Phe-OH-d5, a deuterated amino acid derivative crucial for modern peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, applications in peptide synthesis, and relevant experimental protocols. The inclusion of a deuterium-labeled phenyl ring offers unique advantages for analytical and metabolic studies.

Core Properties: A Comparative Analysis

This compound is the deuterium-labeled counterpart of Fmoc-D-Phe-OH.[1] The primary distinction lies in the five deuterium (B1214612) atoms on the phenyl ring, which increases the molecular weight and serves as a stable isotopic label. Below is a summary of their key quantitative properties.

PropertyThis compoundFmoc-D-Phe-OH (Non-labeled)
Molecular Formula C₂₄H₁₆D₅NO₄[1]C₂₄H₂₁NO₄[2]
Molecular Weight 392.46 g/mol [1][3]387.4 g/mol [2]
CAS Number 2714483-74-4[1]86123-10-6[2]
Appearance White to off-white powder/solidWhite to off-white powder[2]
Purity ≥98%[4]≥99.0% (HPLC)[5], ≥99.5% (Chiral HPLC)[2]
Isotopic Enrichment 98% atom D[4]N/A
Solubility Soluble in Chloroform[4], DMF[5]Soluble in DMF[5]
Storage Conditions Store refrigerated (+2°C to +8°C), desiccated, and protected from light.[3]Store at 0 - 8°C[2]

Key Applications in Research and Development

The incorporation of deuterium into the D-phenylalanine structure provides significant advantages for specific applications:

  • Internal Standard: this compound is frequently used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (GC-MS or LC-MS).[1] Its distinct mass allows for precise quantification of the non-labeled analogue in complex biological samples.

  • Metabolic and Pharmacokinetic Studies: Deuteration can alter the metabolic profile of a drug.[1] Peptides synthesized with this compound can be used as tracers to study metabolic pathways and pharmacokinetics, as the deuterium substitution can impact the rate of enzymatic degradation.[1]

  • Enhanced Stability: The inclusion of D-amino acids, such as D-phenylalanine, into peptide sequences can significantly increase their resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[6][7] This is a critical attribute for the development of peptide-based therapeutics.

  • Peptide Synthesis: As a protected amino acid, its primary role is as a building block in Solid-Phase Peptide Synthesis (SPPS) to create custom peptides with specific properties.[2][6]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The foundational application of this compound is its incorporation into a growing peptide chain via Fmoc-based SPPS. The Fmoc group protects the α-amino group, preventing unwanted side reactions, and is removed under mild basic conditions.[6]

A Standard SPPS Cycle for Incorporating this compound

This protocol outlines a generalized manual procedure for a single coupling cycle on a 0.1 mmol scale.

Materials and Reagents:

  • Peptide synthesis resin (e.g., Wang resin, Rink Amide resin)[8]

  • This compound

  • Deprotection Solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Coupling/Activation Reagents:

    • An activator such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide).[8]

    • A base such as N,N-Diisopropylethylamine (DIPEA).

  • Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA) for washing.

Methodology:

  • Resin Preparation:

    • Place the resin in a suitable reaction vessel.

    • Swell the resin in DMF for 15-30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[9]

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly to remove residual piperidine and byproducts. A typical wash cycle is:

      • DMF (3 times)

      • IPA (2 times)

      • DMF (3 times)

  • Amino Acid Coupling (Activation and Addition):

    • In a separate vessel, dissolve this compound (e.g., 3-fold molar excess) and an equimolar amount of HBTU in DMF.[9]

    • Add the base, DIPEA (e.g., 2 equivalents relative to the amino acid), to the solution to activate the amino acid.

    • Allow the activation to proceed for 3-8 minutes.[9]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours to allow the coupling reaction to complete.[8]

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin again with DMF and DCM to remove any unreacted reagents and byproducts.[6]

  • Cycle Repetition:

    • The resin, now bearing the newly coupled this compound, is ready for the next cycle of deprotection and coupling with the subsequent amino acid in the desired sequence.

Visualizations

The following diagrams illustrate the core workflow of SPPS and the logical advantages of using deuterated amino acids.

SPPS_Workflow cluster_0 SPPS Cycle Resin Start: Resin with N-terminal Fmoc group Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 2. Washing (DMF, IPA) Deprotection->Wash1 Coupling 3. Coupling (Activated this compound) Wash1->Coupling Wash2 4. Washing (DMF, DCM) Coupling->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle NextCycle->Deprotection Repeat for next amino acid

Caption: A simplified workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Deuteration_Advantages cluster_1 Applications of this compound Source This compound (Deuterium Labeled) InternalStd Internal Standard for Quantitative Analysis (LC-MS, NMR) Source->InternalStd Distinct Mass PK_Studies Tracer for Pharmacokinetic & Metabolic Studies Source->PK_Studies Isotopic Label Stability Increased Metabolic Stability (D-Amino Acid Effect) Source->Stability Stereochemistry DrugDev Enhanced Therapeutic Potential in Drug Development InternalStd->DrugDev PK_Studies->DrugDev Stability->DrugDev

Caption: Logical flow of the advantages conferred by using this compound in peptide research.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains for a vast array of applications, from fundamental biological research to the development of novel therapeutics. At the heart of the most widely adopted SPPS methodology lies the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its unique chemical properties and the mild reaction conditions it affords have made it the dominant choice for the temporary protection of the α-amino group of amino acids.[1]

This technical guide provides a comprehensive exploration of the pivotal role of the Fmoc protecting group in modern SPPS. We will delve into the core chemical principles, present detailed experimental protocols, summarize key quantitative data, and provide visual representations of the fundamental workflows and mechanisms that underpin this essential technology.

Core Principles of Fmoc-Based SPPS

The fundamental principle of SPPS, as pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][3] This approach dramatically simplifies the purification process, as excess reagents and byproducts can be easily removed by filtration and washing.[2] The success of this iterative process hinges on the strategic use of protecting groups to prevent unwanted side reactions.[4]

The Fmoc/tBu (tert-butyl) strategy is a cornerstone of modern SPPS.[1] It employs the base-labile Fmoc group for the temporary protection of the N-terminus of the amino acid and acid-labile protecting groups, typically based on tert-butyl, for the side chains of reactive amino acids.[5] This "orthogonal" protection scheme is the key to its success, allowing for the selective removal of the Fmoc group at each step of the synthesis without affecting the side-chain protecting groups.[][7]

The Chemistry of the Fmoc Group

The Fmoc group is introduced to the α-amino group of an amino acid by reaction with reagents like Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1]

Fmoc Deprotection Mechanism: The defining characteristic of the Fmoc group is its lability under mild basic conditions.[1] The removal of the Fmoc group is a β-elimination reaction, typically carried out using a solution of a secondary amine, most commonly 20-50% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][8]

The mechanism proceeds in two steps:

  • A base, such as piperidine, abstracts the acidic proton on the fluorenyl ring system.[5][9]

  • This leads to a β-elimination, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[5] The DBF byproduct is then scavenged by the excess secondary amine to form a stable adduct, which is washed away.[8]

graph Fmoc_Deprotection { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Fmoc_Peptide [label=<

Fmoc-NH-Peptide-Resin

];

Piperidine [label="Piperidine"]; Intermediate [label="Carbanion Intermediate"]; Products [label=<

H₂N-Peptide-Resin

  • CO₂
  • Dibenzofulvene-Piperidine Adduct

];

Fmoc_Peptide -> Intermediate [label="+ Piperidine"]; Intermediate -> Products [label="β-elimination"]; }

Caption: Mechanism of Fmoc deprotection by piperidine.

Advantages of the Fmoc Strategy

The widespread adoption of the Fmoc strategy over the older tert-butyloxycarbonyl (Boc) methodology is due to several key advantages:[1][7]

  • Mild Deprotection Conditions: The use of a mild base for Fmoc removal avoids the repeated use of strong acids required in Boc chemistry, which can degrade sensitive peptide sequences and the resin support.[][8] This makes Fmoc chemistry particularly suitable for the synthesis of long peptides and those with acid-sensitive modifications like phosphorylation and glycosylation.[8][10]

  • True Orthogonality: The Fmoc group's base lability is completely orthogonal to the acid-labile side-chain protecting groups.[7] This ensures that side chains remain protected throughout the synthesis until the final cleavage step.[7][8]

  • Enhanced Solubility: Fmoc-protected amino acids generally exhibit excellent solubility in common SPPS solvents like DMF and N-methylpyrrolidone (NMP), which helps to ensure efficient coupling reactions.[]

  • Reduced Side Reactions: The mild conditions of the Fmoc strategy minimize side reactions such as peptide chain cleavage or modifications to sensitive amino acids like tryptophan and methionine.[]

  • Real-Time Monitoring: The dibenzofulvene-piperidine adduct has a strong UV absorbance at around 301 nm, which allows for real-time monitoring of the deprotection reaction to ensure its completion.[1]

Quantitative Data in Fmoc-SPPS

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The Fmoc strategy consistently achieves high performance in these areas.

ParameterTypical Value/ConditionNotes
Coupling Efficiency > 99%High efficiency is crucial for the synthesis of long peptides.[]
Fmoc Deprotection Reagent 20% Piperidine in DMFThe most common reagent and concentration.[8]
Fmoc Deprotection Time 5-20 minutesTypically a rapid process.[] Some protocols use two shorter treatments.[11]
Amino Acid Excess 3-5 equivalentsUsed to drive the coupling reaction to completion.[12]
Coupling Reagent Excess 3-5 equivalentsUsed in conjunction with the amino acid excess.
Final Cleavage Reagent Trifluoroacetic acid (TFA)Typically used in a "cocktail" with scavengers.[2]
Final Cleavage Time 2-4 hoursDependent on the peptide sequence and side-chain protecting groups.[2]

Experimental Protocols

The following are detailed methodologies for the key stages of Fmoc-SPPS.

Resin Preparation and First Amino Acid Coupling

Objective: To prepare the solid support and attach the first C-terminal amino acid.

  • Resin Swelling: Swell the appropriate resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) in DMF for at least 1 hour in a reaction vessel.[13][14]

  • First Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of the first Fmoc-protected amino acid and a suitable coupling reagent (e.g., HCTU, HATU) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA).[14]

  • Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture for 2-4 hours at room temperature.

  • Capping (Optional but Recommended): To block any unreacted sites on the resin, treat the resin with a capping solution, such as a mixture of acetic anhydride (B1165640) and DIPEA in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

The SPPS Cycle: Chain Elongation

This cyclical process is repeated for each amino acid in the peptide sequence.

graph SPPS_Cycle { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

Start [label="Fmoc-AA(n)-...-AA(1)-Resin", shape=ellipse, fillcolor="#FBBC05"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)"]; Wash1 [label="2. Washing\n(DMF)"]; Coupling [label="3. Amino Acid Coupling\n(Fmoc-AA(n+1), Activator, Base)"]; Wash2 [label="4. Washing\n(DMF)"]; End [label="Fmoc-AA(n+1)-AA(n)-...-AA(1)-Resin", shape=ellipse, fillcolor="#34A853"];

Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> End; End -> Deprotection [label="Repeat for next amino acid", style=dashed, color="#EA4335"]; }

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin-bound peptide.[14]

    • Agitate for 5-7 minutes.[14]

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-7 minutes to ensure complete deprotection.

  • Washing:

    • Thoroughly wash the resin with DMF (at least 5 times) to remove the piperidine and the Fmoc-piperidine adduct.[14]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA or collidine) in DMF.[14]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 45-60 minutes at room temperature.

  • Washing:

    • Wash the resin thoroughly with DMF to remove excess activated amino acid and coupling byproducts.

A small sample of the resin can be taken after the coupling step to perform a qualitative test (e.g., the Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling reaction.[15]

Final Cleavage and Deprotection

Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups.

  • Final Fmoc Removal: Perform a final deprotection step as described in the SPPS cycle to remove the N-terminal Fmoc group from the last amino acid.

  • Resin Washing and Drying: Wash the peptide-resin extensively with DMF, followed by a solvent like dichloromethane (B109758) (DCM), and then dry the resin under vacuum.[2]

  • Cleavage:

    • Treat the dried peptide-resin with a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[2] The scavengers (water and TIS) are crucial for trapping the reactive cationic species generated during the removal of the acid-labile side-chain protecting groups.

    • Agitate the mixture at room temperature for 2-4 hours.[2]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[1][2]

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

    • Dry the final peptide pellet under vacuum.

The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Orthogonal Protection Strategy in Fmoc-SPPS

The success of Fmoc-SPPS is fundamentally reliant on its orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.

graph Orthogonal_Protection { rankdir="TB"; node [shape=record, fontname="Arial", fontsize=12, style="filled"]; edge [fontname="Arial", fontsize=10];

Peptide [label="{Fully Protected Peptide-Resin | { N-α-Fmoc | Side-Chain-tBu | Linker-Resin}}", fillcolor="#F1F3F4"];

Deprotection [label="Base (Piperidine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="Acid (TFA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Peptide:n -> Deprotection [label="Selective Removal during Synthesis"]; Peptide:sc -> Cleavage [label="Simultaneous Removal at the End"]; Peptide:l -> Cleavage [label="Simultaneous Removal at the End"]; }

Caption: Orthogonality in Fmoc/tBu Solid-Phase Peptide Synthesis.

This orthogonality allows for the precise and controlled assembly of the peptide chain. The base-labile Fmoc group is removed at every cycle, while the acid-labile side-chain and linker protections remain intact. Only at the very end of the synthesis is a strong acid used to simultaneously cleave the peptide from the resin and remove all the side-chain protecting groups.[7]

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis.[1] Its unique base-lability provides a mild, efficient, and highly controllable method for the synthesis of a wide range of peptides.[] The orthogonality of the Fmoc/tBu strategy, coupled with the ease of automation and monitoring, has solidified its position as the preferred methodology for both academic research and industrial drug development.[1][4] A thorough understanding of the principles and protocols outlined in this guide is essential for any scientist or researcher aiming to successfully synthesize peptides for their specific applications.

References

Applications of Stable Isotope-Labeled Amino Acids in Proteomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Core Principles of Quantitative Proteomics with Stable Isotope Labeling

In the landscape of modern biological research and drug development, the ability to accurately quantify changes in the proteome is paramount. Quantitative proteomics provides a window into the dynamic cellular processes that underpin both normal physiology and disease states.[1] Among the various techniques available, those employing stable isotope labeling have emerged as particularly robust and reliable.[2]

At its core, stable isotope labeling involves the incorporation of non-radioactive, heavy isotopes of elements like carbon (¹³C) or nitrogen (¹⁵N) into proteins or peptides.[3] This creates a "heavy" version of a protein that is chemically identical to its natural "light" counterpart but possesses a distinct mass. When analyzed by mass spectrometry, the mass difference allows for the precise and simultaneous quantification of the relative abundance of proteins from different samples.[4][5]

One of the most powerful and widely adopted metabolic labeling strategies is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) .[6][7][8] This technique involves growing cells in a medium where a standard essential amino acid is replaced with its heavy isotope-labeled equivalent.[9][10] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[9] This in vivo labeling approach offers exceptional accuracy because it allows for the mixing of different cell populations (e.g., treated vs. untreated) at the very beginning of the experimental workflow, minimizing downstream processing errors.[6][7][11]

This technical guide provides a comprehensive overview of the applications of stable isotope-labeled amino acids in proteomics, with a focus on the SILAC methodology. It offers detailed experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and signaling pathways to provide a practical resource for researchers, scientists, and drug development professionals.

Key Applications in Research and Drug Development

The versatility of SILAC has led to its application in a wide array of research areas:

  • Quantitative Expression Proteomics: SILAC is extensively used to compare global protein expression profiles between different cellular states, such as healthy versus diseased cells or drug-treated versus control cells.[5][7] This can reveal novel biomarkers and provide insights into disease mechanisms.

  • Drug Discovery and Mechanism of Action Studies: By analyzing proteomic changes upon drug treatment, researchers can elucidate a compound's mechanism of action, identify its molecular targets, and uncover potential off-target effects.[8][12]

  • Analysis of Post-Translational Modifications (PTMs): SILAC, combined with enrichment strategies, is a powerful tool for the quantitative analysis of PTMs like phosphorylation, ubiquitination, and acetylation.[5] This is crucial for understanding cellular signaling and regulation.

  • Protein-Protein Interaction Studies: SILAC can help distinguish true interaction partners from non-specific background proteins in affinity purification-mass spectrometry (AP-MS) experiments, providing a clearer picture of protein interaction networks.[5][13]

  • Protein Turnover Analysis: Dynamic SILAC, or pulse-SILAC (pSILAC), allows for the measurement of protein synthesis and degradation rates on a proteome-wide scale, offering insights into protein homeostasis.[14][15]

Detailed Experimental Protocol: A Step-by-Step Guide to SILAC

This section provides a detailed methodology for a typical two-plex SILAC experiment.

Phase 1: Cell Culture and Metabolic Labeling

  • Media Preparation:

    • Prepare "light" and "heavy" SILAC media. These are typically standard cell culture media (e.g., DMEM or RPMI-1640) that are deficient in specific amino acids, most commonly L-lysine and L-arginine.

    • Supplement the "light" medium with the natural ("light") forms of L-lysine and L-arginine.

    • Supplement the "heavy" medium with the stable isotope-labeled ("heavy") forms of L-lysine (e.g., ¹³C₆-L-lysine) and L-arginine (e.g., ¹³C₆,¹⁵N₄-L-arginine).

    • Both media should also be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.

  • Cell Adaptation and Labeling:

    • Culture two separate populations of the chosen cell line.

    • Grow one population in the "light" medium and the other in the "heavy" medium.

    • Passage the cells for a minimum of five to six cell doublings to ensure complete (>95%) incorporation of the heavy amino acids into the proteome of the "heavy" cell population.[6] The required duration will depend on the doubling time of the specific cell line.

    • Optional but Recommended: To verify labeling efficiency, a small aliquot of the "heavy" labeled cells can be harvested, proteins extracted and digested, and analyzed by mass spectrometry to confirm the absence of "light" peptides.

Phase 2: Experimental Treatment and Sample Collection

  • Application of Stimulus:

    • Once complete labeling is achieved, the "heavy" labeled cell population can be subjected to the experimental treatment (e.g., drug administration, growth factor stimulation).

    • The "light" labeled cells typically serve as the control and are treated with a vehicle or left untreated.

  • Cell Harvesting:

    • Following the treatment period, harvest both the "light" and "heavy" cell populations.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining media.

Phase 3: Sample Preparation for Mass Spectrometry

  • Cell Lysis and Protein Quantification:

    • Lyse the "light" and "heavy" cell pellets separately using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Mixing of Lysates:

    • Combine the "light" and "heavy" protein lysates in a 1:1 ratio based on protein concentration. This is a critical step in the SILAC workflow that minimizes experimental variability.

  • Protein Digestion:

    • The combined protein mixture can be digested into peptides using one of two common methods:

      • In-solution digestion: Proteins are digested directly in the lysate solution. This typically involves reduction of disulfide bonds with dithiothreitol (B142953) (DTT) and alkylation of cysteine residues with iodoacetamide (B48618) (IAA) prior to overnight digestion with a protease such as trypsin.

      • In-gel digestion: The combined protein lysate is first separated by SDS-PAGE. The entire protein lane is then excised, cut into smaller pieces, and subjected to in-gel digestion with trypsin.

  • Peptide Cleanup:

    • Following digestion, the resulting peptides are desalted and purified, typically using C18 solid-phase extraction (e.g., StageTips or Sep-Pak cartridges), to remove contaminants that could interfere with mass spectrometry analysis.

Phase 4: Mass Spectrometry and Data Analysis

  • LC-MS/MS Analysis:

    • The purified peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass due to the incorporated stable isotopes.

  • Data Analysis:

    • Specialized software (e.g., MaxQuant) is used to identify the peptides and proteins present in the sample and to quantify the relative abundance of each protein by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.

Data Presentation: Quantitative Analysis of Protein Expression

The output of a SILAC experiment is a list of identified proteins and their corresponding heavy-to-light (H/L) ratios, which represent the fold change in protein abundance between the two experimental conditions. This data is typically presented in tables for clear interpretation.

Table 1: Example of SILAC Data for Drug-Treated vs. Control Cells

Protein IDGene NameProtein NameH/L RatioLog2(H/L Ratio)p-valueRegulation
P04637TP53Cellular tumor antigen p530.45-1.150.001Down-regulated
P60709ACTBActin, cytoplasmic 11.020.030.95Unchanged
Q06609MAPK1Mitogen-activated protein kinase 12.501.320.005Up-regulated
P31749AKT1RAC-alpha serine/threonine-protein kinase0.98-0.030.92Unchanged
P11362HSP90AA1Heat shock protein HSP 90-alpha3.101.630.002Up-regulated

Table 2: Quantitative Phosphoproteomics Data - EGFR Signaling

Protein IDGene NamePhosphositeH/L Ratio (EGF Stimulated/Control)Regulation
P00533EGFRY10928.5Up-regulated
P27361SHC1Y3176.2Up-regulated
Q06609MAPK1T185/Y1874.8Up-regulated
P31749AKT1S4733.5Up-regulated

Mandatory Visualizations

Experimental and Logical Workflows

SILAC_Workflow cluster_Phase1 Phase 1: Labeling cluster_Phase2 Phase 2: Experiment cluster_Phase3 Phase 3: Sample Prep cluster_Phase4 Phase 4: Analysis Light Cell Culture ('Light' Medium) Control Control Treatment Light->Control Heavy Cell Culture ('Heavy' Medium) Stimulus Experimental Stimulus Heavy->Stimulus Mix Combine Lysates (1:1 Ratio) Control->Mix Stimulus->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest Cleanup Peptide Cleanup (C18 Desalting) Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis (Quantification) LCMS->Data

General Experimental Workflow for a SILAC Experiment.

SILAC_Logic cluster_Input Biological Samples cluster_Process Mass Spectrometry cluster_Output Quantitative Result Control Control Cells ('Light' Amino Acids) MS Mass Spectrometer Detects Mass Difference Control->MS Treated Treated Cells ('Heavy' Amino Acids) Treated->MS Peak_Light Light Peptide Peak MS->Peak_Light Peak_Heavy Heavy Peptide Peak MS->Peak_Heavy Ratio Calculate Peak Intensity Ratio Peak_Light->Ratio Peak_Heavy->Ratio Quant Relative Protein Quantification Ratio->Quant

Logical Flow of Quantitative Analysis using SILAC.

Signaling Pathway Visualization: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is frequently implicated in cancer.[9][16] SILAC-based phosphoproteomics has been instrumental in dissecting the intricate phosphorylation events that govern this pathway upon EGF stimulation.[8][17]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 pY SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Simplified EGFR Signaling Pathway Analyzed by SILAC.

Conclusion and Future Perspectives

Stable isotope labeling with amino acids, particularly the SILAC technique, has revolutionized quantitative proteomics. Its ability to provide accurate, reproducible, and in-depth quantitative data has made it an indispensable tool in both basic research and drug development.[7] From elucidating complex signaling pathways to defining the mechanism of action of novel therapeutics, the applications of SILAC are vast and continue to expand.

Future advancements in mass spectrometry instrumentation, coupled with innovative SILAC-based strategies like pulsed-SILAC for temporal analysis and super-SILAC for the analysis of tissues and organisms, promise to further enhance our understanding of the dynamic proteome.[17] As these technologies mature, they will undoubtedly continue to drive new discoveries and advancements in medicine and the life sciences.

References

An In-depth Technical Guide to Fmoc-D-Phe-OH-d5: Structure, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-D-Phe-OH-d5, a deuterated analog of N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine. It details the structure, molecular weight, and physicochemical properties of both the deuterated and non-deuterated forms. Furthermore, this guide offers a detailed experimental protocol for its application in solid-phase peptide synthesis (SPPS) and illustrates a relevant biological signaling pathway where peptides incorporating D-phenylalanine play a crucial role.

Core Properties and Structure

Fmoc-D-Phe-OH is a fundamental building block in peptide chemistry, featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group of D-phenylalanine. This protection is key to the widely used Fmoc/tBu solid-phase peptide synthesis strategy. The deuterated version, this compound, incorporates five deuterium (B1214612) atoms on the phenyl ring. This isotopic labeling makes it an invaluable tool for use as a tracer or internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS, and in studies of drug metabolism and pharmacokinetics.[1]

The structures of Fmoc-D-Phe-OH and this compound are depicted below:

Fmoc-D-Phe-OH:

This compound:

Quantitative Data Summary

The following table summarizes the key quantitative data for both Fmoc-D-Phe-OH and its deuterated analog.

PropertyFmoc-D-Phe-OHThis compound
Molecular Formula C₂₄H₂₁NO₄[2]C₂₄H₁₆D₅NO₄
Molecular Weight 387.43 g/mol [3]392.46 g/mol [4]
CAS Number 86123-10-6[2]225918-67-2 (L-form)
Appearance White to off-white powder[2][3]Not specified, likely similar to non-deuterated form
Melting Point 180 - 195 °C[2]Not specified
Purity ≥ 99.5% (Chiral HPLC)[2], ≥99.0% (HPLC)[5]≥98%[4]
Optical Rotation [a]D²⁰ = 37 ±2.5 º (c=1 in DMF)[2]Not specified
Solubility Soluble in DMF and NMP[6], slightly soluble in Chloroform and DMSO.[3][7]Soluble in Chloroform

Experimental Protocol: Incorporation of Fmoc-D-Phe-OH into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual procedure for a single coupling cycle of Fmoc-D-Phe-OH on a solid support resin.

Materials and Reagents:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)

  • Fmoc-D-Phe-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The resin is swelled in DMF for 10-15 minutes in the reaction vessel.[8]

  • Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treating with a 20% piperidine solution in DMF for 15-30 minutes.[9] The resin is then washed thoroughly with DMF to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, Fmoc-D-Phe-OH (3 equivalents relative to resin loading) and a coupling reagent like HBTU (2.9 equivalents) are dissolved in DMF.[10] DIPEA (6 equivalents) is added to this solution to pre-activate the amino acid.[10]

  • Coupling: The activated Fmoc-D-Phe-OH solution is added to the deprotected resin. The reaction is agitated for 1-2 hours at room temperature to ensure complete coupling.[9][10]

  • Washing: The resin is washed with DMF to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling (Optional): A small sample of the resin can be tested using the Kaiser test to check for the presence of free primary amines. A negative result indicates a complete coupling reaction.[10]

  • Cycle Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.[8]

  • Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail.[9] The peptide is then precipitated with cold diethyl ether.[10]

Visualizing Workflows and Pathways

Experimental Workflow: Single SPPS Cycle

The following diagram illustrates the logical flow of a single amino acid addition cycle in Fmoc-based solid-phase peptide synthesis.

SPPS_Cycle Resin Resin with N-terminal Fmoc-protected Amino Acid Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Wash with DMF Deprotection->Washing1 Byproducts1 Fmoc-Piperidine Adduct Deprotection->Byproducts1 Coupling Coupling of activated Fmoc-D-Phe-OH (HBTU/DIPEA) Washing1->Coupling Washing2 Wash with DMF Coupling->Washing2 Byproducts2 Excess Reagents & Byproducts Coupling->Byproducts2 NextCycle Ready for Next Cycle Washing2->NextCycle

Caption: A simplified workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Representative Signaling Pathway

Peptides containing D-amino acids often exhibit enhanced resistance to enzymatic degradation, leading to a longer in vivo half-life. This makes them promising candidates for therapeutic agents that can modulate cellular signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

MAPK_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor Ras Ras Receptor->Ras GrowthFactor Growth Factor GrowthFactor->Receptor Peptide D-Phe-containing Peptide Antagonist Peptide->Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: Representative signaling pathway (MAPK) targeted by a D-Phe-containing peptide antagonist.

References

The Deuterium Switch: A Technical Guide to the Effects of Deuterium Labeling on Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of therapeutic peptide development, enhancing metabolic stability to prolong in vivo half-life is a paramount challenge. One strategy gaining significant traction is the selective replacement of hydrogen atoms with their stable isotope, deuterium (B1214612). This "deuterium switch" can significantly alter the pharmacokinetic and pharmacodynamic profile of a peptide, offering a promising avenue to improve its therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and functional consequences of deuterium labeling on peptide structure and function. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key analytical techniques.

The Kinetic Isotope Effect: A Stronger Bond for a Longer-Lasting Peptide

The fundamental principle underpinning the benefits of deuteration is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[1] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slower when a C-D bond is present at that position. In the context of peptide metabolism, this translates to a reduced rate of degradation by proteases and other metabolic enzymes.[1]

This strategic substitution can lead to a cascade of favorable pharmacokinetic changes, including:

  • Increased Metabolic Stability: Enhanced resistance to enzymatic degradation is the primary and most significant advantage.

  • Prolonged Half-Life (t½): A slower metabolic clearance results in the peptide remaining in circulation for a longer duration.[1]

  • Increased Drug Exposure (AUC): The total systemic exposure to the drug is elevated.[1]

  • Reduced Dosing Frequency: A longer half-life can translate to less frequent administration for patients, improving convenience and compliance.[1]

  • Potentially Altered Metabolite Profile: Deuteration can sometimes lead to "metabolic switching," where the metabolic pathway is altered, potentially reducing the formation of toxic or inactive metabolites.[1]

Quantitative Impact of Deuteration on Peptide Pharmacokinetics and Stability

While direct head-to-head clinical trial data for a deuterated peptide versus its exact non-deuterated counterpart is not always publicly available in a consolidated format, the principles of the kinetic isotope effect allow for the projection of expected improvements. The following tables summarize representative pharmacokinetic and metabolic stability data, illustrating the anticipated benefits of deuteration.

Table 1: Comparative Pharmacokinetic Parameters of a Hypothetical Deuterated vs. Non-Deuterated GLP-1 Receptor Agonist

ParameterNon-Deuterated PeptideDeuterated PeptideFold Improvement
Half-Life (t½) 12 hours24 hours2.0x
Cmax 100 ng/mL120 ng/mL1.2x
AUC (0-inf) 1500 ng·h/mL3600 ng·h/mL2.4x
Clearance (CL) 10 L/h4.2 L/h2.4x

Data is illustrative and based on the established principles of the kinetic isotope effect on metabolic stability.

Table 2: In Vitro Metabolic Stability in Human Plasma

PeptideHalf-Life (t½) in Plasma
Non-Deuterated Peptide 60 minutes
Deuterated Peptide 180 minutes

Data is illustrative and based on the established principles of the kinetic isotope effect on metabolic stability.

Table 3: Effect of Deuteration on Peptide Aggregation Kinetics (Illustrative)

PeptideAggregation Lag Time (t_lag)Apparent Growth Rate (k_app)
Non-Deuterated Amyloid Beta (1-40) 4 hours0.5 h⁻¹
Deuterated Amyloid Beta (1-40) 6 hours0.3 h⁻¹

This data is illustrative. Studies have shown that deuteration can impact aggregation, potentially by altering intermolecular interactions.[2]

Experimental Protocols

Synthesis of Deuterated Peptides

The synthesis of deuterated peptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).

Protocol for Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in a reaction vessel.

  • Fmoc Deprotection:

    • Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes.

    • Repeat the treatment once more.

    • Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc group.

  • Amino Acid Coupling:

    • For the non-deuterated peptide, use standard Fmoc-protected amino acids.

    • For the deuterated peptide, incorporate one or more specific Fmoc-protected amino acids containing deuterium at the desired positions. These can be commercially sourced or custom synthesized.

    • Dissolve the Fmoc-amino acid (3 equivalents), a coupling reagent like HBTU (2.9 equivalents), and a base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.

    • Add the activation mixture to the resin and allow it to react for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing:

    • After successful coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle:

    • Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.

    • React for 2-3 hours at room temperature.

  • Purification and Analysis:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.[3][4]

Mass Spectrometry for Deuterated Peptides

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique to study protein and peptide conformation and dynamics.

Protocol for Bottom-Up HDX-MS

  • Deuterium Labeling:

    • Prepare the peptide sample in a non-deuterated aqueous buffer.

    • Initiate the exchange reaction by diluting the peptide solution with a D₂O-based buffer (typically a 10- to 20-fold dilution).

    • Incubate the sample for various time points (e.g., 10s, 1min, 10min, 1hr) at a controlled temperature (e.g., 4°C or 25°C).

  • Quenching:

    • Stop the exchange reaction by adding a quench buffer that rapidly lowers the pH to ~2.5 and the temperature to ~0°C. A typical quench buffer contains formic acid and guanidine (B92328) hydrochloride.

  • Proteolytic Digestion:

    • Immediately inject the quenched sample onto an online immobilized pepsin column maintained at a low temperature (~0-4°C) to digest the peptide into smaller fragments.

  • LC-MS/MS Analysis:

    • Trap and desalt the resulting peptic fragments on a C18 trap column.

    • Separate the fragments using a C18 reversed-phase analytical column with a fast acetonitrile (B52724) gradient.

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire data in both MS1 (for deuterium uptake measurement) and MS/MS (for peptide identification) modes.

  • Data Analysis:

    • Identify the peptic fragments from the MS/MS data.

    • Measure the mass increase of each peptide at each time point from the MS1 spectra to determine the extent of deuterium incorporation.

    • Plot the deuterium uptake over time for each peptide to generate uptake curves.

    • Compare the uptake curves of the peptide in different states (e.g., free vs. ligand-bound) to identify regions of conformational change.[5][6][7]

NMR Spectroscopy of Deuterated Peptides

NMR spectroscopy provides high-resolution structural and dynamic information.

Protocol for 1D and 2D NMR of a Stably Deuterated Peptide

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified, lyophilized deuterated peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture like 90% H₂O/10% D₂O for observing exchangeable protons). The choice of solvent depends on the peptide's solubility.[8]

    • Transfer the solution to a high-quality NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

    • Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁵N).

  • Data Acquisition:

    • 1D ¹H NMR: Acquire a simple 1D proton spectrum to assess the overall sample quality and folding state.

    • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a given amino acid's spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the peptide, with one peak for each amino acid residue (except proline).

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential assignment of the resonances to specific amino acids in the peptide sequence.

    • Analyze the NOESY spectra to identify through-space correlations.

    • Use the collected restraints (NOEs, scalar couplings) to calculate a three-dimensional structure of the peptide.[9][10]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the secondary structure of peptides.

Protocol for Far-UV CD Spectroscopy

  • Sample Preparation:

    • Dissolve the deuterated peptide in a buffer that is transparent in the far-UV region (e.g., phosphate (B84403) buffer at a low concentration).

    • Determine the precise concentration of the peptide using a reliable method (e.g., amino acid analysis).

    • The final peptide concentration should be in the range of 0.1 mg/mL.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and purge with nitrogen gas for at least 30 minutes.

    • Calibrate the instrument using a standard like camphor (B46023) sulfonic acid.

    • Set the experimental parameters: wavelength range (e.g., 190-260 nm), bandwidth, scan speed, and number of accumulations.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.

    • Record the CD spectrum of the peptide sample.

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

    • Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution algorithms.

    • Compare the spectra of the deuterated and non-deuterated peptides to assess any structural differences.[11][12]

Visualizing Workflows and Pathways

Experimental Workflow for Comparative Peptide Stability Analysis

Workflow for Comparative Peptide Stability Analysis cluster_synthesis Peptide Synthesis cluster_stability Stability Assays cluster_pk Pharmacokinetic Study synthesis_nd SPPS of Non-Deuterated Peptide purification RP-HPLC Purification synthesis_nd->purification synthesis_d SPPS of Deuterated Peptide synthesis_d->purification analysis_synthesis MS & HPLC QC purification->analysis_synthesis plasma_stability In Vitro Plasma Stability analysis_synthesis->plasma_stability aggregation_assay ThT Aggregation Assay analysis_synthesis->aggregation_assay dosing Animal Dosing (IV or SC) analysis_synthesis->dosing lcms_analysis LC-MS/MS Bioanalysis plasma_stability->lcms_analysis sampling Blood Sampling dosing->sampling sampling->lcms_analysis pk_modeling PK Parameter Calculation lcms_analysis->pk_modeling

Caption: Workflow for comparing the stability and pharmacokinetics of deuterated and non-deuterated peptides.

Logical Relationship of Deuteration Effects

Logical Cascade of Deuteration Effects deuteration Deuterium Substitution (H → D) bond_strength Increased C-D Bond Strength deuteration->bond_strength kie Kinetic Isotope Effect (KIE) metabolism Slower Enzymatic Metabolism kie->metabolism bond_strength->kie half_life Increased Half-Life (t½) metabolism->half_life auc Increased Exposure (AUC) metabolism->auc dosing Reduced Dosing Frequency half_life->dosing efficacy Improved Therapeutic Efficacy auc->efficacy dosing->efficacy

Caption: The cascade of effects initiated by deuterium substitution in a peptide.

Signaling Pathway of a GLP-1 Receptor Agonist (e.g., Liraglutide)

GLP-1 Receptor Agonist Signaling Pathway liraglutide Liraglutide (GLP-1 Agonist) glp1r GLP-1 Receptor liraglutide->glp1r Binds to g_protein Gs Protein glp1r->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates epac2 Epac2 camp->epac2 Activates insulin_secretion Insulin Secretion (Glucose-Dependent) pka->insulin_secretion epac2->insulin_secretion beta_cell Pancreatic β-cell

Caption: Simplified signaling cascade of a GLP-1 receptor agonist in pancreatic β-cells.[13][14][15]

Conclusion

Deuterium labeling represents a powerful and increasingly utilized strategy in peptide drug development. By leveraging the kinetic isotope effect, researchers can significantly enhance the metabolic stability and pharmacokinetic properties of therapeutic peptides. This technical guide provides the foundational knowledge, quantitative insights, and detailed experimental protocols necessary for scientists and drug development professionals to effectively employ and analyze deuterated peptides. The careful application of these methods can lead to the development of more effective and convenient peptide-based therapies for a wide range of diseases.

References

Navigating the Landscape of Stable Isotope-Labeled Peptide Synthesis: A Technical Guide to Fmoc-D-Phe-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial availability, purity, and applications of N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine-d5 (Fmoc-D-Phe-OH-d5). This deuterated amino acid derivative is a critical tool in modern proteomics and drug development, primarily utilized for generating stable isotope-labeled (SIL) peptides. These SIL peptides serve as internal standards for highly accurate and reproducible quantification of proteins and peptides in complex biological matrices by mass spectrometry. Furthermore, the incorporation of D-amino acids can significantly enhance the proteolytic stability of therapeutic peptides, a crucial attribute for improving their in vivo half-life.

Commercial Availability and Purity

This compound is a specialized chemical reagent available from a select number of suppliers. While the non-deuterated counterpart, Fmoc-D-Phe-OH, is widely available with high purity specifications, researchers seeking the deuterated D-enantiomer must carefully verify the product specifications with the supplier. The primary application of this compound is as an internal standard in quantitative analysis via NMR, GC-MS, or LC-MS.[1]

Below is a summary of commercially available this compound and related compounds. Purity, especially chiral purity, is a critical parameter for applications in peptide synthesis and quantitative proteomics.

SupplierProduct NamePurityNotes
MedChemExpressThis compoundNot specified in search resultsExplicitly listed as the D-enantiomer.[1]
AnaspecFmoc-Phe-OH (Ring-D5)≥95% (Peak Area by HPLC)Stereochemistry (D or L) not explicitly stated in the product name, but the company also sells Fmoc-D-Phe-OH.[2]
BOC SciencesFmoc-Phe-OH-[ring-d5]98% by CP; 98% atom DListed as the L-enantiomer.[]
Cambridge Isotope Laboratories, Inc.L-Phenylalanine-N-Fmoc (ring-D₅, 98%)98% Chemical PurityExplicitly listed as the L-enantiomer.[4]
Sigma-AldrichFmoc-Phe-OH-(phenyl-d5)-2,3,3-d398 atom % DListed as the L-enantiomer.[5]

For comparison, the non-deuterated Fmoc-D-Phe-OH is available from multiple suppliers with high-purity specifications:

SupplierProduct NamePurity
Chem-ImpexFmoc-D-phenylalanine≥ 99.5% (Chiral HPLC)[6]

Core Applications and Signaling Pathways

The primary application of this compound is in the synthesis of heavy-labeled peptides for use in quantitative proteomics. These peptides, identical in chemical properties to their endogenous counterparts but differing in mass, are spiked into biological samples in known concentrations. By comparing the mass spectrometry signal intensities of the heavy (labeled) and light (unlabeled) peptides, researchers can achieve precise absolute quantification of the target peptide or protein.

Incorporating D-amino acids like D-phenylalanine into peptide therapeutics is a well-established strategy to enhance their stability against enzymatic degradation, thereby prolonging their in vivo half-life. While this compound is primarily used for quantification, the principles of incorporating D-amino acids are relevant to drug development.

Below is a diagram illustrating a general workflow for quantitative proteomics using a stable isotope-labeled peptide standard synthesized with this compound.

G Workflow for Quantitative Proteomics with a Heavy-Labeled Peptide Standard cluster_synthesis Peptide Synthesis cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation s1 This compound s2 Solid-Phase Peptide Synthesis (SPPS) s1->s2 s3 Cleavage and Purification s2->s3 s4 Heavy-Labeled Peptide Standard s3->s4 p3 Spike-in Heavy-Labeled Peptide Standard s4->p3 p1 Biological Sample (e.g., Plasma, Tissue Lysate) p2 Protein Extraction and Digestion p1->p2 p2->p3 a1 LC-MS/MS Analysis p3->a1 a2 Extraction of Ion Chromatograms (XIC) a1->a2 a3 Quantification a2->a3 d1 Ratio of Heavy to Light Peptide Signal a3->d1 d2 Absolute Quantification of Endogenous Peptide/Protein d1->d2

Caption: A simplified workflow for quantitative proteomics using a heavy-labeled peptide.

Experimental Protocols

The incorporation of this compound into a peptide sequence follows the standard procedures for Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol.

1. Resin Preparation and Swelling

  • Objective: To prepare the solid support for peptide synthesis.

  • Procedure:

    • Place the appropriate resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in a reaction vessel.

    • Swell the resin in a suitable solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), for 20-30 minutes. This is crucial for optimal permeation of reagents.[7][8]

2. Loading of the First Amino Acid

  • Objective: To attach the first C-terminal amino acid to the resin.

  • Procedure:

    • Dissolve the Fmoc-protected amino acid (e.g., this compound) and a base such as N,N-diisopropylethylamine (DIPEA) in dry DCM.

    • Add the solution to the swollen resin and agitate for 30-60 minutes at room temperature.

    • Wash the resin with DMF.

    • Cap any remaining reactive sites on the resin using a mixture of DCM/Methanol/DIPEA.[7][8]

3. Iterative Deprotection and Coupling Cycles

This process is repeated for each subsequent amino acid in the desired peptide sequence.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling:

    • In a separate vessel, activate the next Fmoc-protected amino acid (e.g., Fmoc-L-Ala-OH) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

4. Final Cleavage and Deprotection

  • Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups.

  • Procedure:

    • After the final coupling and deprotection cycle, thoroughly wash the peptide-resin with DMF, DCM, and methanol, and dry it under vacuum.

    • Treat the dried peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), for 2-3 hours.[9]

    • Filter to separate the cleaved peptide solution from the resin beads.

5. Peptide Precipitation and Purification

  • Objective: To isolate and purify the crude peptide.

  • Procedure:

    • Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash it several times with cold ether.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Below is a diagram illustrating the iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

spss_cycle Iterative Cycle of Fmoc-SPPS start Start: Resin with N-Fmoc Protected Amino Acid deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Activated Fmoc-AA, Coupling Reagents, Base) wash1->coupling wash2 4. DMF/DCM Wash coupling->wash2 next_cycle Repeat for next Amino Acid wash2->next_cycle next_cycle->deprotection Next Cycle

Caption: The core iterative steps in Fmoc-based Solid-Phase Peptide Synthesis.

This technical guide provides a foundational understanding of the commercial availability, purity considerations, and practical application of this compound for researchers engaged in peptide synthesis and quantitative proteomics. Careful selection of reagents and adherence to established protocols are paramount for successful outcomes in these demanding scientific endeavors.

References

Introduction to solid-phase peptide synthesis using Fmoc chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using Fmoc Chemistry

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient chemical synthesis of peptides.[1] Developed by Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[2] This approach simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing.[2]

Among the various strategies for SPPS, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach is the most widely used methodology today.[1][3] It is characterized by the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids and acid-labile protecting groups for the amino acid side chains.[1][4] This orthogonality allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protectors, which are only removed at the final cleavage step.[4][5] The Fmoc SPPS method is renowned for its use of milder reaction conditions compared to the alternative Boc/Bzl strategy, which often requires hazardous reagents like liquid hydrogen fluoride (B91410) (HF).[3][6] These advantages have established Fmoc SPPS as a key, dependable method for producing complex peptides for research, pharmaceutical manufacturing, and materials science.[7][8]

Core Principles of Fmoc Solid-Phase Peptide Synthesis

The fundamental principle of SPPS is the sequential elongation of a peptide chain anchored to a solid support.[7] The C-terminal amino acid of the target peptide is first covalently attached to an insoluble resin.[2][7] The synthesis then proceeds in cycles, with each cycle adding one amino acid to the chain. Each cycle consists of three main steps: deprotection, activation/coupling, and washing.

  • Nα-Fmoc Deprotection : The cycle begins with the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide.[2] This is achieved by treating the resin with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][9][10]

  • Washing : After deprotection, the resin is thoroughly washed to remove the piperidine and the Fmoc-group by-products, ensuring a clean environment for the next step.[4]

  • Amino Acid Coupling : The next Fmoc-protected amino acid in the sequence is activated and introduced.[2] Its carboxyl group is activated by a coupling reagent to facilitate the formation of a peptide bond with the newly freed α-amino group on the resin-bound chain.[2][11] An excess of the activated amino acid is used to drive the reaction to completion.[2]

  • Washing : A final washing step removes excess reagents and by-products, leaving the newly elongated, Fmoc-protected peptide-resin ready for the next cycle.[12]

This entire sequence is repeated until the desired peptide sequence is assembled.[7] Finally, the completed peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Key Components and Reagents

Solid Supports (Resins)

The choice of resin is critical as it determines the C-terminal functionality of the final peptide.[13] Resins must be chemically inert to the synthesis conditions but allow for efficient cleavage at the end.[14] They are typically polystyrene-based beads, often modified with polyethylene (B3416737) glycol (PEG) to improve swelling and reaction kinetics.[3][14]

Resin TypeC-Terminal FunctionalityCommon LinkerTypical Loading Capacity
Wang Resin Carboxylic Acidp-alkoxybenzyl alcohol0.7–1.0 mEq/g[14]
Rink Amide Resin Carboxamide4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy0.7–1.0 mEq/g[14]
2-Chlorotrityl Chloride Resin Carboxylic Acid (or protected peptide fragments)2-Chlorotrityl1.0–2.0 mmol/g[1]
The Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of this strategy.[7] It protects the α-amino group of the incoming amino acid from unwanted reactions.[9]

  • Stability : It is stable to acidic conditions, which is crucial for the orthogonality of the side-chain protecting groups.[12]

  • Lability : It is readily cleaved under mild basic conditions via a β-elimination mechanism.[5][10][12] This reaction is rapid, often completing within minutes.[]

  • Monitoring : The dibenzofulvene by-product of the deprotection reaction has a strong UV absorbance around 300 nm, which allows for real-time spectrophotometric monitoring to ensure the reaction goes to completion.[5][6][12]

Side-Chain Protecting Groups

To prevent unwanted side reactions, the functional groups on amino acid side chains are masked with permanent protecting groups.[2] In Fmoc/tBu chemistry, these groups are typically based on tert-butyl (tBu) or trityl (Trt) and are removed by strong acid (TFA) during the final cleavage step.[4][5]

Amino AcidSide-Chain Protecting Group
Arg (R)Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)[5][6]
Asp (D), Glu (E)OtBu (tert-butyl ester)
Cys (C)Trt (Trityl)[16]
His (H)Trt (Trityl)
Lys (K), Trp (W)Boc (tert-butyloxycarbonyl)[5]
Ser (S), Thr (T), Tyr (Y)tBu (tert-butyl ether)[5]
Asn (N), Gln (Q)Trt (Trityl)
Coupling Reagents

Peptide bond formation is not spontaneous and requires the activation of the carboxylic acid group of the incoming amino acid.[17] This is accomplished using coupling reagents, which are broadly classified into carbodiimides and phosphonium/aminium salts.

Reagent ClassExamplesMolar Ratio (Reagent:AA:Base)Typical Reaction Time
Carbodiimides DIC (N,N'-diisopropylcarbodiimide) + HOBt or Oxyma1:1:0 (Base-free)[11]1-2 hours[7]
Aminium/Uronium Salts HBTU, HATU, HCTU1:1:2 (e.g., DIPEA)[1][12]15-60 minutes[13]
Phosphonium Salts PyBOP, PyAOP1:1:2 (e.g., DIPEA)30-60 minutes

The Fmoc SPPS Workflow

The synthesis of a peptide is a cyclical process, with each cycle adding a single amino acid residue. The workflow is highly amenable to automation.[2]

Fmoc_SPPS_Cycle Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 End Elongated Fmoc-Peptide-Resin Wash2->End LoopPoint End->LoopPoint Repeat for next AA LoopPoint->Deprotection

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

The Fmoc Deprotection Mechanism

Fmoc group removal is a two-step base-catalyzed elimination reaction.[10] A secondary amine, like piperidine, first abstracts the acidic proton on the fluorenyl ring system.[10] This is followed by a β-elimination that releases the free amine, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine to form a stable adduct.[10][12]

Fmoc_Deprotection FmocPeptide Fmoc-NH-Peptide-Resin Step1 Step 1: Proton Abstraction FmocPeptide->Step1 Piperidine Piperidine (Base) Piperidine->Step1 Step3 Step 3: Trapping Piperidine->Step3 Intermediate Carbanion Intermediate Step1->Intermediate Step2 Step 2: β-Elimination Intermediate->Step2 FreeAmine H₂N-Peptide-Resin (Free Amine) Step2->FreeAmine DBF Dibenzofulvene (DBF) Step2->DBF CO2 CO₂ Step2->CO2 DBF->Step3 Adduct DBF-Piperidine Adduct Step3->Adduct

Caption: Mechanism of base-mediated Fmoc deprotection.

Amino Acid Activation and Coupling

To form a peptide bond, the carboxyl group of the incoming Fmoc-amino acid must be activated.[17] Using an aminium salt like HBTU, the carboxyl group is converted into a highly reactive OBt-ester intermediate.[17] This activated ester readily reacts with the free N-terminal amine of the peptide chain on the resin.[7]

Coupling_Mechanism cluster_activation 1. Carboxyl Activation cluster_coupling 2. Peptide Bond Formation FmocAA Fmoc-AA-COOH Activation Activation FmocAA->Activation HBTU HBTU / Base (DIPEA) HBTU->Activation PeptideResin H₂N-Peptide-Resin Coupling Coupling PeptideResin->Coupling ActivatedEster Fmoc-AA-OBt (Activated Ester) Activation->ActivatedEster ActivatedEster->Coupling NewPeptide Fmoc-AA-NH-Peptide-Resin Coupling->NewPeptide Byproducts HOBt + Urea derivative Coupling->Byproducts

Caption: General workflow for amino acid activation and coupling.

Experimental Protocols

The following protocols are standard procedures for manual Fmoc SPPS. For automated synthesizers, parameters are adjusted within the machine's software.

Protocol 1: Resin Preparation (Swelling)
  • Objective : To swell the resin, making the reactive sites accessible.

  • Procedure :

    • Place the desired amount of resin (e.g., 100-500 mg for a 0.1 mmol scale synthesis) in a reaction vessel.[13]

    • Add sufficient DMF to cover the resin completely (approx. 10 mL/g of resin).

    • Allow the resin to swell at room temperature for at least 1 hour with gentle agitation.[13]

    • After swelling, drain the DMF using positive nitrogen pressure or filtration.[13]

Protocol 2: Nα-Fmoc Deprotection
  • Objective : To remove the Fmoc group from the N-terminus.

  • Procedure :

    • Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.[7][13]

    • Agitate the mixture for 15-30 minutes at room temperature.[7] Some protocols suggest two shorter treatments (e.g., 2 x 7 minutes).[13]

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the DBF-adduct.[13]

    • (Optional) Perform a qualitative color test (e.g., Kaiser or Ninhydrin test) to confirm the presence of free primary amines. A positive test (blue color) indicates successful deprotection.[17]

Protocol 3: Amino Acid Coupling (HBTU/DIPEA)
  • Objective : To form a new peptide bond.

  • Procedure :

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.[1][12]

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid. The solution will typically change color.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.[12]

    • Agitate the reaction mixture for 30-60 minutes at room temperature.[13] For difficult couplings, the reaction time may be extended.[13]

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and by-products.

    • (Optional) Perform a color test to confirm the absence of free amines. A negative test (yellow/clear) indicates complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.

Protocol 4: Final Cleavage and Side-Chain Deprotection
  • Objective : To cleave the completed peptide from the resin and remove all side-chain protecting groups.

  • Procedure :

    • After the final coupling and deprotection cycle, wash the peptide-resin extensively with DMF, followed by DCM, and dry it thoroughly under vacuum.

    • Prepare a cleavage cocktail. A common general-purpose cocktail is "Reagent K" or a simpler mixture like TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). TIS and water act as scavengers to trap the highly reactive cationic species generated from the protecting groups.

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate, which contains the deprotected peptide.

    • Wash the resin once or twice with fresh TFA to recover any remaining peptide.

    • Precipitate the crude peptide from the combined filtrates by adding it to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is now ready for purification, typically by reverse-phase HPLC.

References

An In-Depth Technical Guide to the Core Principles of Using Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving accurate and reproducible quantitative results in mass spectrometry (MS) is paramount. This guide provides a comprehensive overview of the fundamental principles and practical applications of internal standards (IS) in mass spectrometry to enhance data quality and reliability.

The Fundamental Role of an Internal Standard

An internal standard is a chemical substance of a known concentration that is added to all samples, including calibrators and quality controls, before analysis.[1][2] Its primary purpose is to correct for variations that can occur during sample preparation, injection, and analysis.[3][4][5] By comparing the signal of the target analyte to the signal of the internal standard, a response ratio is calculated.[1] This ratio is then used for quantification, effectively minimizing the impact of experimental variability and improving the accuracy and precision of the results.[1][3]

The use of an internal standard is crucial for compensating for:

  • Variability in Sample Preparation: Analyte loss can occur during various steps such as extraction, dilution, and reconstitution.[3]

  • Inconsistent Injection Volumes: Modern autosamplers are highly precise, but minor variations can still occur.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[3][5][6]

  • Instrumental Drift: The sensitivity of the mass spectrometer can fluctuate over time.[5]

Types of Internal Standards

There are two primary types of internal standards used in mass spectrometry:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for quantitative MS analysis.[7] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N).[2][3] Because they are chemically almost identical to the analyte, they co-elute chromatographically and experience the same extraction recovery and matrix effects.[3][8]

  • Structural Analogue Internal Standards: These are compounds that are chemically similar to the analyte but not isotopically labeled.[2] They should have similar physicochemical properties, including extraction efficiency and ionization response.[1] While not as ideal as SIL internal standards, they are a viable alternative when a SIL version of the analyte is not available or is prohibitively expensive.[7]

A summary of the comparison between these two types of internal standards is presented in the table below.

FeatureStable Isotope-Labeled (SIL) ISStructural Analogue IS
Structure Chemically identical to the analyte, with isotopic substitution.[2]Chemically similar to the analyte, but not identical.[2]
Chromatography Co-elutes with the analyte.[8]Similar, but not identical, retention time to the analyte.[1]
Matrix Effects Experiences nearly identical matrix effects as the analyte.[3]May experience different matrix effects than the analyte.
Accuracy Provides the highest degree of accuracy and precision.[7]Can provide good accuracy, but may be less precise than SIL-IS.
Availability Not always commercially available for all analytes.[7]Generally more readily available.
Cost Often more expensive.[7]Typically less expensive.

Selection Criteria for an Ideal Internal Standard

The selection of an appropriate internal standard is critical for the success of a quantitative assay. The following table outlines the key criteria to consider.

CriteriaRationale
Structural Similarity Should be chemically and physically similar to the analyte to ensure similar behavior during sample preparation and analysis.[1][9]
No Endogenous Presence The internal standard should not be naturally present in the sample matrix.[1][10]
Purity Should be of high purity, with minimal presence of the unlabeled analyte to avoid interference and analytical bias.[10][11]
Mass Difference (for SIL-IS) A mass difference of at least 3-4 Da is recommended to prevent isotopic crosstalk between the analyte and the internal standard.[3]
Chromatographic Separation For structural analogues, the internal standard should be chromatographically resolved from the analyte and other matrix components.[1] For SIL-IS, co-elution is ideal.[8]
Stability Must be stable throughout the entire analytical process, from storage to final analysis.[10][12]
Similar Ionization Efficiency Should have a comparable ionization response to the analyte.[9][13]

Experimental Protocol: A Step-by-Step Guide to Using Internal Standards

The following protocol provides a detailed methodology for the use of an internal standard in a typical quantitative LC-MS experiment.

1. Preparation of Stock Solutions:

  • Accurately weigh a known amount of the analyte and the internal standard.
  • Dissolve each in a suitable solvent to create concentrated stock solutions (e.g., 1 mg/mL).
  • Store the stock solutions under appropriate conditions to ensure stability.

2. Preparation of Calibration Standards and Quality Controls:

  • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

3. Spiking with Internal Standard:

  • Prepare a working solution of the internal standard at a fixed concentration.
  • Add a precise and consistent volume of the internal standard working solution to all samples, including calibration standards, QCs, and unknown samples.[1] Crucially, the internal standard should be added as early as possible in the sample preparation workflow to account for variability in all subsequent steps. [10]

4. Sample Preparation:

  • Perform the necessary sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) on all samples.[5]

5. LC-MS Analysis:

  • Inject the prepared samples into the LC-MS system.
  • Acquire data for both the analyte and the internal standard using appropriate mass transitions.

6. Data Processing and Quantification:

  • Integrate the peak areas for both the analyte and the internal standard in each chromatogram.
  • Calculate the response ratio for each sample: Response Ratio = Peak Area of Analyte / Peak Area of Internal Standard .[1]
  • Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.[14]
  • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their response ratios from the calibration curve.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship in quantification using an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_is Internal Standard Addition cluster_extraction Sample Processing cluster_analysis Analysis & Quantification Unknown Unknown Sample Add_IS Add Fixed Amount of Internal Standard Unknown->Add_IS Calibrator Calibration Standard Calibrator->Add_IS QC Quality Control QC->Add_IS Extraction Extraction / Cleanup Add_IS->Extraction LCMS LC-MS Analysis Extraction->LCMS Quant Quantification LCMS->Quant quantification_logic Analyte Analyte Signal (Area_A) Ratio Calculate Response Ratio (Area_A / Area_IS) Analyte->Ratio IS Internal Standard Signal (Area_IS) IS->Ratio CalCurve Construct Calibration Curve (Response Ratio vs. Concentration) Ratio->CalCurve Concentration Determine Analyte Concentration in Unknown Sample CalCurve->Concentration

References

Storage and handling recommendations for Fmoc-D-Phe-OH-d5.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Handling of Fmoc-D-Phe-OH-d5

This guide provides comprehensive recommendations for the proper storage and handling of this compound (N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine-d5). The information presented is crucial for maintaining the compound's integrity and ensuring the safety of laboratory personnel. The recommendations are compiled from safety data sheets and technical information for closely related Fmoc-phenylalanine derivatives.

Compound Information

Chemical Name: N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine-d5 Molecular Formula: C₂₄H₁₆D₅NO₄ Appearance: White to off-white solid or powder[1][2]

This compound is an isotopic analogue of Fmoc-D-phenylalanine, a key building block in solid-phase peptide synthesis (SPPS). The incorporation of deuterium (B1214612) can be useful in various analytical applications, including mass spectrometry-based proteomics and NMR studies.[3] Proper storage and handling are paramount to prevent degradation and ensure experimental reproducibility.

Storage Recommendations

To maintain the stability and purity of this compound, it is essential to adhere to the following storage conditions, summarized from supplier recommendations for analogous compounds.

Quantitative Storage Condition Summary
ParameterRecommended ConditionRationale
Temperature (Short-term) 2 to 8°C[3][4][5]Minimizes degradation for frequently used material.
Temperature (Long-term) -20°C[1][6][7]Recommended for preserving the compound's integrity over extended periods.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Reduces the risk of oxidative degradation.
Moisture Store in a desiccated environment[3]The compound can be hygroscopic; moisture can lead to hydrolysis.
Light Protect from light[3][4]Exposure to light can cause photodegradation.
Container Tightly sealed container[4][6][7]Prevents contamination and exposure to moisture and air.

Handling Procedures

Safe handling of this compound requires adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety goggles or glassesMust be worn to protect against dust particles and splashes.[4][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves before use and use proper removal technique to avoid skin contact.[4]
Body Protection Laboratory coatProtects clothing and skin from contamination.[4][6]
Respiratory Protection N95 Respirator or Dust MaskRecommended when handling the solid powder to avoid inhalation.[4][5]
Engineering Controls

All manipulations of the solid compound, especially weighing, should be conducted within a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[4][8] Ensure that eyewash stations and safety showers are readily accessible.[7]

General Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound from storage to use.

cluster_storage Storage cluster_prep Preparation cluster_use Application cluster_cleanup Cleanup & Disposal storage Retrieve from -20°C or 2-8°C Storage acclimate Acclimate to Room Temperature in a Desiccator storage->acclimate weigh Weigh in Fume Hood Using Appropriate PPE acclimate->weigh dissolve Dissolve in an Anhydrous Polar Organic Solvent (e.g., DMF) weigh->dissolve return_storage Return Unused Solid to Proper Storage weigh->return_storage spps Use in Solid-Phase Peptide Synthesis dissolve->spps waste Dispose of Contaminated Materials as Hazardous Waste spps->waste

Caption: Recommended handling workflow for this compound.

Stability and Reactivity

  • Stability: The compound is stable under recommended storage conditions. The Fmoc protecting group is base-labile and can be cleaved by agents like piperidine.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][8]

  • Hazardous Decomposition Products: Upon combustion, the compound may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[7][8]

Experimental Protocol: Stability Assessment

Objective: To determine the stability of this compound under simulated storage and handling conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, DMF)

  • Vials with inert caps

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Environmental chambers or incubators

Methodology:

  • Sample Preparation:

    • Accurately weigh several samples of this compound into individual vials.

    • Prepare a stock solution in a suitable anhydrous solvent like DMF for solution-state stability testing.[4] Aliquot this solution into multiple vials.

  • Stress Conditions:

    • Expose sets of solid and solution samples to various conditions, including:

      • Elevated temperature (e.g., 40°C)

      • High humidity (e.g., 75% RH)

      • Exposure to UV light

      • Room temperature on the benchtop

    • Maintain control samples at the recommended long-term storage condition (-20°C, desiccated, dark).

  • Time Points:

    • Analyze samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis:

    • At each time point, dissolve the solid samples (or use the solution aliquots) in an appropriate solvent.

    • Analyze the purity of each sample by HPLC.

    • Compare the chromatograms of the stressed samples to the control sample to identify any degradation products.

  • Data Presentation:

    • Quantify the remaining percentage of this compound at each time point for each condition.

    • Present the data in a table to compare the stability under different conditions.

Disposal Recommendations

Proper disposal of this compound and associated waste is crucial for environmental safety.

  • Solid Waste: Unused or waste this compound should be disposed of as chemical waste.[4]

  • Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be collected in a designated hazardous waste container.[4]

  • Liquid Waste: Solutions containing the compound and solvents used for rinsing should be collected as hazardous liquid waste.[4] Do not pour chemical waste down the drain.[4]

The following diagram outlines the decision process for the disposal of materials contaminated with this compound.

start Material Contaminated with this compound is_solid Is the waste solid (powder, contaminated PPE)? start->is_solid is_liquid Is the waste liquid (solutions, rinsates)? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes end Arrange for Professional Waste Disposal solid_waste->end liquid_waste->end

References

Methodological & Application

Application Note: Quantitative Analysis of Phenylalanine using Fmoc-D-Phe-OH-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of drug development and metabolic research. For accurate and precise quantification, especially in complex biological matrices like plasma or serum, the use of an internal standard is critical.[1] The principle of Stable Isotope Dilution Analysis (SIDA) involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at an early stage of preparation.[2] This SIL internal standard is chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby correcting for variations in sample handling, matrix effects, and instrument response.[1][3]

Fmoc-D-Phe-OH-d5 is a deuterium-labeled form of Fmoc-D-Phenylalanine, making it an ideal internal standard for the quantification of Phenylalanine.[4] The mass difference, due to the five deuterium (B1214612) atoms on the phenyl ring, allows it to be distinguished from the endogenous analyte by the mass spectrometer, while its identical chemical structure ensures co-elution and similar ionization behavior.[1][3] This application note provides a detailed protocol for the use of this compound as an internal standard for the accurate quantification of Phenylalanine in biological samples.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve it in dimethylformamide (DMF) to achieve a final concentration of 1 mg/mL.[2]

    • Store the stock solution at -20°C.

  • Internal Standard (IS) Working Solution (10 µg/mL):

    • Dilute the 1 mg/mL IS stock solution with a 50:50 (v/v) mixture of acetonitrile (B52724) and water to a final concentration of 10 µg/mL.[2]

    • This working solution will be used to spike samples, calibration standards, and quality controls (QCs).

  • Analyte (Phenylalanine) Stock Solution (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of Phenylalanine in a suitable solvent, such as 0.1% formic acid in water.

  • Analyte Working Solutions (Calibration Standards & QCs):

    • Perform serial dilutions of the analyte stock solution using a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of calibration standards and quality control samples at various concentration levels.

Protocol 2: Sample Preparation from Plasma/Serum

This protocol details the extraction of Phenylalanine from a plasma or serum sample.

  • Sample Spiking:

    • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.

    • Add 10 µL of the 10 µg/mL IS working solution (this compound) to the sample.[2]

    • Vortex briefly to mix. Note: The internal standard should be added at the earliest step to account for variability throughout the entire process.[5]

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to the spiked sample.[2]

    • Vortex vigorously for 1 minute to ensure thorough protein precipitation.[2]

  • Centrifugation:

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Transfer:

    • Carefully transfer the clear supernatant to a new microcentrifuge tube, avoiding disturbance of the protein pellet.[2]

  • Fmoc Group Removal (Deprotection):

    • This step is necessary to analyze the underivatized Phenylalanine and its deuterated counterpart.

    • Add 50 µL of 20% piperidine (B6355638) in DMF to the supernatant.[2]

    • Incubate the mixture at room temperature for 30 minutes.[2]

  • Evaporation:

    • Dry the sample completely under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[2]

    • Vortex thoroughly and transfer the solution to an autosampler vial for LC-MS/MS analysis.[2]

Workflow for LC-MS Quantification using Internal Standard

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Spiking (Add this compound IS) Precipitation 2. Protein Precipitation (Ice-cold Acetonitrile) Sample->Precipitation Centrifuge 3. Centrifugation Precipitation->Centrifuge Deprotection 4. Fmoc Deprotection (Piperidine in DMF) Centrifuge->Deprotection Drydown 5. Evaporation (Nitrogen Stream) Deprotection->Drydown Reconstitute 6. Reconstitution (Mobile Phase) Drydown->Reconstitute LC 7. LC Separation (e.g., C18 Column) Reconstitute->LC MS 8. MS/MS Detection (MRM Mode) LC->MS Integration 9. Peak Integration (Analyte & IS) MS->Integration Ratio 10. Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Curve 11. Calibration Curve Plot Ratio->Curve Quant 12. Quantify Analyte Curve->Quant

Caption: Workflow for Phenylalanine quantification using an internal standard.

Data Presentation

Quantitative data should be summarized for clarity. The following tables illustrate typical performance characteristics for an LC-MS/MS method for amino acid quantification. These values are representative and require validation for the specific matrix and instrumentation used.[2]

Table 1: Representative LC-MS/MS Conditions

ParameterCondition
LC System UPLC/HPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) or HILIC Column (e.g., Intrada Amino Acid)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of Phenylalanine from matrix components
Flow Rate 0.4 - 0.6 mL/min[6]
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Phe: m/z 166.1 -> 120.1; Phe-d5: m/z 171.1 -> 125.1 (Example values, must be optimized)
Collision Energy Optimized for each transition

Table 2: Representative Calibration Curve Parameters for Phenylalanine

ParameterValue
Linear Range 1 - 500 µmol/L[7]
Correlation Coefficient (r²) > 0.995
Weighting 1/x or 1/x²
Lower Limit of Quantification (LLOQ) 1 µmol/L

Table 3: Representative Method Performance Characteristics

ParameterAcceptance Criteria
Intra-run Precision (%CV) < 15% (20% at LLOQ)
Inter-run Precision (%CV) < 15% (20% at LLOQ)
Intra-run Accuracy (%RE) ± 15% (20% at LLOQ)
Inter-run Accuracy (%RE) ± 15% (20% at LLOQ)
Matrix Effect Within acceptable limits (e.g., 85-115%)
Recovery Consistent, precise, and reproducible

References

Application Notes: Incorporation of Fmoc-D-Phe-OH-d5 in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids to create custom peptides. The incorporation of non-natural amino acids, such as D-isomers and isotopically labeled variants, is a critical strategy in drug discovery and development. D-amino acids can significantly enhance the proteolytic stability and in vivo half-life of peptide-based therapeutics.[1] Stable isotope labeling, such as the use of deuterium (B1214612) (d5) labeled D-Phenylalanine (Fmoc-D-Phe-OH-d5), provides a powerful tool for quantitative proteomics, metabolic studies, and as an internal standard in mass spectrometry-based assays.

The protocol for incorporating this compound is analogous to that of standard Fmoc-protected amino acids. The underlying chemistry of Fmoc deprotection, carboxyl group activation, and peptide bond formation remains the same. This document provides a detailed, step-by-step protocol for the manual incorporation of this compound into a peptide sequence using standard Fmoc-SPPS chemistry.

Key Performance Parameters in SPPS

The success of solid-phase peptide synthesis is measured by several quantitative factors. The values presented below are typical for standard Fmoc-amino acid couplings and are expected to be representative for the incorporation of this compound.

ParameterTypical Value/RangeNotes
Coupling Efficiency >99%Efficiency is sequence-dependent and can be monitored using qualitative methods like the Kaiser test. Incomplete coupling leads to deletion peptide impurities.[1]
Racemization <1%Phenylalanine is not considered a high-risk residue for racemization. The use of aminium/uronium salt reagents (e.g., HATU, HBTU) minimizes this risk.[1][2]
Cleavage Yield 70-95%Highly dependent on the peptide sequence, the chosen resin, and the specific cleavage cocktail used.[1]
Crude Peptide Purity 50-90%Purity before purification is highly sequence-dependent. Purification via reverse-phase HPLC is almost always necessary to achieve high purity.[1]

Experimental Protocols

This section details the manual protocol for incorporating a single this compound residue onto a solid support resin.

Materials and Reagents

  • Resin: Rink Amide resin or Wang resin (pre-loaded or for loading the first amino acid)

  • Amino Acid: this compound

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF[3][4]

  • Coupling Reagents:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[2]

    • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solutions: DMF, DCM

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water[5]

  • Precipitation Solvent: Cold diethyl ether

  • Equipment: Peptide synthesis vessel with a frit, shaker, nitrogen line for bubbling/drying.

Step 1: Resin Preparation (Swelling)

  • Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a peptide synthesis vessel.

  • Add DMF (approx. 10 mL per gram of resin) to the vessel.

  • Swell the resin by shaking or bubbling with nitrogen for 30-60 minutes at room temperature.[1] This step is crucial for exposing the reactive sites within the resin beads.[5]

  • After swelling, drain the DMF from the vessel.

Step 2: N-terminal Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the resin-bound peptide chain, exposing a free amine for the next coupling reaction.

  • Add the deprotection solution (20% piperidine in DMF) to the swollen resin.

  • Agitate the mixture for 5 minutes and drain the solution.

  • Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[5][6]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]

Step 3: this compound Activation and Coupling

This protocol uses HATU as the coupling reagent due to its high efficiency, especially for potentially challenging couplings.[2][7]

  • Activation: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.[1]

  • Add DIPEA (6 equivalents) to the solution.[1]

  • Allow the mixture to pre-activate by vortexing or stirring for 1-2 minutes. The solution may change color.

  • Coupling: Immediately add the activated amino acid solution to the deprotected, washed resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours.[5]

  • Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the completion of the coupling reaction. A negative test (beads remain colorless) indicates a free secondary amine and a successful coupling.

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) to remove excess activated amino acid and byproducts.[1]

Step 4: Chain Elongation

To add more amino acids, repeat Step 2 (Fmoc Deprotection) and Step 3 (Coupling) for each subsequent amino acid in the desired sequence.

Step 5: Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes any remaining acid-labile side-chain protecting groups.

  • Wash the final peptidyl-resin with DCM (3 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[1]

  • Place the dry resin in a suitable reaction vessel.

  • Add the cleavage cocktail (e.g., TFA/TIS/Water; approx. 10 mL per gram of resin) to the resin.[1][5]

  • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.[5]

Step 6: Peptide Precipitation, Purification, and Analysis

  • Filter the resin from the cleavage mixture and collect the filtrate into a centrifuge tube.

  • Precipitate the crude peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).[1]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash if necessary.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Analyze the purified peptide fractions by mass spectrometry to confirm the correct mass, which will include the +5 Da shift from the incorporated this compound. Lyophilize the pure fractions to obtain the final peptide product as a white powder.

Visualizations

SPPS Workflow Diagram

The following diagram illustrates the cyclical process of adding an amino acid, specifically this compound, during solid-phase peptide synthesis.

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle SPPS Cycle for this compound cluster_final Final Steps start Start with Peptidyl-Resin swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Coupling Reaction (1-2 hours) wash1->couple activate Activate This compound (HATU/DIPEA) activate->couple wash2 Wash (DMF) couple->wash2 wash2->deprotect Repeat for Next Amino Acid cleave Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) wash2->cleave Final Residue Coupled purify Precipitation, Purification (HPLC), & Analysis (MS) cleave->purify

References

Application Notes: Fmoc-D-Phe-OH-d5 for High-Precision Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the fields of drug development and clinical research, the precise quantification of peptides and proteins in complex biological matrices is paramount. Stable Isotope Dilution Analysis (SIDA) combined with mass spectrometry is the gold standard for this purpose.[1] This method relies on the use of a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte of interest but has a different mass.[1] Fmoc-D-Phe-OH-d5 is a deuterated, protected amino acid designed for the synthesis of these high-quality internal standards, enabling robust and accurate quantification in proteomics workflows.[2][3]

The key features of this compound are:

  • Fmoc Protecting Group : The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino terminus, making it ideal for standard Solid-Phase Peptide Synthesis (SPPS).[4]

  • Deuterium (B1214612) (d5) Label : The five deuterium atoms on the phenyl ring provide a +5 Da mass shift compared to the unlabeled counterpart, allowing for clear differentiation in a mass spectrometer without significantly altering the peptide's chromatographic behavior.[2][3]

  • D-Enantiomer : The use of a D-amino acid is a critical feature for specific applications. Peptides incorporating D-amino acids exhibit enhanced resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[5][6] This is particularly valuable when quantifying peptide therapeutics that have been designed with D-amino acids to improve their stability.[6]

Core Applications

The primary application of this compound is in the synthesis of SIL peptides that serve as internal standards for targeted quantitative proteomics.[2][7] This is crucial for:

  • Pharmacokinetic (PK) Studies : Accurately measuring the concentration of peptide-based drugs and their metabolites in biological fluids like plasma or serum over time.

  • Biomarker Validation : Precisely quantifying peptide biomarkers for disease diagnosis, prognosis, or monitoring treatment response.[8][9]

  • Drug Metabolism and Disposition Studies : Tracing the metabolic fate of peptide drugs containing D-phenylalanine.

The workflow involves synthesizing a peptide identical to the target analyte, but with one of the L-phenylalanine residues replaced by D-Phenylalanine-d5 using this compound. A known amount of this "heavy" peptide standard is spiked into the biological sample at the beginning of the preparation process. The heavy standard and the native "light" analyte are then extracted and analyzed together by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The ratio of the signal from the light peptide to the heavy standard allows for precise quantification, correcting for any sample loss during preparation.[1]

Data Presentation

The following tables represent typical quantitative data obtained from a targeted proteomics experiment using a d5-labeled peptide internal standard. These examples are for illustrative purposes.

Table 1: Representative Calibration Curve for a Target Peptide in Human Plasma

ParameterTypical Value
Linearity Range (ng/mL)0.5 - 1000
Correlation Coefficient (r²)> 0.998
Weighting Factor1/x²
Accuracy (% Bias)Within ± 15%
Precision (% CV)< 15%

Table 2: Quantification of a D-Phe-Containing Peptide Therapeutic in a Pharmacokinetic Study

Time Point (Hours)Mean Plasma Concentration (ng/mL)Standard Deviation (ng/mL)Coefficient of Variation (% CV)
0.5854.278.59.2
1621.855.38.9
2310.524.17.8
4102.99.79.4
825.13.112.3
241.90.421.1

Experimental Protocols

Protocol 1: Synthesis of a d5-Labeled Peptide Standard via Fmoc-SPPS

This protocol outlines a generalized manual procedure for synthesizing a target peptide incorporating this compound using Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents:

  • This compound

  • Other required Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amide peptides) or pre-loaded Wang resin[10]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF (v/v)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))[10]

  • Cold diethyl ether

Procedure:

  • Resin Swelling : Place the resin in a reaction vessel and add DMF. Allow the resin to swell for 15-20 minutes, then drain the DMF.[11]

  • Fmoc Deprotection : Add the 20% piperidine solution to the resin and agitate for 5 minutes. Drain, then add a fresh aliquot of piperidine solution and agitate for another 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[7]

  • Amino Acid Coupling :

    • In a separate tube, dissolve 3 equivalents (relative to resin loading) of the desired Fmoc-amino acid (e.g., this compound) and 2.9 equivalents of HBTU in DMF.[4]

    • Add 6 equivalents of DIPEA to the amino acid solution to activate it.[4]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature to ensure complete coupling.[4]

  • Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove unreacted reagents.

  • Cycle Repetition : Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[4]

  • Final Deprotection : After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection : Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[10]

  • Peptide Precipitation : Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether. Centrifuge to pellet the peptide.[5]

  • Purification and Verification : Wash the peptide pellet with cold ether, dry it, and then purify it using reverse-phase HPLC. Confirm the mass of the final d5-labeled peptide using mass spectrometry.

Protocol 2: LC-MS/MS Quantification of a Target Peptide

This protocol describes the quantification of a target peptide from a plasma sample using the synthesized d5-labeled peptide as an internal standard.

Materials and Reagents:

  • Purified d5-labeled peptide internal standard (IS)

  • Plasma samples

  • Acetonitrile (ACN) with 0.1% Formic Acid (FA)

  • Protein precipitation solution (e.g., ACN with 1% TFA)

  • LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Sample Preparation :

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, add 50 µL of the plasma sample.

    • Spike the sample by adding 10 µL of the d5-labeled IS solution at a known concentration.

    • Vortex briefly to mix.

  • Protein Precipitation :

    • Add 200 µL of cold protein precipitation solution to the plasma/IS mixture.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection : Carefully collect the supernatant containing the peptides and transfer it to a clean HPLC vial for analysis.

  • LC-MS/MS Analysis :

    • Inject the sample onto the LC-MS/MS system.

    • Separate the peptides using a suitable C18 reverse-phase column with a gradient of ACN and water (both containing 0.1% FA).

    • Analyze the eluting peptides using the mass spectrometer in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.

    • Set up specific mass transitions for both the "light" endogenous peptide and the "heavy" d5-labeled IS. For example:

      • Light Peptide: Precursor ion (Q1) -> Fragment ion (Q3)

      • Heavy Peptide: Precursor ion + 5 Da (Q1) -> Fragment ion (Q3)

  • Data Analysis :

    • Integrate the peak areas for both the light and heavy peptide transitions.

    • Calculate the peak area ratio (Light Area / Heavy Area).

    • Determine the concentration of the endogenous peptide in the original sample by comparing its peak area ratio to a standard curve prepared with known concentrations of the light peptide and a fixed concentration of the heavy IS.

Visualizations

spss_workflow start Start: Fmoc-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling 2. Coupling: This compound + HBTU/DIPEA wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat cleavage 3. Cleavage (TFA Cocktail) repeat->cleavage purification 4. Purification (HPLC) cleavage->purification end End: Purified d5-Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis of a d5-labeled peptide.

targeted_proteomics_workflow sample Biological Sample (e.g., Plasma) spike 1. Spike-in d5-Peptide Standard sample->spike extract 2. Protein Precipitation & Peptide Extraction spike->extract lcms 3. LC-MS/MS Analysis extract->lcms data 4. Data Processing lcms->data quant Quantitative Result data->quant

Caption: Experimental workflow for targeted peptide quantification.

signaling_pathway receptor GPCR Receptor g_protein G Protein Activation receptor->g_protein peptide D-Phe-d5 Containing Peptide Antagonist peptide->receptor Blocks effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) second_messenger->pka response Cellular Response pka->response

Caption: A representative G-protein coupled receptor (GPCR) signaling pathway.

References

Application Notes and Protocols for Fmoc-D-Phe-OH-d5 in Metabolic Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the development of peptide-based therapeutics, a significant hurdle is their susceptibility to rapid metabolic degradation by proteases, which limits their in vivo half-life and bioavailability.[1] A strategic approach to mitigate this is the incorporation of non-canonical amino acids. Fmoc-D-Phe-OH-d5, a deuterium-labeled and stereochemically altered version of phenylalanine, is a valuable building block for this purpose. The incorporation of a D-amino acid provides resistance to proteases, which are stereospecific for L-amino acids.[2] Furthermore, the deuterium (B1214612) labeling leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can significantly slow down metabolic reactions at or near the site of deuteration, particularly those mediated by cytochrome P450 (CYP) enzymes.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in enhancing and evaluating the metabolic stability of peptide drug candidates.

Key Applications

The primary applications of this compound in drug development include:

  • Enhancing Metabolic Stability: Strategic placement of D-Phe-d5 at metabolically vulnerable positions within a peptide can slow down enzymatic degradation, leading to an increased half-life and improved pharmacokinetic profile.[3]

  • Probing Metabolic Pathways: The KIE can be used as a mechanistic tool to identify the specific sites and enzymes responsible for a peptide's metabolism. A significant difference in the rate of metabolism between the deuterated and non-deuterated peptide provides strong evidence of C-H bond cleavage at that position in the rate-determining step.[3]

  • Internal Standards for Bioanalysis: Peptides synthesized with this compound are ideal internal standards for quantitative mass spectrometry assays (LC-MS/MS).[5][6] They co-elute with the non-labeled analyte and exhibit similar ionization properties, allowing for accurate correction of matrix effects and variability during sample processing.[3]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard procedure for incorporating this compound into a peptide sequence using manual Fmoc-based SPPS.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes and drain.

    • Repeat the treatment with fresh deprotection solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate this compound (3 equivalents relative to resin loading), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (5x). A ninhydrin (B49086) test can be performed to confirm complete coupling.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the mixture to collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify using reverse-phase HPLC.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol assesses the metabolic stability of a deuterated peptide compared to its non-deuterated analog.

Materials:

  • Test peptides (Peptide-H and Peptide-D5)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) with 0.1% formic acid (for quenching)

  • Internal Standard (a stable, non-metabolized peptide or a deuterated version of the analyte if not being compared)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of each test peptide in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test peptide (final concentration 1 µM).

  • Initiation of Reaction: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard.

  • Sample Preparation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent peptide using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining peptide against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k. Calculate intrinsic clearance (CLint) as (k * incubation volume) / mg of microsomal protein.

Protocol 3: Bioanalytical Method Using the Deuterated Peptide as an Internal Standard

This protocol describes the use of a peptide containing D-Phe-d5 as an internal standard (IS) for the quantification of the non-deuterated analog in a biological matrix (e.g., plasma).

Materials:

  • Analyte (non-deuterated peptide)

  • Internal Standard (deuterated peptide, Peptide-D5)

  • Biological matrix (e.g., human plasma)

  • Protein precipitation solution (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To an aliquot of the plasma sample containing the analyte, add a fixed amount of the Peptide-D5 internal standard solution.

    • Add the protein precipitation solution to precipitate plasma proteins.

    • Vortex and centrifuge the samples.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an HPLC vial for analysis.

    • Develop an LC method to achieve chromatographic separation of the analyte and IS from matrix components.

    • Use a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the IS. The IS will have a higher mass due to the deuterium atoms.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the known concentration of the analyte in spiked calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Comparative Metabolic Stability of a Hypothetical Peptide (Peptide-H) and its Deuterated Analog (Peptide-D5) in Human Liver Microsomes.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Peptide-H2527.7
Peptide-D5759.2

Table 2: Performance of Peptide-D5 as an Internal Standard in a Bioanalytical Assay.

Quality Control SampleAnalyte Concentration (Nominal, ng/mL)Accuracy (%) with Peptide-D5 ISPrecision (%CV) with Peptide-D5 IS
Low QC5102.34.5
Mid QC5098.73.2
High QC400101.52.8

Visualizations

G cluster_0 Peptide Synthesis & Purification cluster_1 Metabolic Stability Assay cluster_2 Data Analysis SPPS Incorporate this compound via SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage HPLC Purification (RP-HPLC) Cleavage->HPLC Incubation Incubate Peptide with HLM & NADPH at 37°C HPLC->Incubation Sampling Sample at Time Points Incubation->Sampling Quench Quench Reaction & Precipitate Protein Sampling->Quench LCMS Analyze by LC-MS/MS Quench->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate

Caption: Experimental workflow for assessing metabolic stability.

KIE cluster_peptide cluster_metabolism cluster_outcome PeptideH Peptide with C-H bond (Metabolically Liable) Enzyme Metabolizing Enzyme (e.g., CYP450) PeptideH->Enzyme Lower Activation Energy PeptideD Peptide with C-D bond (Deuterated) PeptideD->Enzyme Higher Activation Energy MetabolismH Rapid Metabolism Enzyme->MetabolismH Fast Reaction Rate MetabolismD Slowed Metabolism (Kinetic Isotope Effect) Enzyme->MetabolismD Slow Reaction Rate IS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample (Contains Analyte) Add_IS Spike with Deuterated Internal Standard (IS) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge Inject Inject Supernatant Centrifuge->Inject MRM Monitor MRM Transitions (Analyte & IS) Inject->MRM AreaRatio Calculate Peak Area Ratio (Analyte / IS) MRM->AreaRatio CalCurve Interpolate from Calibration Curve AreaRatio->CalCurve Concentration Determine Analyte Concentration CalCurve->Concentration

References

Application Notes & Protocols for the Synthesis and Use of Deuterated Peptides as Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled (SIL) peptides, particularly those incorporating deuterium (B1214612) (²H), have become indispensable tools in quantitative proteomics and drug development.[1][2] These "heavy" peptides serve as ideal internal standards for mass spectrometry (MS)-based quantification, exhibiting chemical and physical properties nearly identical to their endogenous, "light" counterparts.[2][3] This near-identity ensures co-elution during chromatography and similar ionization efficiency, allowing for highly accurate and precise quantification by comparing the signal intensities of the light and heavy peptide pairs.[4] Deuterated peptides are crucial for applications ranging from biomarker discovery and validation to pharmacokinetic studies of peptide-based drugs.[][6]

This document provides detailed application notes and experimental protocols for the synthesis, purification, and application of deuterated peptides as analytical standards.

Methods of Deuterated Peptide Synthesis

The introduction of deuterium into a peptide can be achieved through several methods, each with its own advantages and considerations. The two primary strategies are direct chemical synthesis using deuterated precursors and post-synthetic hydrogen-deuterium exchange.

Solid-Phase Peptide Synthesis (SPPS) with Deuterated Amino Acids

The most common and robust method for producing deuterated peptides is through standard solid-phase peptide synthesis (SPPS) using one or more deuterated amino acids.[2] This "bottom-up" approach allows for precise control over the location and number of deuterium atoms incorporated.

Key Features:

  • Site-Specific Labeling: Deuterium atoms are incorporated at specific positions within the peptide sequence.

  • High Isotopic Purity: Can achieve >99% isotopic enrichment.[7]

  • Versatility: Compatible with a wide range of peptide sequences and modifications.

Hydrogen-Deuterium Exchange (HDX)

Post-synthetic hydrogen-deuterium exchange offers a cost-effective method for labeling peptides.[8] This technique involves exposing the synthesized peptide to a deuterium source, such as D₂O, under conditions that promote the exchange of labile hydrogens for deuterium.[6]

Key Features:

  • Cost-Effective: Generally less expensive than using deuterated amino acids.[8]

  • Non-Specific Labeling: Deuterium is incorporated at multiple sites, primarily on the peptide backbone.[9]

  • Potential for Back-Exchange: Care must be taken to minimize the loss of deuterium during sample processing and analysis.[10]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Deuterated Peptide

This protocol outlines the manual synthesis of a deuterated peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected deuterated amino acid(s)

  • Fmoc-protected standard amino acids

  • Rink Amide resin (or other suitable solid support)[11]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)[11]

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)[12]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[11]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (standard or deuterated), HBTU, and HOBt in DMF.

    • Add DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours.[12]

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether and dry.

Protocol 2: Purification of Deuterated Peptides by RP-HPLC

Crude synthetic peptides require purification to remove impurities.[13] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose.[13]

Materials:

  • Crude deuterated peptide

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • HPLC Separation:

    • Equilibrate the C18 column with Solvent A.

    • Inject the peptide sample.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain a dry, purified deuterated peptide.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the synthesis and use of deuterated peptides as analytical standards.

Table 1: Isotopic Purity of Commercially Available Deuterated Amino Acids

Deuterated Amino AcidIsotopic Purity (%)Mass Difference (Da)
Alanine (¹³C₃, ¹⁵N)>99%4
Arginine (¹³C₆, ¹⁵N₄)>99%10
Isoleucine (¹³C₆, ¹⁵N)>99%7
Leucine (¹³C₆, ¹⁵N)>99%7
Lysine (¹³C₆, ¹⁵N₂)>99%8
Phenylalanine (¹³C₉, ¹⁵N)>99%10
Proline (¹³C₅, ¹⁵N)>99%6
Valine (¹³C₅, ¹⁵N)>99%6
Data sourced from representative commercial suppliers.[2]

Table 2: Typical Purity Levels of Synthetic Peptides

Purity LevelDescriptionTypical Application
>75%Crude, desaltedHigh-throughput screening
>85%Polyclonal antibody production
>95%Highly pureQuantitative proteomics, in vitro bioassays
>98%Ultra-pureStructural studies (NMR, X-ray), clinical trials
Data based on common purity grades offered by synthesis services.[7]

Application: Absolute Quantification (AQUA) of Proteins

The AQUA strategy is a widely used method for the absolute quantification of proteins in complex mixtures.[2] It relies on the use of a synthetic stable isotope-labeled peptide as an internal standard.[2]

Protocol 3: AQUA Workflow for Protein Quantification
  • Protein Digestion: The protein sample is digested, typically with trypsin, to generate a complex mixture of peptides.

  • Internal Standard Spiking: A known amount of the corresponding deuterated synthetic peptide (the AQUA peptide) is spiked into the digested sample.[2]

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantification: The endogenous "light" peptide and the "heavy" AQUA peptide are detected and quantified using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[2][7] The ratio of the peak areas of the light and heavy peptides, combined with the known amount of the spiked-in heavy peptide, allows for the precise calculation of the absolute amount of the endogenous peptide, and thus the protein, in the original sample.[2]

Diagrams

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_quantification Quantitative Analysis synthesis Solid-Phase Peptide Synthesis (with Deuterated Amino Acids) purification RP-HPLC Purification synthesis->purification Crude Peptide spiking Spike with Deuterated Peptide Standard purification->spiking Purified Standard digestion Protein Digestion digestion->spiking lcms LC-MS/MS Analysis (SRM/MRM) spiking->lcms quant Absolute Quantification lcms->quant

Caption: General workflow for the synthesis and use of deuterated peptides.

aqua_workflow start Complex Protein Sample digestion Enzymatic Digestion (e.g., Trypsin) start->digestion peptides Mixture of Endogenous (Light) Peptides digestion->peptides mixed_peptides Combined Light and Heavy Peptides peptides->mixed_peptides spike Spike-in Known Amount of Deuterated (Heavy) Peptide Standard spike->mixed_peptides lcms LC-MS/MS Analysis mixed_peptides->lcms srm Selected Reaction Monitoring (SRM) lcms->srm data Peak Area Ratio (Light / Heavy) srm->data quant Calculate Absolute Protein Concentration data->quant

Caption: The Absolute Quantification (AQUA) workflow.

Conclusion

Deuterated peptides are powerful and essential tools for accurate and reproducible quantification in proteomics and drug development. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively synthesize, purify, and utilize these standards in their analytical workflows. The careful selection of synthesis method, rigorous purification, and precise quantification of the deuterated standard are paramount to achieving reliable and high-quality results.

References

Application Notes and Protocols for Fmoc-D-Phe-OH-d5 in NMR Studies of Peptide Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-D-Phe-OH-d5 (Nα-9-fluorenylmethyloxycarbonyl-D-phenylalanine-d5) in the synthesis and subsequent Nuclear Magnetic Resonance (NMR) conformational analysis of peptides. The incorporation of this deuterated amino acid is a powerful strategy for simplifying complex ¹H NMR spectra and elucidating the three-dimensional structure and dynamics of peptides, which is critical in drug discovery and development.

Application Notes

The strategic incorporation of deuterium-labeled amino acids, such as this compound, offers significant advantages in the study of peptide conformation by NMR spectroscopy. In this building block, the five protons of the phenyl ring of D-phenylalanine are replaced with deuterium. This isotopic substitution is key to overcoming common challenges in the structural analysis of peptides.

The primary benefit of using this compound is the simplification of ¹H NMR spectra. The aromatic region of a typical peptide's ¹H NMR spectrum (approximately 6.5-8.5 ppm) can be crowded with signals from multiple aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan, Histidine), making unambiguous resonance assignment and the identification of specific Nuclear Overhauser Effects (NOEs) challenging. By replacing the phenyl protons with deuterium, the corresponding signals from the D-Phe-d5 residue are effectively eliminated from the ¹H NMR spectrum, thus reducing spectral overlap and simplifying analysis.

This spectral simplification is particularly advantageous for:

  • Unambiguous NOE Assignment: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close in proximity (typically < 5 Å), and it is the primary source of distance restraints for 3D structure calculation. By removing the aromatic proton signals of the D-Phe-d5 residue, the remaining NOEs involving other protons can be assigned with greater confidence. This is crucial for accurately defining the peptide's conformation.

  • Studying Inter-residue Interactions: The absence of intra-residue aromatic NOEs from the D-Phe-d5 residue makes it easier to identify and quantify inter-residue NOEs between the D-Phe-d5 backbone protons (e.g., Hα, HN) and protons of neighboring residues. These interactions are critical for defining the local backbone and side-chain conformation.

  • Probing Peptide-Receptor Interactions: In studies of peptide-ligand or peptide-receptor interactions, the deuterated phenyl ring can serve as a "silent" probe. This allows for the clear observation of intermolecular NOEs between the non-deuterated protons of the peptide and the interacting partner, without interference from the aromatic signals of the D-Phe residue.

The use of the D-enantiomer of phenylalanine can also confer unique conformational properties to the peptide and increase its proteolytic stability, which is a desirable feature for therapeutic peptides. The Fmoc protecting group allows for the straightforward incorporation of this labeled amino acid into peptides using standard solid-phase peptide synthesis (SPPS) protocols.

Data Presentation

The following table summarizes representative ¹H NMR chemical shifts for a peptide containing a D-phenylalanine residue in a random coil conformation. The incorporation of this compound would result in the absence of the aromatic proton signals (Hδ and Hε).

ProtonRepresentative Chemical Shift (ppm)Expected Observation with D-Phe-d5
NH8.31Present
4.66Present
3.15, 2.98Present
Hδ (ortho)7.28Absent
Hε (meta)7.33Absent
Hζ (para)7.25Absent

Note: Chemical shifts are highly dependent on the local chemical environment and secondary structure of the peptide. The values presented are for illustrative purposes.

Experimental Protocols

Peptide Synthesis using this compound

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a peptide incorporating this compound using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane), Methanol

  • Reaction vessel with a sintered glass filter

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the piperidine solution and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (for this compound or other Fmoc-amino acids):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. Note: For deuterated amino acids, extending the coupling time may be beneficial to counteract any potential kinetic isotope effects, although these are generally small for this type of reaction.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • (Optional) Perform a ninhydrin (B49086) test to confirm complete coupling. If the test is positive (blue color), repeat the coupling step.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

  • Peptide Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS).

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-Phe-d5, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Elongation Repeat for next amino acid Wash2->Elongation Elongation->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Final cycle Cleavage Cleavage & Deprotection (TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Solid-Phase Peptide Synthesis Workflow
NMR Sample Preparation and Data Acquisition

Materials:

  • Purified peptide containing D-Phe-d5

  • NMR buffer (e.g., 20 mM sodium phosphate, pH 6.5, in 90% H₂O/10% D₂O or 100% D₂O)

  • NMR tubes

Procedure:

  • Sample Dissolution: Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 0.5-2 mM. The optimal concentration will depend on the peptide's solubility and the sensitivity of the NMR spectrometer.

  • pH Adjustment: Adjust the pH of the sample to the desired value using small aliquots of dilute HCl or NaOH.

  • Transfer to NMR Tube: Transfer the sample to a clean, high-quality NMR tube.

  • NMR Data Acquisition: Acquire a series of 1D and 2D NMR experiments. A typical set of experiments for conformational analysis includes:

    • 1D ¹H: To check sample purity and folding.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons and derive distance restraints. A mixing time of 150-300 ms (B15284909) is typically used for peptides of this size.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If ¹³C labeling is also employed, this experiment helps in resolving resonance overlap.

    • 2D ¹H-¹⁵N HSQC: If ¹⁵N labeling is used, this provides information on the backbone amide protons.

NMR_Workflow Start Purified Peptide (containing D-Phe-d5) Dissolution Dissolve in NMR Buffer (e.g., 90% H2O/10% D2O) Start->Dissolution pH_Adjust Adjust pH Dissolution->pH_Adjust NMR_Tube Transfer to NMR Tube pH_Adjust->NMR_Tube Data_Acquisition NMR Data Acquisition NMR_Tube->Data_Acquisition TOCSY 2D TOCSY Data_Acquisition->TOCSY NOESY 2D NOESY Data_Acquisition->NOESY HSQC 2D HSQC (optional) Data_Acquisition->HSQC Data_Processing Data Processing & Analysis Structure_Calc Structure Calculation & Refinement Data_Processing->Structure_Calc Final_Structure Peptide Conformation Structure_Calc->Final_Structure TOCSY->Data_Processing NOESY->Data_Processing HSQC->Data_Processing

NMR Data Acquisition and Analysis Workflow
NMR Data Analysis and Structure Calculation

  • Resonance Assignment:

    • Use the 2D TOCSY spectrum to identify the spin systems of the amino acid residues.

    • Use the 2D NOESY spectrum to establish sequential connectivities (dαN(i, i+1), dNN(i, i+1), dβN(i, i+1)) to assign the spin systems to their specific positions in the peptide sequence. The absence of aromatic proton signals for the D-Phe-d5 residue will be a key feature in this process.

  • NOE Restraint Generation:

    • Integrate the cross-peak volumes in the 2D NOESY spectrum.

    • Calibrate the NOE volumes to distance restraints (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å).

  • Structure Calculation:

    • Use a molecular dynamics or simulated annealing software package (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental NOE distance restraints.

  • Structure Validation:

    • Evaluate the quality of the calculated structures using parameters such as the number of NOE violations, Ramachandran plot analysis, and overall root-mean-square deviation (RMSD) of the ensemble.

Data_Analysis_Logic TOCSY_Data 2D TOCSY Data Spin_Systems Identify Spin Systems TOCSY_Data->Spin_Systems NOESY_Data 2D NOESY Data Sequential_Assignment Sequential Assignment NOESY_Data->Sequential_Assignment NOE_Integration NOE Cross-peak Integration NOESY_Data->NOE_Integration Spin_Systems->Sequential_Assignment Resonance_Assignments Complete Resonance Assignments Sequential_Assignment->Resonance_Assignments Resonance_Assignments->NOE_Integration Distance_Restraints Generate Distance Restraints NOE_Integration->Distance_Restraints Structure_Calculation Structure Calculation (Simulated Annealing) Distance_Restraints->Structure_Calculation Structure_Ensemble Ensemble of 3D Structures Structure_Calculation->Structure_Ensemble Validation Structure Validation (RMSD, Ramachandran) Structure_Ensemble->Validation Final_Conformation Final Peptide Conformation Validation->Final_Conformation

Logic Flow for NMR Data Analysis

Application Notes and Protocols: Step-by-Step Guide for Fmoc Deprotection of Fmoc-D-Phe-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a crucial amine-protecting group in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] Its removal, or deprotection, is a fundamental step that must be efficient and complete to allow for the stepwise assembly of the peptide chain.[2][3] The Fmoc group is base-labile and is typically removed using a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4]

This document provides a detailed guide for the Fmoc deprotection of Fmoc-D-Phe-OH-d5, a deuterated analog of D-phenylalanine. While the protocols are based on standard, well-established conditions, special consideration is given to the nature of the deuterated substrate. The underlying deprotection mechanism involves a β-elimination reaction initiated by the abstraction of a proton from the fluorenyl ring system.[5][6] Therefore, a significant kinetic isotope effect is not expected, as the deuterium (B1214612) atoms on the phenylalanine ring are not involved in the rate-determining step.[4] The standard protocols are generally applicable and robust for this compound.[4]

Data Presentation: Quantitative Analysis of Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by factors including the base concentration, solvent, and reaction time. The following table summarizes typical conditions for Fmoc deprotection applicable to both standard and deuterated amino acids.

ParameterConditionExpected Outcome/YieldNotes
Deprotection Reagent 20% (v/v) Piperidine in DMF>95%The most common and robust condition for efficient deprotection.[7][8]
10% (v/v) Piperidine in DMFHighMay require longer reaction times; can be used to minimize potential base-related side reactions.[7]
2% DBU, 2-5% Piperidine in DMF>98%Faster deprotection, effective for sterically hindered sequences. DBU is a strong, non-nucleophilic base.[8]
5% (w/v) Piperazine in DMFHighAn alternative that can reduce the formation of diketopiperazine side products.[9][10]
Reaction Time (SPPS) 2 x (1-10 min)>95%A two-step deprotection (e.g., 3 min + 10 min) is standard practice in SPPS.[2][4][8]
Reaction Time (Solution) 30 - 60 minutes>95%Generally sufficient for complete deprotection at room temperature in solution.[7]
Temperature Room Temperature (~25°C)StandardMost common and generally sufficient for the reaction to proceed to completion.[7]

Experimental Protocols

Two detailed protocols are provided below: one for solution-phase deprotection and another for the more common application in solid-phase peptide synthesis (SPPS).

Protocol 1: Solution-Phase Fmoc Deprotection of this compound

This protocol is suitable when the free D-Phe-OH-d5 amino acid is required for subsequent reactions in solution.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the this compound in DMF to a concentration of approximately 0.1-0.5 M.[7]

  • Addition of Piperidine: To the stirred solution, add piperidine to a final concentration of 20% (v/v). For example, to 8 mL of the amino acid solution, add 2 mL of piperidine.[7]

  • Reaction: Allow the reaction to stir at room temperature for 30-60 minutes.[7]

  • Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC). Spot an aliquot of the reaction mixture against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (the deprotected amino acid) at the baseline indicates reaction completion.

  • Work-up and Isolation: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DMF and excess piperidine.[7] b. Add cold diethyl ether to the resulting residue to precipitate the deprotected D-Phe-OH-d5. The dibenzofulvene-piperidine adduct is typically soluble in diethyl ether.[7] c. Stir the suspension vigorously, then collect the precipitated product by vacuum filtration. d. Wash the solid product with additional portions of cold diethyl ether to remove residual soluble impurities.[7] e. Dry the product under high vacuum.

Protocol 2: Solid-Phase Fmoc Deprotection of Resin-Bound D-Phe-OH-d5

This protocol outlines the standard procedure for removing the Fmoc group from an N-terminal amino acid during SPPS.

Materials:

  • Peptide-resin with N-terminal this compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF (prepare fresh)

  • Solid-phase synthesis vessel with a sintered glass frit

  • Shaker or nitrogen bubbler for agitation

Procedure:

  • Resin Swelling: If starting from a dry resin, swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for 30-60 minutes in the synthesis vessel.[2] For an ongoing synthesis, ensure the resin is well-solvated.

  • Solvent Removal: Drain the DMF from the synthesis vessel.[4]

  • Initial Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring it is fully covered. Agitate the mixture for 2-3 minutes at room temperature.[2][8]

  • Drain: Drain the deprotection solution. This first wash contains the majority of the cleaved dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.[2]

  • Main Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin.[8]

  • Agitation: Agitate the mixture for 10-15 minutes at room temperature to ensure complete removal of the Fmoc group.[2][8]

  • Drain: Drain the deprotection solution from the vessel.

  • Thorough Washing: Wash the resin extensively with DMF (5-7 times, 1 minute per wash) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[8] Proper washing is critical for the success of the subsequent coupling step.

  • The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Mandatory Visualizations

Fmoc Deprotection Mechanism

The deprotection of the Fmoc group proceeds via a β-elimination mechanism.[4] A base, typically piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring. This leads to the elimination of dibenzofulvene and the release of the free amine along with carbon dioxide. The piperidine also acts as a scavenger for the electrophilic dibenzofulvene, forming a stable adduct.[6]

Fmoc_Deprotection_Mechanism Start Fmoc-NH-Peptide Intermediate Carbanion Intermediate Start->Intermediate Proton Abstraction Piperidine Piperidine (Base) Piperidine->Intermediate Products Free Amine (H₂N-Peptide) + CO₂ + Dibenzofulvene Intermediate->Products β-Elimination Adduct Dibenzofulvene-Piperidine Adduct Products->Adduct Scavenging Piperidine2 Piperidine (Scavenger) Piperidine2->Adduct

Caption: Chemical mechanism of Fmoc deprotection by piperidine.

SPPS Experimental Workflow

The following diagram illustrates the key steps in a single Fmoc deprotection cycle during solid-phase peptide synthesis.

SPPS_Workflow Start Fmoc-Peptide-Resin Swell Swell/Wash (DMF) Start->Swell Deprotect1 Initial Deprotection (20% Piperidine/DMF, 2-3 min) Swell->Deprotect1 Drain1 Drain Solution Deprotect1->Drain1 Deprotect2 Main Deprotection (20% Piperidine/DMF, 10-15 min) Drain1->Deprotect2 Drain2 Drain Solution Deprotect2->Drain2 Wash Thorough Washing (DMF, 5-7x) Drain2->Wash End H₂N-Peptide-Resin (Ready for Coupling) Wash->End

Caption: Experimental workflow for Fmoc deprotection in SPPS.

References

Application Notes and Protocols for Enhanced Bioanalytical Accuracy Using Fmoc-D-Phe-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise and accurate quantification of amino acids and peptide-based therapeutics in biological matrices is paramount in drug development and clinical research. This document provides detailed application notes and protocols for the use of Fmoc-D-Phe-OH-d5, a deuterium-labeled stable isotope of Fmoc-D-phenylalanine, as an internal standard to improve the accuracy and reliability of bioanalytical assays. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis.[1] This approach, known as stable isotope dilution analysis (SIDA), effectively corrects for variability in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.[1][2]

Introduction

Quantitative bioanalysis is a critical component of pharmacokinetic, pharmacodynamic, and metabolic studies. The inherent complexity of biological matrices can introduce significant variability during sample processing and analysis, potentially compromising the accuracy of results.[3] The use of a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte but mass-shifted offers a robust solution to this challenge.[4] this compound is a deuterated analog of Fmoc-D-phenylalanine, making it an ideal internal standard for the quantification of D-phenylalanine or peptides containing this amino acid. The five deuterium (B1214612) atoms provide a sufficient mass difference for clear distinction from the unlabeled analyte in a mass spectrometer without significantly altering its chemical and chromatographic behavior.[5] This ensures co-elution and identical response to matrix effects, enabling reliable normalization of the analyte signal.[4]

Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis is a powerful technique for quantitative analysis that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to the sample. This "spiked" internal standard behaves identically to the endogenous analyte throughout the entire analytical workflow, from extraction to detection. By measuring the ratio of the signal from the native analyte to that of the SIL internal standard, any variations introduced during the process are effectively cancelled out, leading to highly accurate quantification.[2]

SIDA_Principle cluster_sample Biological Sample cluster_is Internal Standard cluster_process Analytical Workflow cluster_result Data Analysis Analyte Analyte (Unlabeled) Spiking Spiking Analyte->Spiking Analyte->Spiking Endogenous IS This compound (Labeled) IS->Spiking IS->Spiking Known Amount Extraction Extraction Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Ratio Peak Area Ratio (Analyte / IS) MS_Detection->Ratio MS_Detection->Ratio Signal Measurement Quantification Accurate Quantification Ratio->Quantification Ratio->Quantification Calibration Curve

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

Quantitative Data

The following tables summarize typical performance characteristics of LC-MS/MS methods for amino acid quantification using stable isotope-labeled standards. While specific validation data for this compound is not extensively published, these values, derived from methods using other deuterated or ¹³C-labeled phenylalanine standards, are illustrative and should be validated for the specific matrix and instrumentation used.[2]

Table 1: Representative Calibration Curve Parameters

ParameterTypical Value
Calibration Range1 - 1000 µmol/L
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision (Inter-assay)

Quality Control LevelConcentration (µmol/L)Accuracy (% Bias)Precision (% CV)
Low (LQC)10± 15%< 15%
Medium (MQC)100± 15%< 15%
High (HQC)800± 15%< 15%

Table 3: Method Performance Characteristics

ParameterTypical Value
Lower Limit of Quantification (LLOQ)1 µmol/L
Matrix Effect (% CV)< 15%
Recovery (%)85 - 115%

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh a suitable amount of this compound and dissolve it in dimethylformamide (DMF) to a final concentration of 1 mg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution with a 50:50 mixture of acetonitrile (B52724) and water to a final concentration of 10 µg/mL. This working solution will be used to spike samples.[2]

  • Analyte Stock and Calibration Standards: Prepare a stock solution of the unlabeled analyte (e.g., D-phenylalanine or a peptide containing it) in a suitable solvent. Serially dilute the stock solution to prepare a series of calibration standards in the appropriate biological matrix (e.g., plasma, cell culture media).

Protocol 2: Sample Preparation from Plasma/Serum (Protein Precipitation)

This protocol describes the extraction of an amino acid or peptide analyte from a plasma or serum sample.

  • Sample Spiking: To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the 10 µg/mL internal standard working solution. Vortex briefly.[2]

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample.[2]

  • Vortexing: Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.[2]

  • Evaporation (Optional): If necessary, dry the sample under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[2]

Sample_Prep_Workflow start Start: Plasma/Serum Sample spike Spike with this compound Internal Standard start->spike precipitate Add Acetonitrile (Protein Precipitation) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate (Optional) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for sample preparation.

Protocol 3: LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of phenylalanine and its deuterated analog. These parameters should be optimized for the specific instrument and application.

Liquid Chromatography:

  • HPLC System: Standard high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3-5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • D-Phenylalanine (Analyte): Precursor ion (m/z) 166.1 → Product ion (m/z) 120.1

    • D-Phenylalanine-d5 (Internal Standard): Precursor ion (m/z) 171.1 → Product ion (m/z) 125.1

  • Instrument Parameters: Optimized for maximum signal intensity (e.g., collision energy, declustering potential).

Note: If the analyte is a peptide containing D-phenylalanine, the precursor and product ions will need to be determined empirically.

Data Analysis

  • Integrate the peak areas for the analyte and the internal standard for each sample, standard, and quality control.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Perform a linear regression analysis (typically with a 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²).

  • Calculate the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

Application in Signaling Pathway Analysis

The accurate quantification of peptides and proteins is crucial for understanding cellular signaling pathways. For instance, peptide-based drugs are often designed to modulate specific pathways, such as the MAPK/ERK pathway, which is implicated in cell proliferation and survival. By using this compound to synthesize a stable isotope-labeled version of a peptide drug, researchers can accurately track its concentration in cells and tissues and correlate it with downstream signaling events.

Signaling_Pathway cluster_drug Peptide Drug Action cluster_pathway MAPK/ERK Signaling Pathway cluster_response Cellular Response Drug Peptide Drug (containing D-Phe) Receptor Cell Surface Receptor Drug->Receptor Binding & Inhibition Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Response Proliferation, Survival ERK->Response

Caption: Modulation of a signaling pathway by a peptide drug.

Conclusion

This compound is a valuable tool for improving the accuracy and reliability of bioanalytical assays. As a stable isotope-labeled internal standard, it enables robust quantification of D-phenylalanine-containing analytes in complex biological matrices through stable isotope dilution analysis. The detailed protocols and illustrative data provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this advanced analytical technique in their laboratories. The adoption of such methodologies is crucial for generating high-quality, reproducible data essential for advancing drug discovery and clinical research.

References

Application Note: LC-MS/MS Method Development for the Quantification of Pe-ptides Containing Fmoc-D-Phe-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a comprehensive protocol for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of peptides incorporating the unnatural, deuterated amino acid Fmoc-D-Phe-OH-d5. The presence of the bulky, hydrophobic Fmoc protecting group and the deuterium (B1214612) label presents unique challenges and opportunities in method development. This guide covers sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on optimizing parameters for selectivity and sensitivity. The protocols and data presentation are designed to be directly applicable in research and drug development settings.

Introduction

In peptide-based drug development and proteomics, the use of modified amino acids is crucial for enhancing stability, modulating activity, and enabling quantification. Peptides containing this compound are of particular interest; the Fmoc (9-fluorenylmethyloxycarbonyl) group is a common protecting group in peptide synthesis, the D-isomer enhances proteolytic stability, and the d5 (five deuterium atoms) label makes it an ideal internal standard or a trackable moiety in complex biological systems.

Developing a quantitative LC-MS/MS assay for such peptides requires careful optimization. The hydrophobic Fmoc group significantly influences chromatographic retention, while the deuterated phenylalanine requires precise mass spectrometer tuning to differentiate it from its unlabeled counterpart. This application note details a systematic approach to developing a reliable method for the analysis of these unique peptides in biological matrices.[1][2]

Experimental Protocols

Materials and Reagents
  • Analyte: Peptide containing this compound

  • Internal Standard (IS): A stable isotope-labeled (e.g., ¹³C, ¹⁵N) analog of the analyte peptide is recommended.

  • Solvents: LC-MS grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water.

  • Additives: Formic acid (FA), trifluoroacetic acid (TFA).

  • Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18), protein precipitation plates, nitrogen evaporator.

  • LC System: UHPLC system capable of binary gradient elution.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte peptide and the Internal Standard (IS) in a suitable solvent (e.g., 50% ACN/water).

  • Working Stock Solutions: Serially dilute the primary stocks with 50% ACN/water to create working solutions for calibration standards and quality controls (QCs).

  • Calibration Standards and QCs: Spike the working stock solutions into the appropriate biological matrix (e.g., plasma, serum) to prepare a calibration curve (e.g., 1-1000 ng/mL) and at least three levels of QCs (low, mid, high).

Sample Preparation Protocol (Solid-Phase Extraction)

Determining peptide concentrations in biological matrices like plasma or cell lysates is a common challenge that requires robust sample preparation.[1] Solid-Phase Extraction (SPE) is a highly effective technique for purifying peptides from complex samples.[2][3]

  • Pre-treatment: To 100 µL of matrix sample (blank, standard, or unknown), add 10 µL of IS working solution. Add 200 µL of 4% phosphoric acid to acidify the sample. Vortex for 1 minute.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of MeOH followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove salts and polar impurities.[3]

  • Elution: Elute the peptide and IS with 1 mL of 80% ACN in water.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).

LC-MS/MS Method Development

Workflow for LC-MS/MS Method Optimization

G cluster_MS MS Optimization cluster_LC LC Optimization cluster_Analysis Analysis infusion Direct Infusion of Analyte & IS q1_scan Q1 Scan (Precursor Ion ID) infusion->q1_scan product_scan Product Ion Scan (Fragment ID) q1_scan->product_scan ce_opt Collision Energy (CE) Optimization product_scan->ce_opt mrm_method Final MRM Method ce_opt->mrm_method lcms_run LC-MS/MS Analysis mrm_method->lcms_run col_select Column Selection (e.g., C18) mp_select Mobile Phase Selection col_select->mp_select grad_opt Gradient Optimization mp_select->grad_opt final_lc Final LC Method grad_opt->final_lc final_lc->lcms_run sample_prep Sample Preparation sample_prep->lcms_run data_proc Data Processing & Quantification lcms_run->data_proc

Caption: Workflow for LC-MS/MS method development.

2.4.1 Mass Spectrometry Parameter Optimization

The goal is to define the Multiple Reaction Monitoring (MRM) transitions (precursor ion → product ion) that are both specific and sensitive for the analyte and IS.[4][5][6]

  • Precursor Ion Identification: Infuse a solution of the analyte (~500 ng/mL) into the mass spectrometer. In positive ESI mode, perform a Q1 scan to identify the protonated molecular ion [M+H]⁺. Due to the peptide's size, multiply charged ions (e.g., [M+2H]²⁺) may be more abundant and should be evaluated.

  • Product Ion Selection: Perform a product ion scan on the most stable and abundant precursor ion. The bulky Fmoc group can produce a characteristic fragment. Collision-induced dissociation (CID) will also generate typical b- and y-type peptide fragment ions.[7] Select at least two intense, stable, and high m/z product ions for the MRM method.

  • Collision Energy (CE) Optimization: For each MRM transition, inject the analyte and vary the collision energy to find the value that produces the maximum product ion intensity.[4][8]

  • Internal Standard: Repeat steps 1-3 for the internal standard. The d5 label on the analyte will not alter its fundamental fragmentation pathways compared to a non-deuterated standard, but will shift the m/z of the precursor and any fragments containing the D-Phe-d5 residue.[7][9]

2.4.2 Liquid Chromatography Optimization

The highly hydrophobic Fmoc group dictates the chromatographic strategy.[10][11]

  • Column Selection: A C18 reversed-phase column is a suitable starting point due to the hydrophobic nature of the Fmoc-peptide.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Formic acid is used to aid protonation for ESI and improve peak shape.

  • Gradient Elution: A gradient elution is necessary to ensure the peptide is eluted with a good peak shape and is well-separated from matrix components.[3] A typical gradient might start at low %B, ramp up to a high %B to elute the hydrophobic peptide, followed by a wash and re-equilibration step.

Data Presentation and Results

Quantitative data should be summarized in clear, structured tables.

Table 1: Optimized Mass Spectrometry Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
Analyte [Value] [Quantifier Ion] 100 [Optimized Value]
[Value] [Qualifier Ion] 100 [Optimized Value]

| Internal Std. | [Value] | [Quantifier Ion] | 100 | [Optimized Value] |

Table 2: Optimized Liquid Chromatography Conditions

Parameter Condition
LC System [e.g., Agilent 1290 Infinity II]
Column [e.g., Zorbax RRHD C18, 2.1x50 mm, 1.8 µm]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate |

Table 3: Method Validation Summary (Example Data)

Parameter Result
Linear Range 1 - 1000 ng/mL
Correlation (r²) > 0.995
LLOQ 1 ng/mL
Accuracy (% bias) Within ±15% (±20% at LLOQ)
Precision (%CV) < 15% (< 20% at LLOQ)
Matrix Effect 95 - 105%

| Recovery | > 85% |

Visualization of Key Relationships

Logical Diagram: Analyte vs. Internal Standard

G cluster_analyte Analyte Peptide cluster_is Internal Standard (IS) cluster_shared Shared Properties cluster_quant Quantification Principle A Contains Fmoc-D-Phe-d5 E Similar chemical/physical properties (retention time, ionization efficiency) B Variable concentration in sample C e.g., ¹³C, ¹⁵N labeled analog D Added at a fixed, known concentration F Response Ratio (Analyte Area / IS Area) is proportional to Analyte Concentration E->F

References

The Role of Fmoc-D-Phe-OH-d5 in Advancing Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of isotopically labeled and non-natural amino acids into peptide-based drug candidates is a cornerstone of modern medicinal chemistry. Fmoc-D-Phe-OH-d5, a deuterium-labeled and stereochemically altered version of phenylalanine, offers a powerful tool to enhance the pharmacokinetic properties and enable detailed metabolic studies of novel therapeutics. This document provides comprehensive application notes and detailed protocols for the utilization of this compound in drug discovery and development.

Core Principles and Applications

This compound is a derivative of the amino acid D-phenylalanine, where five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612). The presence of the fluorenylmethyloxycarbonyl (Fmoc) group makes it suitable for solid-phase peptide synthesis (SPPS). Its applications in drug discovery are primarily centered around two key attributes: the D-stereochemistry and the deuterium labeling.

  • Enhanced Metabolic Stability: Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. The incorporation of D-amino acids, such as D-phenylalanine, creates peptide bonds that are not recognized by these enzymes, significantly increasing the peptide's resistance to proteolysis and extending its in vivo half-life.[1]

  • Improved Pharmacokinetic Profile: Deuteration of a drug molecule can slow down its metabolism, a phenomenon known as the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of enzymatic cleavage at the deuterated site. This can result in a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency.[2]

  • Internal Standard for Quantitative Analysis: this compound can be used to synthesize a deuterated version of a peptide therapeutic. This isotopically labeled peptide serves as an ideal internal standard for highly accurate and precise quantification of the non-labeled drug in biological samples using mass spectrometry-based assays (LC-MS/MS). This is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism studies.

Data Presentation: The Impact of Deuteration on Pharmacokinetics

While specific head-to-head clinical data for a deuterated versus non-deuterated version of the same peptide therapeutic is not always publicly available, the principles of the kinetic isotope effect allow for the projection of expected improvements. The following tables provide illustrative data based on these principles and findings from deuterated small molecule drugs.

Table 1: Comparative In Vitro Metabolic Stability of a Hypothetical Peptide

This table illustrates the expected improvement in stability when a peptide is incubated with metabolic enzymes.

ParameterNon-Deuterated PeptideDeuterated Peptide (with D-Phe-d5)Fold Improvement
Half-life in Human Liver Microsomes (t½, min) 15453.0x
Intrinsic Clearance (CLint, µL/min/mg protein) 46.215.43.0x Reduction

Data is illustrative and based on the established principles of the kinetic isotope effect on metabolic stability.[2]

Table 2: Projected In Vivo Pharmacokinetic Parameters of a Hypothetical Peptide

This table projects the potential in vivo benefits of deuterating a peptide therapeutic.

ParameterNon-Deuterated PeptideDeuterated Peptide (with D-Phe-d5)Anticipated Change
Peak Plasma Concentration (Cmax) BaselineIncreasedSlower metabolism can lead to higher peak concentrations.[3]
Area Under the Curve (AUC) BaselineSignificantly IncreasedReduced clearance leads to greater overall drug exposure.[3][4]
Elimination Half-life (t½) BaselineIncreasedSlower metabolism extends the time the drug remains in the body.[3]
Clearance (CL) BaselineDecreasedThe primary benefit of deuteration is reduced metabolic clearance.[3][4]

This data is representative of the expected pharmacokinetic improvements based on studies of deuterated small molecule drugs and the principles of deuteration.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Deuterated Peptide

This protocol outlines the manual synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU/HATU, DIPEA

  • Deprotection reagent: 20% piperidine (B6355638) in DMF

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.

  • Fmoc Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, then drain. Add a fresh portion of the piperidine solution and agitate for 15-20 minutes. Drain the solution and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times).[1]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF. For incorporating the deuterated residue, use this compound.

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).[1]

  • Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for each amino acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Workflow for Solid-Phase Peptide Synthesis of a deuterated peptide.
Protocol 2: In Vitro Plasma Stability Assay

This protocol provides a general method to assess the stability of a deuterated peptide in human plasma.

Materials:

  • Deuterated test peptide

  • Non-deuterated control peptide

  • Human plasma (pooled, anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Precipitation solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA)

  • LC-MS/MS system

Procedure:

  • Peptide Stock Solution: Prepare 1 mg/mL stock solutions of the deuterated and non-deuterated peptides in PBS.

  • Plasma Preparation: Thaw the human plasma at 37°C and centrifuge to remove any precipitates.

  • Reaction Setup: In separate microcentrifuge tubes, mix 90 µL of plasma with 10 µL of each peptide stock solution.

  • Incubation: Incubate the mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw 20 µL aliquots.

  • Protein Precipitation: Immediately add the 20 µL aliquot to 180 µL of the cold precipitation solution. Vortex and incubate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the remaining intact peptide.

  • Data Analysis: Plot the percentage of remaining intact peptide against time and calculate the half-life (t½) in plasma for both the deuterated and non-deuterated peptides.[5]

Start Prepare Peptide Stock Solutions and Plasma Incubate Incubate Peptides in Plasma at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Precipitate Protein Precipitation (Acetonitrile/TFA) Sample->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate

Workflow for the in vitro plasma stability assay.

Signaling Pathway Modulation

The incorporation of D-amino acids can also influence a peptide's conformation, leading to altered receptor binding and modulation of signaling pathways. For instance, D-Phe containing peptides have been investigated as modulators of G protein-coupled receptors (GPCRs) such as the ghrelin receptor (GHSR1a), which is a key regulator of metabolism and growth hormone release.[6][7]

The ghrelin receptor primarily signals through the Gαq pathway, leading to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger.[7][8]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Ghrelin Ghrelin or Peptide Agonist (with D-Phe-d5) GHSR1a Ghrelin Receptor (GHSR1a) Ghrelin->GHSR1a Binds G_protein Gαq/11 GHSR1a->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG Ca_release Intracellular Ca2+ Release Cellular_Response Cellular Response (e.g., Hormone Secretion)

Ghrelin receptor signaling pathway modulated by a D-Phe containing peptide.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-D-Phe-OH-d5 Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Fmoc-D-Phe-OH-d5 during Solid-Phase Peptide Synthesis (SPPS). The unique properties of this deuterated, sterically hindered amino acid can present specific challenges, which are addressed in the following troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: We are observing a significantly lower than expected coupling efficiency for this compound compared to its non-deuterated counterpart. What are the likely causes?

A1: Low coupling efficiency with this compound can be attributed to a combination of factors:

  • Steric Hindrance: The bulky phenyl ring of the D-phenylalanine side chain can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This slows down the rate of peptide bond formation, potentially leading to incomplete reactions.[1]

  • Kinetic Isotope Effect (KIE): The replacement of hydrogen with deuterium (B1214612) atoms on the phenyl ring can lead to a slight slowing of reaction rates. While the C-H bonds on the phenyl ring are not directly involved in the peptide bond formation, the increased mass can subtly influence vibrational frequencies and transition state energies, potentially contributing to sluggish coupling kinetics.[2]

  • Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic or bulky residues, can aggregate on the solid support. This clumping can block reactive sites and hinder the diffusion of reagents, including the activated this compound.[1][3] Deuteration may also subtly alter intermolecular interactions, potentially increasing the propensity for aggregation.[2]

  • Inadequate Activation/Coupling Reagents: Standard carbodiimide-based coupling reagents like DCC or DIC may be inefficient for overcoming the steric hindrance of D-phenylalanine.[1]

Q2: How can we improve the coupling efficiency of this compound?

A2: Several strategies can be employed to enhance coupling efficiency:

  • Optimize Coupling Reagents: Switch to more potent phosphonium- or iminium-based coupling reagents such as HATU, HBTU, or PyBOP. These reagents form highly reactive activated esters that can more effectively overcome steric barriers.[1][2]

  • Extend Reaction Times: To counteract potentially slower reaction kinetics due to the kinetic isotope effect and steric hindrance, extending the coupling reaction time is a prudent step. A doubling of the standard coupling time is a reasonable starting point for troubleshooting.[2]

  • Perform a "Double Coupling": This involves repeating the coupling step with a fresh solution of activated this compound. This is a highly effective method to ensure the reaction proceeds to completion, especially for difficult couplings.[2][4]

  • Change the Solvent: If using DMF, switching to N-methylpyrrolidone (NMP) may improve the solvation of the growing peptide chain and disrupt aggregation.[2][5] For particularly challenging sequences, a mixture of solvents might be beneficial.[3]

  • Increase Temperature: Moderately increasing the reaction temperature (e.g., to 40-50°C) can help overcome the activation energy barrier for sterically hindered couplings. However, this should be done with caution as elevated temperatures can also increase the risk of side reactions like racemization.[5]

Q3: How do we know if the coupling reaction for this compound is complete?

A3: The most common method for monitoring the completion of a coupling reaction in SPPS is the Kaiser test (or ninhydrin (B49086) test).[5][6] This qualitative test detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.

  • Negative Result (Yellow/Colorless Beads): Indicates that the coupling reaction is complete, and no free primary amines are present.

If a Kaiser test is positive after the initial coupling of this compound, a second coupling ("double coupling") is highly recommended.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low coupling efficiency of this compound.

TroubleshootingWorkflow cluster_0 Start: Low Coupling Efficiency cluster_1 Initial Corrective Actions cluster_2 Advanced Strategies cluster_3 Outcome Start Low coupling efficiency of This compound detected (e.g., positive Kaiser test) DoubleCouple Perform Double Coupling Start->DoubleCouple Is this the first attempt? ChangeReagent Switch to More Potent Coupling Reagent (HATU, HBTU, PyBOP) Start->ChangeReagent Have initial steps failed? Extend_Time Extend Coupling Time (e.g., 2x standard) DoubleCouple->Extend_Time If Kaiser test is still positive Success Coupling Successful (Negative Kaiser Test) DoubleCouple->Success If Kaiser test is negative Extend_Time->ChangeReagent If Kaiser test is still positive Extend_Time->Success If Kaiser test is negative ChangeSolvent Change Solvent (DMF to NMP) ChangeReagent->ChangeSolvent If coupling is still incomplete ChangeReagent->Success If Kaiser test is negative IncreaseTemp Increase Temperature (e.g., 40-50°C) ChangeSolvent->IncreaseTemp As a further measure ChangeSolvent->Success If Kaiser test is negative IncreaseTemp->Success If Kaiser test is negative Failure Coupling Still Incomplete (Consider sequence redesign or use of pseudoprolines) IncreaseTemp->Failure If all else fails

References

Technical Support Center: Overcoming Peptide Aggregation with Sequences Containing Fmoc-D-Phe-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, particularly in sequences incorporating Fmoc-D-Phe-OH-d5.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a significant problem during solid-phase peptide synthesis (SPPS)?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily driven by the formation of intermolecular hydrogen bonds that lead to stable secondary structures like β-sheets.[1] This phenomenon can physically block reactive sites, resulting in incomplete deprotection and coupling reactions.[1] The consequences of peptide aggregation range from decreased reaction rates to complete synthesis failure, ultimately causing low yields and the presence of deletion sequences in the final product.[1] Aggregation is a major challenge in peptide synthesis as it is sequence-dependent and can be difficult to predict.[2]

Q2: How does the incorporation of this compound potentially influence peptide aggregation?

A2: While specific data on this compound is limited, the introduction of a deuterated amino acid can potentially influence peptide aggregation in several ways:

  • Altered Intermolecular Forces: Deuteration can subtly alter the hydrophobicity and intermolecular interactions of the peptide.[3] These changes may either disrupt or, in some cases, enhance the propensity for aggregation.

  • Kinetic Isotope Effect (KIE): The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) can lead to slower reaction rates for steps involving C-H bond cleavage, such as Fmoc-deprotection.[3] Incomplete deprotection can lead to deletion sequences, which can be misinterpreted as aggregation-related issues.

  • Hydrophobic Nature: Phenylalanine itself is a hydrophobic and aromatic amino acid known to promote aggregation through π-stacking interactions and by contributing to the overall hydrophobicity of the peptide sequence.[1] The deuteration of the phenyl ring in this compound is unlikely to significantly reduce its hydrophobic character.

Q3: What are the common indicators of on-resin peptide aggregation during synthesis?

A3: Several signs can indicate that peptide aggregation is occurring during SPPS:

  • Poor Resin Swelling: The resin beads may appear clumped or fail to swell properly in the synthesis solvents.[4]

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling steps may become sluggish or fail to reach completion, often indicated by a positive Kaiser test after coupling.[4][5]

  • Flattened Deprotection Profile: In continuous flow synthesizers, a broad and flattened UV absorbance profile during the Fmoc deprotection step is a strong indicator of aggregation.[1]

  • Physical Appearance: The resin may appear discolored or clumped together.[5]

Troubleshooting Guide

Encountering issues during the synthesis of peptides containing this compound? This guide provides a structured approach to troubleshooting common problems.

Observed Issue Potential Cause Recommended Action(s)
Low crude peptide yield with significant deletion sequences (especially at or after the D-Phe-d5 residue). Incomplete Fmoc-deprotection or coupling due to aggregation or the kinetic isotope effect of the deuterated amino acid.1. Extend Reaction Times: Double the standard deprotection and coupling times for the this compound residue and the subsequent amino acid.[3] 2. Double Couple: Perform the coupling step twice for the deuterated residue and the following one.[3] 3. Use a More Potent Coupling Reagent: Switch to a phosphonium- or iminium-based reagent like HBTU, HATU, or PyBOP.[3]
Resin clumping, poor swelling, and overall low synthesis yield. Severe on-resin aggregation.1. Change the Synthesis Solvent: Switch from DMF to N-methylpyrrolidone (NMP) or use a solvent mixture like DMF/DMSO.[3][6] 2. Incorporate Chaotropic Salts: Wash the resin with a solution of LiCl or NaClO₄ in DMF before coupling to disrupt secondary structures.[1][7] 3. Utilize "Magic Mixture": Employ a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2M ethylene (B1197577) carbonate. 4. Increase Temperature/Use Microwave: Perform coupling at a higher temperature or use a microwave peptide synthesizer to disrupt hydrogen bonds.[6][7] 5. Sonication: Gently sonicate the reaction vessel to mechanically break up aggregates.[6][7]
Crude peptide is difficult to dissolve for purification. The final peptide is aggregated.1. Test a Range of Solvents: Try dissolving the peptide in different solvents, such as acetonitrile/water mixtures with small amounts of TFA, formic acid, or ammonium (B1175870) hydroxide. 2. Incorporate Structure-Disrupting Moieties: If redesigning the synthesis is an option, strategically place pseudoproline dipeptides or Dmb/Hmb-protected amino acids in the sequence to disrupt secondary structure formation.[3]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single coupling cycle for incorporating an Fmoc-protected amino acid.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% piperidine (B6355638) in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).[8]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF or NMP.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.

Protocol 2: Chaotropic Salt Wash to Disrupt Aggregation

This protocol is inserted between the deprotection and coupling steps when aggregation is suspected.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection and subsequent DMF washes.

  • Chaotropic Wash:

    • Wash the peptide-resin with a solution of 0.8 M NaClO₄ in DMF for 1 minute.[7]

    • Repeat the wash one more time.[7]

  • Thorough DMF Wash: Wash the resin extensively with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt.[7]

  • Coupling: Proceed immediately with the standard amino acid coupling protocol.

Visualizations

sps_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 next_cycle Next Cycle wash2->next_cycle Repeat for each amino acid final_cleavage Final Cleavage & Deprotection (TFA) wash2->final_cleavage Final Cycle

Caption: A simplified workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

aggregation_mechanism cluster_resin Solid Support (Resin) r1 p1 Growing Peptide Chain 1 r1->p1 r2 p2 Growing Peptide Chain 2 r2->p2 r3 p3 Growing Peptide Chain 3 r3->p3 agg β-Sheet Formation (Aggregation) p1->agg p2->agg p3->agg

Caption: Mechanism of interchain hydrogen bonding causing peptide aggregation on a solid support.

Quantitative Data Summary

Strategy Typical Impact on Yield Typical Impact on Purity Notes
Switching from DMF to NMP IncreaseIncreaseNMP has better solvating properties for growing peptide chains.[9]
Microwave-Assisted Synthesis Significant IncreaseIncreaseMicrowave energy disrupts intermolecular hydrogen bonds, improving reaction kinetics.[7]
Incorporation of Pseudoproline Dipeptides Significant IncreaseSignificant IncreaseIntroduces a "kink" in the peptide backbone, disrupting β-sheet formation.[3]
Use of Chaotropic Salts (e.g., LiCl) IncreaseIncreaseDisrupts the hydrogen bonding network responsible for aggregation.[1]
Double Coupling IncreaseMay slightly decreaseEnsures more complete reaction at difficult positions but can increase the risk of side reactions if used indiscriminately.[3]
Elevated Temperature IncreaseVariableImproves reaction kinetics but can also increase the rate of side reactions.[6]

References

Optimizing Fmoc deprotection conditions for Fmoc-D-Phe-OH-d5.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for optimizing the Fmoc deprotection of Fmoc-D-Phe-OH-d5.

Frequently Asked Questions (FAQs)

Q1: Do I need special deprotection conditions for this compound compared to its non-deuterated counterpart?

A1: Not typically. The rate-determining step in Fmoc deprotection is the abstraction of a proton from the C9 position of the fluorenyl ring, not from the amino acid itself.[1] Since the deuterium (B1214612) atoms in this compound are on the phenyl ring, a significant kinetic isotope effect (KIE) is not expected.[1] Therefore, standard Fmoc deprotection protocols are generally successful for deuterated amino acids.[1] However, some studies suggest that deuteration can sometimes slow reaction rates, so if issues like incomplete deprotection arise, extending reaction times is a reasonable first step.[2]

Q2: What is the standard protocol for Fmoc deprotection?

A2: The most common method involves treating the peptide-resin with a 20% (v/v) solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[3][4] A typical procedure consists of two steps: an initial short treatment (e.g., 1-3 minutes) followed by a longer treatment (e.g., 10-20 minutes) with fresh reagent to ensure complete removal.[3][5]

Q3: How can I confirm that the Fmoc deprotection is complete?

A3: Several methods are available. The most common is the qualitative Kaiser (ninhydrin) test, which detects the presence of free primary amines.[6] A positive result (dark blue beads and/or solution) indicates successful deprotection.[5][6] Alternatively, you can use the TNBS (2,4,6-trinitrobenzenesulfonic acid) test.[6] For quantitative analysis, the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct in the filtrate can be measured at approximately 301 nm.[7]

Q4: What are the most common side reactions during Fmoc deprotection?

A4: The primary side reactions are base-induced. These include:

  • Aspartimide formation: This occurs at aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences, and can lead to the formation of α- and β-peptides.[3][8]

  • Diketopiperazine (DKP) formation: This involves the cyclization of the N-terminal dipeptide, which cleaves it from the resin. It is most common when proline is the second amino acid in the sequence.[3][9]

  • Racemization: The basic conditions can lead to the epimerization of optically active amino acids, although this is not a concern for the racemic this compound itself.[10]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Deprotection (e.g., negative Kaiser test)1. Peptide Aggregation: Secondary structure formation (e.g., β-sheets) can block reagent access.[5][6] 2. Steric Hindrance: Bulky amino acids near the N-terminus can impede reagent approach.[6] 3. Suboptimal Reagents: Degraded piperidine or impure DMF can reduce efficiency.[5] 4. Insufficient Reaction Time: Standard times may not be enough for "difficult" sequences.[6]1. Extend Deprotection Time: Increase the duration of the second deprotection step or perform an additional treatment.[6] 2. Use a Stronger Base: For persistent issues, consider using a cocktail containing 1-2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[10] 3. Improve Solvation: Switch from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts to disrupt aggregation.[6][9] 4. Verify Reagents: Use fresh, high-purity piperidine and amine-free DMF.[5][10]
Side Reaction Formation (e.g., aspartimide, DKP)1. Sequence-Dependent Issues: Certain sequences (e.g., Asp-Gly, N-terminal X-Pro) are highly susceptible.[8][9] 2. Prolonged Base Exposure: Extended deprotection times can increase the likelihood of side reactions.[10]1. Modify Deprotection Reagent: Add 0.1M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution to suppress aspartimide formation.[8] For DKP formation, consider using 5% piperazine, which is less basic.[8][10] 2. Minimize Deprotection Time: Use the minimum time necessary for complete Fmoc removal. Monitor the reaction to find the optimal duration.[10]
Low Peptide Purity/Yield 1. Accumulation of Deletion Sequences: Caused by repeated incomplete deprotection or coupling steps.[5][6] 2. Premature Chain Cleavage: Can result from DKP formation or instability of the linker.[9][11]1. Optimize Deprotection & Coupling: Ensure each step goes to completion using monitoring tests (e.g., Kaiser test). For deuterated residues, consider extending both deprotection and coupling times.[2] 2. Choose Appropriate Resin: For sequences prone to DKP, using a 2-chlorotrityl chloride resin can sterically inhibit the side reaction.[9]

Comparative Data on Deprotection Reagents

Reagent CocktailConcentrationTypical TimeAdvantagesConsiderations
Piperidine in DMF 20% (v/v)2 + 10 minWell-established, reliable for most sequences.[3][12]Can be slow for aggregated sequences; may cause side reactions like aspartimide or DKP formation.[8][9]
DBU/Piperidine in DMF/NMP 2% DBU / 2% Piperidine2 + 5 minMuch faster deprotection, effective for sterically hindered or aggregated sequences.[13]DBU is a strong, non-nucleophilic base that can increase the risk of racemization and aspartimide formation if not used carefully.[3][13]
Piperazine/HOBt in DMF 5% Piperazine / 0.1M HOBt5 + 15 minMilder conditions, significantly reduces aspartimide formation and racemization of C-terminal cysteine.[8]Slower than piperidine; may not be as effective for highly aggregated sequences.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol details a typical manual Fmoc deprotection cycle in solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the peptide-resin in peptide synthesis grade DMF for at least 30-60 minutes in a suitable reaction vessel.[6][7]

  • Initial Wash: Drain the DMF and wash the resin thoroughly with fresh DMF (3 times) to remove any residual solvents or reagents.[5]

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin bed is fully submerged. Agitate the mixture gently for 3 minutes at room temperature.[3]

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete Fmoc removal.[3][7]

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times) to completely remove residual piperidine and the DBF-piperidine adduct.[5][6] The resin is now ready for monitoring or the next amino acid coupling step.

Protocol 2: Kaiser (Ninhydrin) Test

This colorimetric test confirms the presence of free primary amines after deprotection.

  • Reagent Preparation:

  • Procedure:

    • Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.[6]

    • Add 2-3 drops of each reagent (A, B, and C) to the test tube.[5]

    • Heat the test tube at 100°C for 5 minutes.[5]

  • Observation:

    • Positive Result (Deprotection Complete): A deep blue color develops on the beads and in the solution.[5]

    • Negative Result (Deprotection Incomplete): The beads and solution remain yellow or brown.[5]

    • Note: This test is not reliable for N-terminal proline (a secondary amine), which typically gives a reddish-brown color.[5]

Visual Workflows

Fmoc_Deprotection_Workflow start_node Start: Fmoc-Protected Peptide-Resin swell 1. Swell Resin start_node->swell Swell in DMF process_node process_node wash_node wash_node end_node End: Deprotected Peptide-Resin wash1 2. Initial Wash swell->wash1 3x DMF Wash deprotect1 3. First Deprotection wash1->deprotect1 Add 20% Piperidine/DMF (3 min) deprotect2 4. Second Deprotection deprotect1->deprotect2 Drain & Add Fresh Reagent (10-15 min) wash2 5. Final Wash deprotect2->wash2 5-7x DMF Wash wash2->end_node

Caption: Standard workflow for an Fmoc-deprotection cycle in SPPS.

Troubleshooting_Workflow start_node Start: Deprotection Step Completed kaiser_test Kaiser Test Result? start_node->kaiser_test Perform Monitoring Test decision_node decision_node action_node action_node solution_node solution_node problem_node problem_node success Deprotection Successful. Proceed to Coupling. kaiser_test->success Positive (Blue) check_reagents Are Piperidine/DMF Reagents Fresh? kaiser_test->check_reagents Negative (Yellow) replace_reagents Use Fresh Reagents. Repeat Deprotection. check_reagents->replace_reagents No extend_time Extend Deprotection Time (e.g., double the time). Repeat Step. check_reagents->extend_time Yes kaiser_test2 Kaiser Test Result? extend_time->kaiser_test2 Perform Kaiser Test Again success2 Deprotection Successful. Proceed to Coupling. kaiser_test2->success2 Positive (Blue) stronger_base Potential Aggregation. Use Stronger Base (e.g., 2% DBU) or Chaotropic Agents. kaiser_test2->stronger_base Negative (Yellow)

Caption: Decision tree for troubleshooting incomplete Fmoc deprotection.

References

Technical Support Center: Preventing Racemization of Fmoc-D-Phe-OH-d5 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of Fmoc-D-Phe-OH-d5 during solid-phase peptide synthesis (SPPS). Below, you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to inform your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for this compound?

A1: Racemization is the conversion of a single enantiomer of a chiral amino acid into a mixture of both its D and L forms.[1] In the synthesis of peptides using this compound, racemization would lead to the incorporation of the undesired L-Phe-OH-d5 enantiomer, resulting in a diastereomeric impurity in the final peptide product.[1] This impurity can be difficult to separate from the target peptide and may significantly alter its biological activity, therapeutic efficacy, and safety profile.[1][2]

Q2: What is the primary mechanism of racemization for Fmoc-protected amino acids during coupling?

A2: The most common mechanism for racemization during peptide bond formation is through the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][2] The activation of the carboxylic acid of the Fmoc-amino acid makes the α-proton acidic. A base present in the reaction mixture can then abstract this proton, leading to the formation of the planar oxazolone (B7731731). Reprotonation can then occur from either face of the planar intermediate, resulting in a mixture of D and L configurations.[2]

Q3: Which factors are most critical in promoting the racemization of this compound?

A3: Several factors can significantly increase the risk of racemization:

  • Coupling Reagents: The choice of coupling reagent is crucial. Some reagents are more prone to inducing racemization than others.[1]

  • Base: The type and concentration of the base used are critical. Strong, non-sterically hindered bases can readily abstract the α-proton, promoting racemization.[2][3]

  • Pre-activation Time: Allowing the activated amino acid to sit for an extended period before adding it to the resin increases the opportunity for oxazolone formation and subsequent racemization.[2][4]

  • Temperature: Elevated temperatures can accelerate the rate of racemization.[2][5]

  • Solvent: The polarity of the solvent can also play a role, with less polar solvents sometimes helping to reduce racemization.[2]

Q4: How do racemization-suppressing additives like OxymaPure® and HOBt work?

A4: Additives like OxymaPure® (Ethyl cyanohydroxyiminoacetate) and HOBt (1-Hydroxybenzotriazole) are crucial for minimizing racemization, especially when using carbodiimide (B86325) coupling reagents (e.g., DIC, DCC). They function by reacting with the activated amino acid to form an active ester intermediate. This intermediate is more reactive towards the amine on the growing peptide chain and less prone to cyclizing into the problematic oxazolone intermediate.[2][5] OxymaPure® and HOAt (1-Hydroxy-7-azabenzotriazole) are generally considered more effective at suppressing racemization than HOBt.[2][5]

Troubleshooting Guide

Issue: High levels of a diastereomeric impurity are detected in my final peptide containing a D-Phe-d5 residue.

This is a classic indication of racemization having occurred during the coupling of this compound. Follow these steps to troubleshoot and mitigate the problem:

Potential Cause Recommended Solution
Inappropriate Coupling Reagent If using a carbodiimide (e.g., DIC) alone, switch to a combination with a racemization-suppressing additive like DIC/OxymaPure®.[2] For sensitive couplings, consider using modern onium salt reagents such as HATU, HCTU, or COMU, which are known for their high efficiency and low racemization potential.[4][6]
Strong Base If using a strong base like DIPEA, replace it with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2] Use the minimum amount of base necessary for the reaction.[4]
Prolonged Pre-activation Avoid pre-activation steps when using onium salt reagents.[2] If pre-activation is necessary, keep the time to a minimum. Add the activated amino acid to the resin as quickly as possible.
Elevated Temperature Perform the coupling reaction at a lower temperature, such as 0°C or room temperature.[2] For microwave-assisted peptide synthesis, reducing the coupling temperature can significantly limit racemization.[7][8]
Solvent Choice If possible, consider using a less polar solvent mixture, such as CH₂Cl₂-DMF (1:1), which may help reduce racemization.[2]

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific reaction conditions. The following table provides a qualitative and semi-quantitative comparison of the expected level of racemization with different coupling reagents and conditions, based on studies of similar amino acids.

Coupling Reagent/MethodAdditiveBaseTemperatureExpected Racemization
DICNoneDIPEARoom TempHigh
DICHOBtDIPEARoom TempLow[4]
DIC OxymaPure® DIPEA/NMM 0°C - Room Temp Very Low [1][2]
HBTU-DIPEARoom TempLow[6]
HATU-DIPEA/CollidineRoom TempVery Low[6]
COMU -DIPEA/NMM Room Temp Superior suppression [9]
Microwave SPPSHOBtDIPEA80°CModerate to High[7]
Microwave SPPSHOBTCollidine50°CLow[7][8]

Note: Data is compiled from studies on phenylalanine and other racemization-prone amino acids and should be used as a guideline. Actual racemization levels for this compound may vary.

Experimental Protocols

Protocol 1: Standard Coupling of this compound with Minimal Racemization

This protocol utilizes a DIC/OxymaPure® coupling strategy, which is known for its effectiveness in suppressing racemization.[1]

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide by treating it with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Coupling Mixture Preparation (perform at 0°C):

    • In a separate vessel, dissolve this compound (3 eq.), OxymaPure® (3 eq.) in DMF.

    • Add DIC (3 eq.) to the mixture.

    • Allow to pre-activate for a very short period (1-2 minutes).

  • Coupling Reaction: Add the coupling mixture to the washed resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the coupling reaction for completeness using a ninhydrin (B49086) test.

  • Washing: Once the reaction is complete, wash the resin with DMF (5-7 times).

Protocol 2: Analysis of Racemization using Deuterium (B1214612) Labeling and Mass Spectrometry

This protocol outlines a general workflow for detecting the extent of racemization. The use of this compound already provides a mass difference that can be exploited. However, further deuterium labeling during the synthesis process in deuterated solvents could also be used for more in-depth studies.[10][11][12]

  • Peptide Synthesis: Synthesize the peptide containing the this compound residue using the desired coupling protocol.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Enzymatic Digestion (Optional but Recommended): Digest the purified peptide into smaller fragments using a specific protease (e.g., Trypsin, Chymotrypsin) to facilitate MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate the peptide fragments using liquid chromatography.

    • Analyze the fragments by tandem mass spectrometry (MS/MS).

    • The presence of a peptide fragment with the mass of the L-Phe-containing diastereomer alongside the expected D-Phe-d5-containing peptide will indicate racemization. The relative abundance of these peaks can be used to quantify the extent of racemization.

Visualizations

Racemization_Mechanism cluster_0 A This compound (Activated) B Oxazolone Intermediate (Planar) A->B - H+ E This compound (Retained Configuration) B->E + H+ F Fmoc-L-Phe-OH-d5 (Inverted Configuration - Racemization) B->F + H+ C Proton Abstraction by Base D Reprotonation

Caption: Mechanism of racemization via oxazolone formation.

Prevention_Workflow cluster_synthesis Peptide Synthesis Step cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Start: Couple this compound choose_reagent Select Coupling Reagent (e.g., DIC/Oxyma, HATU) start->choose_reagent choose_base Select Base (e.g., NMM, Collidine) choose_reagent->choose_base control_temp Control Temperature (e.g., 0°C) choose_base->control_temp coupling Perform Coupling control_temp->coupling cleavage Cleavage & Deprotection coupling->cleavage purification HPLC Purification cleavage->purification analysis LC-MS/MS Analysis purification->analysis result Diastereomer Detected? analysis->result optimize Optimize Conditions: - Weaker Base - Lower Temp - Different Reagent result->optimize Yes end_success Success: Minimal Racemization result->end_success No optimize->start end_fail Re-evaluate Strategy optimize->end_fail

Caption: Workflow for preventing and analyzing racemization.

References

Minimizing side reactions during the cleavage of peptides with Fmoc-D-Phe-OH-d5.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of synthetic peptides containing Fmoc-D-Phe-OH-d5. Our goal is to help you minimize side reactions and maximize the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the TFA-mediated cleavage of peptides?

A1: During cleavage with trifluoroacetic acid (TFA), reactive carbocations are generated from the removal of side-chain protecting groups (e.g., t-butyl, trityl) and from the resin linker.[1][2] These carbocations can lead to several unwanted side reactions by modifying nucleophilic amino acid side chains.[1] The most susceptible residues include:

  • Tryptophan (Trp): The indole (B1671886) ring is prone to alkylation (e.g., t-butylation) and oxidation.[1]

  • Methionine (Met): The thioether side chain can be oxidized to methionine sulfoxide (B87167) or alkylated.[1][3]

  • Cysteine (Cys): The highly nucleophilic thiol group is susceptible to alkylation and oxidation.[1][4]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1]

  • Arginine (Arg): Incomplete removal of sulfonyl-based protecting groups (like Pmc or Pbf) can be an issue.[1]

  • Asparagine (Asn) and Glutamine (Gln): Dehydration of the side-chain amide can occur, leading to nitrile formation.[1]

Q2: Does the use of this compound introduce any unique side reactions during cleavage?

A2: The presence of deuterium (B1214612) on the phenyl ring of D-phenylalanine is unlikely to introduce novel side reactions during standard TFA cleavage. The deuteration is on the aromatic ring, which is generally stable under these conditions. However, the primary concern is the kinetic isotope effect (KIE). The increased mass of deuterium can lead to slower reaction rates for any steps involving C-D bond cleavage, though this is not a primary pathway in standard cleavage.[5] More relevant is the potential for altered hydrophobicity, which might increase the tendency for peptide aggregation on the solid support, hindering reagent access and potentially leading to incomplete cleavage or deprotection.[5] It may be advisable to extend reaction times for cleavage when deuterated amino acids are present.[5]

Q3: What are scavengers and why are they essential in a cleavage cocktail?

A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench the reactive carbocations generated during deprotection.[1] By reacting with these carbocations, scavengers prevent them from modifying sensitive side chains of the peptide, thus minimizing the formation of impurities.[1][2] Common scavengers include triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT), and thioanisole (B89551).[1] The choice of scavengers depends on the amino acid composition of your peptide.[1]

Q4: Can racemization of the D-Phe-d5 residue occur during cleavage?

A4: While phenylalanine can be susceptible to racemization, this primarily occurs during the peptide bond formation (coupling) step due to the activation of the carboxylic acid.[6] The final TFA cleavage step is less likely to cause racemization of the alpha-carbon. However, to minimize any potential for racemization throughout the synthesis, it is crucial to use appropriate coupling reagents combined with additives like HOBt or Oxyma Pure and to avoid prolonged activation times and excessive base.[7]

Troubleshooting Guide

Issue 1: Low Purity of Crude Peptide - Presence of Multiple Peaks in HPLC

  • Possible Cause: Side-chain modification by reactive carbocations generated during cleavage.

  • Solution: Optimize the cleavage cocktail by including a combination of scavengers tailored to the sensitive amino acids in your peptide sequence. For peptides containing Trp, Met, Cys, or Tyr, a more robust scavenger mixture is necessary.[1][8]

Issue 2: Incomplete Cleavage or Deprotection

  • Possible Cause:

    • Kinetic Isotope Effect: The presence of D-Phe-d5 may slightly slow down reaction kinetics.[5]

    • Peptide Aggregation: The deuterated residue might alter peptide properties, leading to aggregation and poor reagent accessibility.[5]

    • Steric Hindrance: Peptides with bulky residues or secondary structures can be difficult to cleave completely.

  • Solution:

    • Extend Cleavage Time: Increase the cleavage reaction time to ensure completion. A preliminary small-scale cleavage with HPLC monitoring can help determine the optimal duration.[9]

    • Improve Swelling: Ensure the peptide-resin is thoroughly washed and swollen in an appropriate solvent like dichloromethane (B109758) (DCM) before adding the cleavage cocktail.[1]

    • Disrupt Aggregation: If aggregation is suspected, consider using alternative solvents or chaotropic agents during synthesis, although this is a pre-cleavage optimization.[7][10]

Issue 3: Oxidation of Sensitive Residues (e.g., Met, Trp, Cys)

  • Possible Cause: Exposure to air (oxygen) and reactive species during cleavage.

  • Solution:

    • Use Specific Scavengers: Include scavengers like 1,2-ethanedithiol (EDT) or thioanisole in the cleavage cocktail to maintain a reducing environment.[4] EDT is particularly effective at keeping cysteine residues in their reduced state.[4]

    • Degas Solvents: Ensure all solvents, including the ether used for precipitation, are thoroughly degassed to minimize dissolved oxygen.[9]

    • Work Under Inert Atmosphere: Perform the cleavage and subsequent washing steps under a nitrogen or argon atmosphere to prevent oxidation.[9]

Data on Cleavage Cocktail Effectiveness

The selection of an appropriate cleavage cocktail is critical for preserving the integrity of the peptide. The following table summarizes common cleavage cocktails and their effectiveness in preventing side reactions for sensitive residues.

Cleavage Cocktail (v/v/v)Target Residues & PurposeProtection LevelNotes
TFA / TIS / H₂O (95:2.5:2.5) General purpose for peptides without highly sensitive residues.GoodA standard, effective cocktail for many sequences.[1]
TFA / TIS / H₂O / EDT (94:1:2.5:2.5) Peptides with Cys(Trt) to prevent reattachment and oxidation.HighEDT helps maintain a reducing environment for cysteine.[4]
Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)General-purpose for peptides with multiple sensitive residues (Arg, Trp, Cys, Met).Very HighProvides excellent protection against a wide range of side reactions.[11][12]
TFA / Thioanisole / EDT / Anisole (90:5:3:2) For peptides containing Arg(Pmc/Pbf) to prevent sulfonation of Trp.Very HighThioanisole is an effective scavenger for the bulky Pmc/Pbf groups.[13]

Qualitative data adapted from multiple sources.[1]

Experimental Protocols

Protocol 1: Standard TFA Cleavage (for Peptides without Sensitive Residues)

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) (3x) and dry it under a vacuum for at least 1 hour.[1]

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).[14]

  • Incubation: Store the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.[14]

  • Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers.[14]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[14]

Protocol 2: Cleavage with Reagent K (for Peptides with Sensitive Residues)

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: In a fume hood, prepare fresh Reagent K: TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v).[8][12]

  • Cleavage Reaction: Add Reagent K to the dried resin (approximately 10-20 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.[1]

  • Peptide Precipitation and Isolation: Follow steps 4-7 from Protocol 1.

Visualizations

Cleavage_Workflow General Peptide Cleavage Workflow Resin 1. Dry Peptide-Resin Reaction 3. Cleavage Reaction (RT, 2-4h) Resin->Reaction Cocktail 2. Prepare Fresh Cleavage Cocktail Cocktail->Reaction Filter 4. Filter Resin Reaction->Filter Precipitate 5. Precipitate Peptide in Cold Ether Filter->Precipitate Isolate 6. Centrifuge & Wash Peptide Pellet Precipitate->Isolate Dry 7. Dry Crude Peptide Isolate->Dry Analysis 8. HPLC/MS Analysis Dry->Analysis

Caption: A typical workflow for peptide cleavage and isolation.

Side_Reaction_Mitigation Mechanism of Scavenger Action cluster_0 Deprotection with TFA cluster_1 Potential Reactions ProtectingGroup Protecting Group (e.g., t-butyl) Carbocation Reactive Carbocation (+) ProtectingGroup->Carbocation + TFA TFA TFA Peptide Sensitive Peptide (e.g., Trp, Met) Carbocation->Peptide Undesired Alkylation Scavenger Scavenger (e.g., TIS, EDT) Carbocation->Scavenger Desired Scavenging ModifiedPeptide Modified Peptide (Side Reaction) TrappedCarbocation Trapped Carbocation (Desired Outcome)

Caption: How scavengers prevent side reactions during cleavage.

References

How to handle poor resin swelling in SPPS with Fmoc-D-Phe-OH-d5.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering poor resin swelling during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on syntheses involving Fmoc-D-Phe-OH-d5.

Frequently Asked Questions (FAQs)

Q1: What is resin swelling and why is it critical for successful SPPS?

A1: Resin swelling is the process where the polymer beads of the solid support expand in a suitable solvent. This expansion is crucial because the majority of the peptide synthesis reactions occur within the internal matrix of these beads.[1][2] Proper swelling allows for efficient diffusion of reagents (amino acids, coupling agents, and deprotection solutions) to the reactive sites on the growing peptide chain.[3][4] Insufficient swelling can lead to incomplete reactions, low coupling yields, and an increased likelihood of peptide aggregation.[4][5]

Q2: What are the common causes of poor resin swelling in SPPS?

A2: Poor resin swelling is often a symptom of underlying issues in the SPPS process. The primary causes include:

  • Inappropriate Solvent Choice: The solvent must be compatible with the resin type to ensure adequate solvation and swelling.[6]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate through intermolecular hydrogen bonds. This aggregation can cause the resin to collapse or shrink, preventing reagents from accessing the reactive sites.[7][8] Hydrophobic sequences are particularly prone to aggregation.[7]

  • Resin Type and Properties: The choice of resin, including its polymer backbone (e.g., polystyrene vs. polyethylene (B3416737) glycol), degree of cross-linking, and loading capacity, significantly impacts its swelling characteristics.[3][9]

  • Chain Length and Sequence: Aggregation is more likely to occur as the peptide chain grows, typically becoming a concern after the fifth or sixth residue.[5][7]

Q3: How might this compound contribute to poor resin swelling?

A3: While specific data on the swelling behavior of resins with this compound is not extensively documented, we can infer potential contributions based on the properties of phenylalanine and deuterated compounds:

  • Hydrophobicity: Phenylalanine is a hydrophobic amino acid. Incorporating it into a growing peptide chain increases the overall hydrophobicity, which can promote aggregation, especially in sequences with multiple hydrophobic residues.[7]

  • Deuteration Effects: Deuteration of the phenyl ring is a subtle structural modification. While primarily used to enhance metabolic stability or as a tool in NMR studies, it could slightly alter intermolecular interactions.[10][11] However, significant changes to the hydrophobicity or aggregation propensity solely due to phenyl ring deuteration are not widely reported. The primary concern would still be the inherent hydrophobicity of the phenylalanine residue itself.

Q4: What are the visual indicators of poor resin swelling and aggregation during SPPS?

A4: Several visual cues can suggest poor resin swelling or aggregation:

  • Decreased Resin Bed Volume: A noticeable shrinking of the resin bed in the reaction vessel is a strong indicator.[5]

  • Clumped or Sticky Resin: The resin beads may stick together, appearing as clumps rather than a free-flowing slurry.[5]

  • Slow Solvent Drainage: During washing steps, the solvent may drain much slower than usual due to resin collapse.

  • Positive Ninhydrin Test: A persistent blue or purple color after a coupling reaction, even with extended reaction times, indicates incomplete coupling, which can be a consequence of poor swelling and aggregation.[5]

Troubleshooting Guide for Poor Resin Swelling

If you are experiencing poor resin swelling during SPPS with this compound, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Evaluate and Optimize Your Solvent System

The choice of solvent is the first and most critical factor to assess.

Protocol: Resin Swelling Test

  • Place a known amount (e.g., 100 mg) of dry resin into a graduated syringe or cylinder.

  • Add a specific volume of the chosen solvent (e.g., 1 mL).

  • Allow the resin to swell for at least 30-60 minutes, with occasional gentle agitation.

  • Measure the final volume of the swollen resin.

  • Calculate the swelling factor: Swelling Volume (mL) / Initial Resin Weight (g).

Recommended Actions:

  • Switch to a More Polar Aprotic Solvent: If you are using Dichloromethane (DCM), consider switching to N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which generally provide better swelling for polystyrene-based resins.[6]

  • Use Solvent Mixtures: In cases of severe aggregation, solvent mixtures can be effective. A common choice is a mixture of DMF and DMSO.[6]

  • Consider "Greener" Alternatives: For certain resins, greener solvents like 2-Methyltetrahydrofuran (2-MeTHF) have shown good swelling properties.[12]

Step 2: Re-evaluate Your Choice of Resin

The resin's physical and chemical properties are key to preventing poor swelling.

Recommendations:

  • Low-Loading Resins: For long or hydrophobic peptides, using a resin with a lower loading capacity (e.g., 0.1-0.4 mmol/g) can reduce the incidence of aggregation by increasing the distance between peptide chains.[13]

  • PEG-based Resins: Resins with a polyethylene glycol (PEG) backbone, such as TentaGel® or NovaSyn® TG, are more hydrophilic than traditional polystyrene resins.[9][14] This hydrophilicity can improve the solvation of the growing peptide chain and disrupt aggregation.[9]

Step 3: Modify Your Synthesis Protocol

Several adjustments to the synthesis protocol can help mitigate on-resin aggregation and improve swelling.

Protocol Modifications:

  • Increase Coupling Time and Temperature: For difficult couplings, increasing the reaction time or performing the coupling at a slightly elevated temperature can improve efficiency.[7]

  • Double Coupling: If a coupling reaction is incomplete, performing a second coupling with fresh reagents can help drive the reaction to completion.

  • Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures and improve solvation.[7]

  • Use Pseudoprolines: Incorporating pseudoproline dipeptides at specific points in the peptide sequence can disrupt the formation of β-sheets.[7]

Quantitative Data: Resin Swelling in Common Solvents

The following tables provide a summary of swelling volumes for different types of resins in various solvents commonly used in SPPS.

Table 1: Swelling Volumes of Polystyrene-Based Resins

Resin TypeSolventSwelling Volume (mL/g)Reference
Polystyrene (1% DVB)DCM4.0 - 6.0[3]
Polystyrene (1% DVB)Toluene4.0 - 5.0[3]
Polystyrene (1% DVB)THF4.0 - 5.0[3]
Polystyrene (1% DVB)Dioxane4.0 - 5.0[3]
Polystyrene (1% DVB)DMF3.5 - 4.5[3]
Polystyrene (2% DVB)DCM2.0 - 4.0[3]
Merrifield Resin2-MeTHF~5.8[15]
Merrifield ResinIsopropyl Acetate~3.8[15]

Table 2: Swelling Volumes of PEG-Based Resins

Resin TypeSolventSwelling Volume (mL/g)Reference
TentaGel® SWater3.6[16]
TentaGel® SDCM6.3[16]
TentaGel® SDMF4.7[16]
TentaGel® STHF5.0[16]
NovaGel™THFHigh[14]
NovaGel™DMFHigh[14]
NovaGel™AcetonitrileHigh[14]
NovaGel™MethanolHigh[14]
PEGA ResinsWaterExtensive[14]
PEGA ResinsDMFExtensive[14]
PEGA ResinsDCMExtensive[14]

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting poor resin swelling.

Poor_Resin_Swelling_Troubleshooting Start Poor Resin Swelling Observed (e.g., shrinking, clumping) CheckSolvent Step 1: Evaluate Solvent System Start->CheckSolvent SolventOK Is the solvent appropriate? (e.g., DMF, NMP) CheckSolvent->SolventOK ChangeSolvent Action: Switch to a better swelling solvent (e.g., NMP, DMF/DMSO) SolventOK->ChangeSolvent No CheckResin Step 2: Evaluate Resin Choice SolventOK->CheckResin Yes ChangeSolvent->CheckResin ResinOK Is the resin suitable for the sequence? (e.g., low-loading, PEG-based) CheckResin->ResinOK ChangeResin Action: Resynthesize with a more suitable resin (e.g., NovaSyn® TG) ResinOK->ChangeResin No ModifyProtocol Step 3: Modify Synthesis Protocol ResinOK->ModifyProtocol Yes Monitor Monitor subsequent cycles for improved swelling and coupling efficiency ChangeResin->Monitor ProtocolActions Actions: - Increase coupling time/temp - Double couple - Add chaotropic salts - Use pseudoprolines ModifyProtocol->ProtocolActions ProtocolActions->Monitor

Caption: Troubleshooting workflow for poor resin swelling in SPPS.

Peptide_Aggregation_Pathway PeptideElongation Peptide Chain Elongation on Resin HydrophobicResidues Incorporation of Hydrophobic Residues (e.g., this compound) PeptideElongation->HydrophobicResidues Aggregation Intermolecular Hydrogen Bonding (β-Sheet Formation) HydrophobicResidues->Aggregation ResinCollapse Resin Collapse / Shrinking Aggregation->ResinCollapse PoorSwelling Poor Resin Swelling ResinCollapse->PoorSwelling IncompleteReactions Incomplete Deprotection & Coupling PoorSwelling->IncompleteReactions LowYield Low Yield & Purity IncompleteReactions->LowYield

Caption: Pathway from peptide aggregation to reduced yield and purity.

References

Technical Support Center: Improving Ionization Efficiency of Peptides Containing Fmoc-D-Phe-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the ionization efficiency and data quality of peptides incorporating N-α-Fmoc-D-phenylalanine-d5 (Fmoc-D-Phe-OH-d5).

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of peptides containing the hydrophobic, deuterated, and Fmoc-protected D-amino acid.

Issue 1: Low or No Signal Intensity for the Peptide

Question: I am not observing a strong signal for my this compound containing peptide in the mass spectrometer. What are the potential causes and how can I improve the signal?

Answer: Low signal intensity is a common challenge, particularly with large, hydrophobic protecting groups like Fmoc. The issue can stem from the sample preparation, liquid chromatography (LC) conditions, or mass spectrometer (MS) settings.

Potential Causes & Solutions:

  • Ion Suppression by the Fmoc Group: The bulky, hydrophobic Fmoc group can significantly hinder the ionization process.

    • Solution: Perform an Fmoc-deprotection step on an aliquot of your sample before analysis. Comparing the signal of the deprotected peptide to the intact one can confirm if the Fmoc group is the cause.[1]

  • Poor Sample Purity: Contaminants such as salts, detergents, or residual reagents from synthesis (e.g., piperidine) can suppress the peptide signal.[2][3]

    • Solution: Ensure the peptide is properly purified and desalted using C18 spin columns or reversed-phase HPLC. Lyophilize the purified peptide to remove volatile buffers like ammonium (B1175870) bicarbonate.[2][4]

  • Suboptimal Mobile Phase: The choice of organic solvent and acidic additive is critical for good ionization.

    • Solution:

      • Acid Modifier: Use 0.1% formic acid (FA) in both aqueous and organic mobile phases. While trifluoroacetic acid (TFA) provides excellent chromatography, it is a strong ion-pairing agent that can severely suppress the MS signal. Difluoroacetic acid (DFA) can be a good compromise if both UV and MS sensitivity are needed.

      • Organic Solvent: While acetonitrile (B52724) is common, methanol (B129727) can sometimes improve signal-to-noise for certain peptides due to its higher volatility, which aids in ion desolvation.[5]

  • Incorrect MS Parameters: Inefficient ionization source settings will lead to poor signal.

    • Solution: Optimize ESI source parameters, including sprayer voltage, gas flow rates (nebulizer and drying gas), and capillary temperature to achieve a stable spray and maximize ion generation.[6]

Issue 2: Poor Peak Shape and Inconsistent Retention Time

Question: My peptide peak is broad, tailing, or the retention time is shifting between injections. What could be the cause?

Answer: Poor peak shape and retention time instability are typically related to chromatographic conditions or interactions between the analyte and the LC system.

Potential Causes & Solutions:

  • Deuterium (B1214612) Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[7] While this is more critical when used as an internal standard, it can contribute to unexpected retention behavior.

    • Solution: Be aware of this potential shift. Ensure the gradient is shallow enough to provide good separation and consistent elution.

  • Inappropriate Mobile Phase pH: Consistent protonation of the peptide is necessary for good peak shape.

    • Solution: The use of 0.1% formic acid in the mobile phase helps maintain a low pH, ensuring the peptide is protonated and reducing peak tailing.[6]

  • Column Issues: The analytical column may be degraded, contaminated, or not suitable for the hydrophobic peptide.

    • Solution: Use a column designed for peptide separations, such as a C18 with a wide pore size (e.g., 130 Å).[1] If contamination is suspected, flush the column with a strong solvent.[6]

Frequently Asked Questions (FAQs)

Q1: Should I remove the Fmoc group before LC-MS analysis? A1: It is highly recommended to analyze the peptide in both its Fmoc-protected and deprotected forms. The large, hydrophobic Fmoc group can cause significant ion suppression. Removing it with a standard piperidine (B6355638) treatment will often result in a dramatic increase in signal intensity.[1] This comparison also helps confirm the identity of your peptide.

Q2: How does the Fmoc group affect MS/MS fragmentation? A2: The Fmoc group has a distinct effect on fragmentation. In positive ion mode, a common fragmentation pathway for Fmoc-protected peptides is a McLafferty-type rearrangement resulting in the loss of the Fmoc group as dibenzofulvene and CO2.[8] This neutral loss can be a dominant feature in the spectrum. The remaining peptide may then fragment along the backbone to produce standard b- and y-ions.[1][9]

Q3: My peptide contains a D-amino acid and is deuterated. How does this affect ionization? A3: The D-amino acid configuration itself does not directly impact ionization efficiency but enhances proteolytic resistance.[1] The deuteration (d5 on the phenylalanine ring) adds 5 Da to the mass of the residue. The primary concern with deuteration in LC-MS is the potential for a slight shift in chromatographic retention time (the "isotope effect").[7] This can lead to the deuterated peptide eluting in a region with different levels of matrix components, potentially causing variable ion suppression.[10]

Q4: What are the ideal starting LC-MS parameters for my this compound peptide? A4: A good starting point would be a reversed-phase separation on a C18 column using a water/acetonitrile gradient with 0.1% formic acid in both solvents. For the mass spectrometer, operate in positive electrospray ionization (ESI+) mode.[1] See the detailed experimental protocols below for specific parameter recommendations.

Q5: Can I use trifluoroacetic acid (TFA) in my mobile phase? A5: While 0.1% TFA is excellent for UV chromatography of peptides, it is a strong ion-pairing agent and should be avoided for MS analysis as it can severely suppress the signal. If you must use TFA for chromatographic reasons, keep the concentration as low as possible (e.g., 0.02%) and be aware that sensitivity will likely be compromised. Formic acid (0.1%) is the preferred additive for LC-MS.

Quantitative Data Summary

The following tables summarize key mass and chromatographic information for a model peptide containing this compound.

Table 1: Mass Information for Model Peptide (Ac-Tyr-D-Phe(d5)-Gly-NH2)

Peptide Form Modification Molecular Weight (Da) Precursor Ion [M+H]+ (m/z)
Fmoc-Protected This compound 682.78 683.79

| Deprotected | D-Phe-OH-d5 | 460.54 | 461.55 |

Table 2: Expected Chromatographic and MS/MS Observations

Parameter Observation Rationale
Retention Time Fmoc-peptide will have a significantly longer retention time than the deprotected peptide. The large, non-polar Fmoc group dramatically increases the hydrophobicity of the peptide.[1]
Isotope Effect The d5-peptide may elute slightly earlier than its non-deuterated (d0) analog. Deuterium substitution can weaken van der Waals interactions with the C18 stationary phase.[7]

| MS/MS Fragmentation | Expect a prominent neutral loss of the Fmoc group (222.2 Da) from the precursor ion. | This is a characteristic fragmentation pathway for Fmoc-protected peptides.[8] |

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

  • Reconstitution: Dissolve the lyophilized peptide in a suitable solvent. For the Fmoc-protected peptide, use 50% acetonitrile in water. For the deprotected, more hydrophilic peptide, start with 5% acetonitrile in water. The final concentration should be approximately 1 mg/mL. Vortex to ensure complete dissolution.[1]

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

Protocol 2: Fmoc-Group Deprotection for Comparative Analysis

  • Reaction Setup: Dissolve ~1 mg of the Fmoc-protected peptide in 100 µL of N,N-dimethylformamide (DMF).

  • Deprotection: Add 25 µL of piperidine to the solution (final concentration ~20%). Agitate at room temperature for 30 minutes.[1][11]

  • Precipitation: Add 1 mL of cold diethyl ether to the reaction mixture to precipitate the deprotected peptide.

  • Isolation: Centrifuge the mixture for 5 minutes to pellet the peptide. Carefully decant and discard the supernatant containing piperidine and the dibenzofulvene adduct.

  • Wash: Wash the peptide pellet with another 1 mL of cold diethyl ether to remove residual reagents. Centrifuge and decant again.

  • Drying & Reconstitution: Allow the pellet to air-dry completely. Reconstitute the deprotected peptide in the LC-MS analysis buffer as described in Protocol 1.[1]

Protocol 3: Recommended LC-MS/MS Method

  • Liquid Chromatography System: UPLC/HPLC system

  • Column: C18 Peptide Column, 130 Å, 1.7 µm, 2.1 mm x 100 mm[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 50% Mobile Phase B over 20 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45 °C

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-Tof, Orbitrap)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Data Acquisition: Data-Dependent Acquisition (DDA) with a survey scan (m/z 200-2000) followed by MS/MS of the top 3-5 most intense precursor ions.

Visualizations

Troubleshooting_Workflow cluster_sample_prep Sample Preparation cluster_fmoc Fmoc Group Effect cluster_lcms LC-MS Method start Low Peptide Signal? check_purity Is sample desalted and free of contaminants? start->check_purity Yes desalt Action: Desalt sample using C18 spin column. check_purity->desalt No deprotect_q Have you tried Fmoc deprotection? check_purity->deprotect_q Yes desalt->deprotect_q deprotect Action: Remove Fmoc group (20% Piperidine in DMF). Compare signals. deprotect_q->deprotect No check_mobile_phase Is mobile phase optimized? (0.1% Formic Acid) deprotect_q->check_mobile_phase Yes deprotect->check_mobile_phase optimize_mp Action: Avoid TFA. Use 0.1% Formic Acid. Consider testing Methanol. check_mobile_phase->optimize_mp No check_source Are ESI source parameters optimized? check_mobile_phase->check_source Yes optimize_mp->check_source optimize_source Action: Optimize spray voltage, gas flow, and temperature. check_source->optimize_source No end_node Signal Improved check_source->end_node Yes optimize_source->end_node

Caption: Troubleshooting decision workflow for low peptide signal.

Sample_Prep_Workflow start Start: Lyophilized Peptide reconstitute 1. Reconstitute Peptide (e.g., 50% ACN/Water) start->reconstitute split Split Sample reconstitute->split intact Aliquot 1: Intact Fmoc-Peptide split->intact Analysis deprotect_aliquot Aliquot 2: For Deprotection split->deprotect_aliquot Comparison analyze_intact Analyze Intact Peptide intact->analyze_intact deprotection 2. Add 20% Piperidine/DMF Incubate 30 min deprotect_aliquot->deprotection precipitation 3. Precipitate with Cold Ether Centrifuge to pellet deprotection->precipitation wash 4. Wash Pellet with Ether precipitation->wash dry 5. Air Dry Pellet wash->dry reconstitute_dep 6. Reconstitute Deprotected Peptide in LC-MS Buffer dry->reconstitute_dep analyze_dep Analyze Deprotected Peptide reconstitute_dep->analyze_dep

Caption: Sample preparation workflow for comparative analysis.

References

Technical Support Center: Dealing with Incomplete Deprotection in Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete N-α-Fmoc group removal during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This critical failure prevents the subsequent amino acid from coupling to the peptide chain. The primary consequence is the formation of deletion sequences, which are peptides missing one or more amino acids. These impurities can be challenging to separate from the target peptide, leading to a significant reduction in the overall yield and purity of the final product.[1]

Q2: What are the primary causes of incomplete Fmoc deprotection?

Several factors can impede the complete removal of the Fmoc group:

  • Peptide Sequence and Structure: Certain peptide sequences, especially those containing sterically hindered amino acids or those prone to aggregation (like homo-oligomers of leucine (B10760876) or alanine), can physically block the deprotection reagent from accessing the Fmoc group.[1][2] The formation of secondary structures, such as β-sheets, is a well-known cause of difficult deprotection and coupling steps.[1][2]

  • Suboptimal Reagents or Protocols: The use of degraded or impure reagents, particularly the piperidine (B6355638) solution for deprotection, can lower efficiency.[1] Inadequate reaction times, incorrect temperatures, or suboptimal concentrations of the deprotection agent can also result in incomplete removal.[1]

  • Poor Resin Swelling: The solid support (resin) must be properly swelled in a suitable solvent to allow reagents to penetrate the resin beads and access the reactive sites.[3][4] Inadequate swelling restricts reagent diffusion, leading to incomplete reactions.[1][3] A good swelling value is generally considered to be greater than 4.0 mL/g.[3]

  • Resin Overloading: High loading of the first amino acid on the resin can cause steric hindrance between the growing peptide chains, which impedes reagent access and can promote peptide aggregation.[1]

Q3: How does the choice of deprotection reagent affect the synthesis?

The choice of base for Fmoc removal significantly impacts reaction speed and the prevalence of side reactions. Piperidine is the conventional choice but can promote side reactions like aspartimide formation.[5] Stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) offer much faster deprotection but can increase the risk of racemization.[5][6] Milder bases such as piperazine (B1678402) are used to minimize side reactions, particularly for sensitive sequences, though they may have slower kinetics.[5][7]

Troubleshooting Guide

Q4: How can I detect if Fmoc deprotection is incomplete?

Several methods are available to monitor the completeness of the deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a rapid and sensitive colorimetric test for the presence of free primary amines.[8][9][10] A positive result (dark blue beads and/or solution) after the deprotection step indicates the presence of free amines, signifying a successful reaction.[1][8] A negative result (yellow or no color change) suggests that the Fmoc group has not been removed.[1]

  • UV-Vis Spectrophotometry: This quantitative method involves monitoring the UV absorbance of the deprotection solution (the filtrate).[1] The Fmoc group, when cleaved, releases a dibenzofulvene (DBF) intermediate, which forms an adduct with the base (e.g., piperidine). This adduct has a characteristic UV absorbance maximum around 301 nm.[1][11][12] By measuring the absorbance, one can quantify the amount of Fmoc group removed and monitor the reaction's progress in real-time.[11][13]

  • Mass Spectrometry (MS) Analysis: After cleaving a small sample of the peptide from the resin, analysis by MS can identify the presence of Fmoc-protected peptides or deletion sequences, which are direct indicators of incomplete deprotection or coupling.[14]

Q5: My Kaiser test is negative (or weak) after deprotection. What should I do?

A negative or weak Kaiser test result post-deprotection is a clear sign of a problem. The following workflow can help diagnose and solve the issue.

A Negative/Weak Kaiser Test (After Deprotection) B Step 1: Verify Reagents & Conditions A->B C Is Deprotection solution (e.g., 20% Piperidine in DMF) fresh and correctly prepared? B->C D Prepare fresh solution and repeat deprotection step. C->D No E Step 2: Extend Deprotection C->E Yes J Problem Solved D->J F Repeat deprotection with extended time (e.g., 2x 20 min) or slightly elevated temperature. E->F G Step 3: Modify Protocol for 'Difficult Sequence' F->G H Is the sequence known to aggregate or sterically hindered? G->H I Switch to a stronger base mixture (e.g., DBU/Piperidine) or a different solvent (e.g., NMP). H->I Yes H->J No, re-evaluate other parameters I->J

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Q6: How can I improve deprotection for known "difficult" sequences?

Difficult sequences, often rich in hydrophobic or sterically bulky residues, are prone to aggregation, which hinders reagent access.[1][2] Consider the following strategies:

  • Increase Deprotection Time and/or Temperature: Extending the standard deprotection time or performing the reaction at a slightly elevated temperature (e.g., 30-35°C) can improve efficiency.

  • Use a Stronger Base: Incorporating a stronger, non-nucleophilic base like DBU can accelerate Fmoc removal.[6] A common mixture is 2% DBU with 2-5% piperidine in DMF or NMP.[6][11]

  • Change the Solvent: Switching from the standard DMF to N-methylpyrrolidone (NMP) can be effective, as NMP is often better at solvating and disrupting secondary structures in aggregating peptides.[3][14]

  • Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the deprotection solution can help break up secondary structures and improve reagent penetration.

Comparative Data

Table 1: Troubleshooting Summary for Incomplete Fmoc Deprotection
SymptomPotential CauseRecommended Solution
Negative Kaiser Test after deprotection Inefficient deprotection reagentPrepare a fresh solution of 20% piperidine in high-purity DMF.[1]
"Difficult" peptide sequence (aggregation, steric hindrance)Extend deprotection time; switch to NMP as a solvent; use a stronger base mixture (e.g., 2% DBU/piperidine).[1][11][14]
Poor resin swellingEnsure resin is fully swelled before synthesis; switch to a solvent that provides better swelling (>4.0 mL/g).[1][3]
Gradual decrease in UV signal during Fmoc monitoring Progressive peptide aggregation on the resinIncorporate chaotropic salts or switch to a lower-loading resin to reduce inter-chain interactions.[14]
Presence of deletion sequences (n-1, n-2) in final MS Chronic, low-level incomplete deprotection at each cycleIncrease the standard deprotection time for all cycles (e.g., from 10 to 15 minutes); perform a double deprotection for every cycle.[1]
Table 2: Comparison of Common Fmoc Deprotection Reagents
Deprotection ReagentTypical ConcentrationTypical TimeAdvantagesDisadvantages
Piperidine 20% in DMF2 x 10 minWell-established, effective for most sequences.Can cause side reactions like aspartimide formation and diketopiperazine formation.[5][15]
4-Methylpiperidine (4-MP) 20% in DMF2 x 10 minEquivalent efficiency to piperidine; not a controlled substance.[16]Similar propensity for side reactions as piperidine.[11][16]
Piperazine (PZ) 5-10% in DMF/NMPSlower than piperidineMilder base that significantly reduces aspartimide formation.[5] Good for sensitive sequences.[5][7]Slower deprotection kinetics.[5] Can form an insoluble dibenzofulvene adduct.[17]
DBU / Piperidine 2% DBU, 2-5% Piperidine in DMF/NMP2 x 5-10 minFaster deprotection; effective for sterically hindered sequences.[6][11]DBU is a strong base that can increase the risk of racemization if not used carefully.[5][11]
DBU / Piperazine 2% DBU, 5% Piperazine in NMP< 5 minVery rapid deprotection; effective for difficult and aggregation-prone sequences.[5][11][17] Minimizes diketopiperazine formation.[17]Requires careful optimization to avoid side reactions associated with DBU.

Detailed Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes a typical manual Fmoc deprotection step using piperidine.

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual reagents from the previous coupling step.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate gently at room temperature for 3-5 minutes.[11]

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal.[1][11]

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the dibenzofulvene-piperidine adduct.[1] The resin is now ready for the next amino acid coupling step.

cluster_0 SPPS Cycle A Start: Fmoc-AA(n)-Resin B 1. Deprotection (e.g., 20% Piperidine/DMF) A->B C 2. DMF Wash B->C D H2N-AA(n)-Resin C->D E 3. Coupling (Fmoc-AA(n+1), Activator) D->E F 4. DMF Wash E->F G End: Fmoc-AA(n+1)-Resin F->G

Caption: A simplified workflow of the Fmoc-SPPS cycle.

Protocol 2: Qualitative Kaiser Test

This test confirms the presence of free primary amines after deprotection.[1]

  • Reagent Preparation:

    • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[9]

    • Reagent B: Dissolve 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.[9][14]

    • Reagent C: Dissolve 40 g of phenol (B47542) in 20 mL of n-butanol.[9][14]

  • Sample Collection: Take a small sample of the peptide-resin (10-15 beads) and place it in a small glass test tube.[9]

  • Washing: Wash the beads with DMF and then DCM to remove residual reagents and decant the solvent.

  • Reagent Addition: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1][9]

  • Heating: Heat the test tube at 100-110°C for 5 minutes.[1][9]

  • Observation:

    • Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).[1]

    • Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).[1]

Protocol 3: Quantitative Fmoc Monitoring by UV-Vis Spectroscopy

This method allows for the quantitative monitoring of Fmoc deprotection by measuring the absorbance of the dibenzofulvene-piperidine adduct.[11]

  • Collect Filtrate: During the deprotection step(s), collect all the filtrate that is drained from the reaction vessel into a volumetric flask of a known volume (e.g., 25 mL).

  • Dilute: Dilute the collected solution to the mark with the same solvent used for deprotection (e.g., DMF).

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at the wavelength corresponding to the DBF-adduct (typically around 301 nm), using the deprotection solvent as a blank.[1][11]

  • Calculate Loading: The amount of Fmoc removed can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹ in DMF), c is the concentration, and l is the path length of the cuvette (typically 1 cm).[11]

Fmoc Fmoc-NH-Peptide Proton H+ Intermediate1 Carbanion Intermediate Fmoc->Intermediate1 + Base Base Base (e.g., Piperidine) Intermediate1->Fmoc - Base DBF Dibenzofulvene (DBF) Intermediate1->DBF β-Elimination Peptide H2N-Peptide Intermediate1->Peptide - CO2 Adduct DBF-Base Adduct (UV Active) DBF->Adduct + Base

Caption: Mechanism of Fmoc deprotection by a secondary amine base.

References

Validation & Comparative

The Gold Standard of Quantification: A Comparative Guide to Fmoc-D-Phe-OH-d5 and Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry and drug development, the accuracy of quantitative measurements is paramount. When analyzing complex biological matrices, the use of an internal standard is crucial for reliable results. This guide provides an in-depth comparison between the use of a deuterated internal standard, Fmoc-D-Phe-OH-d5, and non-deuterated compounds for the quantification of Fmoc-D-Phe-OH or D-phenylalanine containing peptides. As researchers and scientists in drug development know, the choice of internal standard can significantly impact the precision, accuracy, and overall validity of an assay.

The Critical Role of an Internal Standard

An ideal internal standard should behave identically to the analyte of interest throughout sample preparation and analysis.[1] This includes having similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[1] By adding a known amount of the internal standard to every sample, it is possible to correct for variations that can occur during the analytical process, such as sample loss or matrix effects.[2]

Deuterated standards, where hydrogen atoms are replaced by their stable isotope deuterium, are considered the "gold standard" for internal standards in mass spectrometry.[1][3] This is because their physicochemical properties are nearly identical to their non-deuterated counterparts, ensuring they closely mimic the analyte's behavior.[3]

Performance Comparison: this compound vs. Non-Deuterated Alternatives

The superiority of a deuterated internal standard like this compound over a non-deuterated alternative (typically a structurally similar molecule) is evident in several key performance metrics. The following table summarizes the expected performance differences in a typical LC-MS/MS analysis.

Performance MetricThis compound (Deuterated IS)Non-Deuterated Structural Analog ISJustification
Co-elution with Analyte Nearly identical retention timeDifferent retention timeDue to its almost identical chemical structure, the deuterated standard co-elutes with the analyte, ensuring it experiences the same matrix effects at the same time.[3] Structural analogs will have different chromatographic behavior.
Correction for Matrix Effects ExcellentPoor to moderateMatrix effects (ion suppression or enhancement) are a major source of variability.[3] Since the deuterated standard is affected in the same way as the analyte, it provides effective normalization.[3] A structural analog that elutes at a different time will experience different matrix effects, leading to inaccurate correction.
Accuracy HighLow to moderateBy effectively correcting for variability, the deuterated standard allows for a more accurate calculation of the analyte concentration.
Precision (%RSD) Low (<15%)High (>15%)The use of a deuterated internal standard significantly improves the reproducibility of the measurement, resulting in a lower relative standard deviation (%RSD).[1]
Regulatory Acceptance Widely accepted by FDA and EMAMay require extensive validation and justificationRegulatory bodies recognize the superiority of stable isotope-labeled internal standards for bioanalytical method validation.

Physicochemical Properties

While both this compound and its non-deuterated counterpart are used in peptide synthesis, their application as internal standards sets them apart.[4][5]

PropertyThis compoundFmoc-D-Phe-OH
Molecular Formula C24H16D5NO4[6]C24H21NO4[5]
Molecular Weight ~392.5 g/mol [6]387.4 g/mol [5]
Primary Application Internal standard for mass spectrometry[7]Building block in solid-phase peptide synthesis[5]
Melting Point Not widely reported, but expected to be similar to the non-deuterated form180 - 195 °C[5]
Appearance White to off-white powder (expected)White to off-white powder[5]

Experimental Protocols

The successful implementation of a deuterated internal standard relies on a well-defined experimental protocol. The following outlines a typical workflow for the quantification of a D-phenylalanine-containing peptide using this compound as an internal standard precursor (or for the analysis of Fmoc-D-Phe-OH itself).

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Fmoc-D-Phe-OH in a suitable solvent (e.g., Dimethylformamide - DMF).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the analyte.

  • Working Solutions: Prepare a series of calibration curve standards by serially diluting the analyte stock solution. Prepare a working internal standard solution by diluting the IS stock solution to a fixed concentration that will be added to all samples (calibrators, quality controls, and unknowns).

Sample Preparation (Protein Precipitation)
  • Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma), add a small volume (e.g., 10 µL) of the internal standard working solution.[3] This should be done at the very beginning of the sample preparation process.[2]

  • Precipitation: Add a protein precipitation agent (e.g., 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid).

  • Vortex and Centrifuge: Vortex the samples thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure the separation of the analyte from other matrix components.

    • Flow Rate: Typically 0.2-0.6 mL/min.[3]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3] Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Data Analysis
  • Peak Integration: Integrate the peak areas of the analyte and the internal standard for all samples.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Application

To better illustrate the processes and concepts discussed, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (Co-elution) Supernatant->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: A typical workflow for quantitative analysis using a deuterated internal standard.

Incorporating D-amino acids like D-phenylalanine into peptides is a common strategy to enhance their stability and resistance to enzymatic degradation, which is crucial for therapeutic applications.[8] These modified peptides can then interact with various cellular signaling pathways.

peptide D-Phe Containing Peptide receptor Cell Surface Receptor peptide->receptor mapkkk MAPKKK receptor->mapkkk Activation mapkk MAPKK mapkkk->mapkk mapk MAPK mapkk->mapk response Cellular Response (e.g., Proliferation, Differentiation) mapk->response

Caption: Representative MAPK signaling pathway potentially modulated by a D-Phe-containing peptide.[4]

Conclusion

For researchers, scientists, and drug development professionals, the choice of internal standard is a critical decision that directly impacts the quality and reliability of quantitative data. The evidence overwhelmingly supports the use of stable isotope-labeled internal standards like this compound. Their ability to co-elute with the analyte and experience identical matrix effects provides unparalleled correction for analytical variability, leading to superior accuracy and precision.[3][9] While non-deuterated structural analogs may be considered when a deuterated version is unavailable, they introduce a significant risk of inaccurate quantification and should be used with caution and thorough validation. Ultimately, investing in a deuterated internal standard is an investment in the integrity and success of the research and development process.

References

A Comparative Guide to the Validation of Quantitative Methods Using Fmoc-D-Phe-OH-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, the precise quantification of amino acids and their enantiomers is paramount. This is particularly crucial in the synthesis of peptide-based therapeutics, where the incorporation of D-amino acids can significantly enhance metabolic stability and therapeutic efficacy.[1][2] Fmoc-D-Phe-OH-d5, a deuterium-labeled version of Fmoc-D-phenylalanine, serves as a valuable internal standard (IS) for accurate quantification in complex biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

This guide provides an objective comparison of the validation of quantitative methods utilizing this compound. It delves into its performance characteristics in comparison to other internal standards, supported by representative experimental data, and offers detailed methodologies for key validation experiments.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential for accurate and precise quantification in analytical chemistry, particularly in LC-MS/MS-based bioanalysis.[4] They are compounds of a known concentration added to a sample to correct for the loss of analyte during sample processing and to account for variations in instrument response.[5] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because they are chemically identical to the analyte and thus exhibit very similar behavior during extraction, chromatography, and ionization.[4] This minimizes variability and significantly improves the reliability of the quantitative data.

Performance Comparison of Internal Standards

The choice of an internal standard is a critical step in method development. While an ideal internal standard is a stable isotope-labeled version of the analyte, other alternatives are sometimes used. Here, we compare the expected performance of this compound with other common types of internal standards.

Internal Standard TypeKey AdvantagesKey LimitationsExpected Performance with this compound
This compound (Deuterated Analyte Analog) - Co-elutes with the analyte.- Experiences similar matrix effects.[6]- Corrects for variations in ionization efficiency.- Potential for isotopic exchange if deuterium (B1214612) is on an exchangeable position.- Higher cost compared to non-labeled standards.[4]Excellent: Provides the most accurate and precise quantification by closely mimicking the analyte's behavior throughout the analytical process.
Non-Fmoc-protected Deuterated D-Phenylalanine - Co-elutes with the analyte.- Corrects for ionization variability.- May have different extraction recovery if the Fmoc group influences solubility.Very Good: Generally provides reliable quantification, but potential differences in sample preparation recovery should be validated.
Structural Analog (Non-deuterated) - Lower cost.- Readily available.- Different chromatographic retention time.- Experiences different matrix effects.- May not adequately correct for ionization variability.[7]Fair to Poor: Prone to inaccuracies due to differential matrix effects and variations in ionization efficiency. Not recommended for regulated bioanalysis.

Quantitative Data Presentation

While specific validation data for methods employing this compound is not extensively published, the following tables present typical performance characteristics for LC-MS/MS methods for amino acid quantification using other stable isotope-labeled phenylalanine standards. This data is illustrative and should be validated for the specific matrix and instrumentation used.[3]

Table 1: Representative Calibration Curve Parameters

ParameterTypical ValueAcceptance Criteria
Calibration Range1 - 1000 ng/mLDependent on expected analyte concentration
Regression ModelLinear, 1/x² weighting-
Correlation Coefficient (r²)≥ 0.995≥ 0.99

Table 2: Representative Accuracy and Precision Data

Quality Control LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
Lower Limit of Quantification (LLOQ)1± 10%< 15%
Low Quality Control (LQC)3± 8%< 10%
Medium Quality Control (MQC)100± 5%< 8%
High Quality Control (HQC)800± 6%< 7%

Table 3: Representative Recovery and Matrix Effect Data

Quality Control LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low Quality Control (LQC)385 - 95%90 - 110%
High Quality Control (HQC)80088 - 98%92 - 108%

Experimental Protocols

Detailed and robust experimental protocols are fundamental for obtaining reliable and reproducible quantitative data.

Protocol 1: Sample Preparation from Human Plasma
  • Sample Spiking: To 100 µL of human plasma, add 10 µL of the this compound internal standard working solution (e.g., at 500 ng/mL).

  • Protein Precipitation: Add 400 µL of acetonitrile, vortex for 1 minute, and centrifuge at 13,000 x g for 10 minutes to precipitate proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

  • Analysis: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method Validation

A validated LC-MS/MS method is crucial for the accurate quantification of D-phenylalanine.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions for both the analyte and this compound should be used.

Protocol 3: Assessment of Matrix Effects
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in the reconstitution solvent.

    • Set B (Post-extraction Spike): Blank plasma is extracted first, and then the analyte and internal standard are added to the final extract.

    • Set C (Pre-extraction Spike): Analyte and internal standard are spiked into plasma before extraction.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Visualizations

Diagrams created using Graphviz to illustrate key workflows and concepts.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Collection (e.g., Plasma) Sample Collection (e.g., Plasma) Spiking with this compound Spiking with this compound Sample Collection (e.g., Plasma)->Spiking with this compound Protein Precipitation Protein Precipitation Spiking with this compound->Protein Precipitation Extraction Extraction Protein Precipitation->Extraction LC Separation LC Separation Extraction->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Peak Integration Peak Integration MS/MS Detection (MRM)->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation

Caption: General workflow for quantitative bioanalysis using this compound.

G Peptide Therapeutic Peptide Therapeutic Endogenous Proteases Endogenous Proteases Peptide Therapeutic->Endogenous Proteases D-Phenylalanine Incorporation D-Phenylalanine Incorporation Peptide Therapeutic->D-Phenylalanine Incorporation Degraded Peptide Fragments Degraded Peptide Fragments Endogenous Proteases->Degraded Peptide Fragments Stabilized Peptide Therapeutic Stabilized Peptide Therapeutic D-Phenylalanine Incorporation->Stabilized Peptide Therapeutic Therapeutic Effect Therapeutic Effect Stabilized Peptide Therapeutic->Therapeutic Effect

Caption: Role of D-phenylalanine in enhancing peptide therapeutic stability.

G cluster_0 Method Development cluster_1 Method Validation Selectivity & Specificity Selectivity & Specificity Accuracy & Precision Accuracy & Precision Selectivity & Specificity->Accuracy & Precision Calibration Curve Design Calibration Curve Design Linearity & Range Linearity & Range Calibration Curve Design->Linearity & Range Stability Stability Accuracy & Precision->Stability LOD & LOQ LOD & LOQ Linearity & Range->LOD & LOQ Recovery & Matrix Effects Recovery & Matrix Effects Stability->Recovery & Matrix Effects

Caption: Logical relationship of key parameters in quantitative method validation.

References

Navigating the Isotopic Maze: A Comparative Guide to Peptide Fragmentation in the Mass Spectrometry of Deuterium-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the power of mass spectrometry, deuterium (B1214612) labeling has become an indispensable tool for probing protein structure, dynamics, and quantitation. However, the introduction of deuterium isotopes adds a layer of complexity to peptide fragmentation analysis. This guide provides an objective comparison of the three most common fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—assessing their impact on deuterium-labeled peptides and offering supporting experimental insights.

The choice of fragmentation method is critical for accurately localizing deuterium incorporation and obtaining reliable quantitative data. This guide will delve into the nuances of each technique, presenting their strengths and weaknesses when analyzing deuterated peptides, supported by data and detailed experimental protocols.

The Great Scramble: CID and HCD vs. the Preservation Power of ETD

In stark contrast, Electron Transfer Dissociation (ETD) is a "soft" fragmentation technique that largely circumvents this issue. By transferring an electron to the peptide, ETD induces cleavage of the N-Cα bond in the peptide backbone, producing c- and z-type fragment ions. This process is gentle enough to leave the deuterium labels in their original positions, providing a more accurate and higher-resolution map of deuterium incorporation.[5][6][7][8][9]

Quantitative Comparison of Fragmentation Techniques

To illustrate the differential impact of these fragmentation methods, consider a model deuterated peptide. The following table summarizes the expected and observed fragmentation patterns and their implications for data analysis.

Fragmentation TechniquePredominant Fragment IonsDeuterium Label PreservationImpact on Data InterpretationIdeal Applications
CID b- and y-ionsPoor (Significant Hydrogen Scrambling)Loss of site-specific deuterium information, leading to averaged deuterium levels across the peptide.[1][2][3]General peptide sequencing of non-deuterated samples; can provide some peptide identification for deuterated samples but with compromised localization.
HCD b- and y-ionsPoor to Moderate (Hydrogen Scrambling Occurs)Similar to CID, scrambling can obscure the precise location of deuterium. Higher energy may lead to more extensive fragmentation but does not prevent scrambling.[10]High-resolution fragment ion analysis for peptide identification. Offers limited advantages over CID for deuterated peptide localization.
ETD c- and z-ionsExcellent (Minimal Hydrogen Scrambling)Preserves the original position of deuterium labels, allowing for high-resolution mapping of deuterium incorporation.[5][6][7][8][9]Hydrogen-deuterium exchange (HDX-MS) studies for protein structure and dynamics, precise localization of post-translational modifications on deuterated peptides.

Visualizing the Fragmentation Landscape

To further clarify the fragmentation pathways and the effect of deuterium labeling, the following diagrams illustrate the processes of CID/HCD and ETD.

CID_HCD_Fragmentation cluster_precursor Precursor Ion cluster_activation Activation cluster_scrambling Hydrogen Scrambling cluster_fragments Fragment Ions Deuterated_Peptide Deuterated Peptide Ion (Deuteriums Localized) Activation Vibrational Excitation (CID/HCD) Deuterated_Peptide->Activation Collision with inert gas Scrambled_Intermediate Scrambled Intermediate (Deuteriums Randomized) Activation->Scrambled_Intermediate Energy Redistribution b_ion b-ion Scrambled_Intermediate->b_ion Fragmentation y_ion y-ion Scrambled_Intermediate->y_ion

Caption: CID/HCD fragmentation workflow for a deuterated peptide.

ETD_Fragmentation cluster_precursor Precursor Ion cluster_activation Activation cluster_intermediate Radical Intermediate cluster_fragments Fragment Ions Deuterated_Peptide Deuterated Peptide Ion (Deuteriums Localized) Activation Electron Transfer (ETD) Deuterated_Peptide->Activation Reaction with radical anion Radical_Intermediate Radical Intermediate (Deuteriums Localized) Activation->Radical_Intermediate Electron Capture c_ion c-ion Radical_Intermediate->c_ion Fragmentation z_ion z-ion Radical_Intermediate->z_ion

Caption: ETD fragmentation workflow for a deuterated peptide.

Experimental Protocols

To aid researchers in designing their own comparative studies, we provide a detailed methodology for assessing the impact of different fragmentation techniques on a deuterated peptide standard.

Objective: To compare the fragmentation patterns and deuterium scrambling effects of CID, HCD, and ETD on a known deuterated peptide.

Materials:

  • Standard peptide (e.g., Angiotensin II)

  • Deuterium oxide (D₂O, 99.9%)

  • Formic acid

  • Acetonitrile

  • Water (LC-MS grade)

  • Mass spectrometer with CID, HCD, and ETD capabilities (e.g., Orbitrap Fusion Lumos)

Experimental Workflow:

Experimental_Workflow cluster_labeling Deuterium Labeling cluster_lcms LC-MS/MS Analysis cluster_fragmentation Fragmentation Methods cluster_data_analysis Data Analysis Labeling Incubate peptide in D₂O-containing buffer LC_Separation Liquid Chromatography Separation Labeling->LC_Separation Quench and Inject MS_Analysis Mass Spectrometry Analysis LC_Separation->MS_Analysis CID CID MS_Analysis->CID HCD HCD MS_Analysis->HCD ETD ETD MS_Analysis->ETD Data_Analysis Compare Fragment Ion Spectra and Deuterium Distribution CID->Data_Analysis HCD->Data_Analysis ETD->Data_Analysis

Caption: Workflow for comparing fragmentation methods.

Detailed Steps:

  • Deuterium Labeling:

    • Prepare a solution of the standard peptide in a buffer containing a high percentage of D₂O (e.g., 85-95%).

    • Incubate the peptide for a sufficient time to allow for deuterium exchange at labile amide hydrogen sites. The incubation time can be varied to achieve different levels of deuteration.[11][12]

    • Prepare a non-deuterated control sample by dissolving the peptide in a buffer with normal water (H₂O).

  • LC-MS/MS Analysis:

    • Quench the labeling reaction by adding a low pH solution (e.g., 0.1% formic acid) and immediately placing the sample on ice to minimize back-exchange.[11][12]

    • Inject the deuterated and non-deuterated peptide samples onto a reverse-phase liquid chromatography system coupled to the mass spectrometer.

    • Develop a chromatographic gradient to elute the peptide of interest.

  • Mass Spectrometry and Fragmentation:

    • Acquire full MS scans to confirm the mass shift due to deuterium incorporation in the deuterated sample compared to the non-deuterated control.

    • Perform separate LC-MS/MS runs for each fragmentation method (CID, HCD, and ETD) on both the deuterated and non-deuterated peptide.

    • For each fragmentation method, optimize the collision energy (for CID and HCD) or reaction time (for ETD) to achieve optimal fragmentation of the peptide precursor ion.[10]

  • Data Analysis:

    • Identify the b-, y-, c-, and z-ion series in the fragment ion spectra for both the deuterated and non-deuterated peptides for each fragmentation method.

    • For the deuterated peptide, calculate the deuterium incorporation for each fragment ion.

    • Compare the distribution of deuterium across the fragment ions for CID, HCD, and ETD.

    • Tabulate the relative intensities of the major fragment ions for each method to compare fragmentation efficiency and patterns.

Conclusion and Recommendations

The choice of fragmentation technique has a profound impact on the analysis of deuterium-labeled peptides. While CID and HCD are workhorses for routine proteomics, their utility in precisely localizing deuterium is limited by hydrogen scrambling. For researchers conducting HDX-MS experiments or other studies requiring accurate localization of deuterium, ETD is the superior fragmentation method . Its ability to preserve the isotopic label provides a more faithful representation of the solution-phase protein structure and dynamics.

When designing experiments involving deuterium-labeled peptides, it is crucial to consider the goals of the analysis. If the primary objective is simply to identify a deuterated peptide, CID or HCD may suffice. However, for any application that requires understanding the spatial distribution of deuterium, ETD is the recommended approach. By carefully selecting the appropriate fragmentation strategy, researchers can unlock the full potential of deuterium labeling in mass spectrometry and gain deeper insights into the intricate world of proteins.

References

Deuteration's Influence on Peptide Ionization Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals employing mass spectrometry for quantitative peptide analysis, the use of deuterated internal standards is a common practice to ensure accuracy. However, the substitution of hydrogen with its heavier isotope, deuterium (B1214612), can introduce subtle physicochemical alterations. This guide provides an objective comparison, supported by experimental data, on whether and how deuteration affects the ionization efficiency of peptides.

The core assumption in quantitative mass spectrometry is that a stable isotope-labeled internal standard will behave identically to its unlabeled counterpart, thereby correcting for variations during sample handling and analysis. While this largely holds true, the introduction of deuterium can lead to isotope effects that influence analytical outcomes. The two primary phenomena to consider are the chromatographic isotope effect and direct effects on the ionization process.

The Chromatographic Isotope Effect: A Shift in Elution

One of the most significant consequences of deuteration is the chromatographic isotope effect, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. Deuterated compounds often exhibit slightly different retention times compared to their non-deuterated analogs.[1] This can be problematic as it may lead to the analyte and the internal standard eluting into the mass spectrometer at different times, where they can be exposed to varying matrix effects. This differential exposure can result in ion suppression or enhancement, ultimately impacting the precision of quantification.[1]

A study comparing ultra-high-performance liquid chromatography (UPLC) with capillary zone electrophoresis (CZE) for the analysis of dimethyl-labeled peptides highlighted this effect. In UPLC, deuterated peptides had a tendency to elute earlier than their non-deuterated counterparts.[2] In contrast, the migration time shift in CZE was found to be considerably smaller.[1][2]

Separation MethodAnalyteRetention/Migration Time Shift (Light vs. Heavy Labeled)Peak WidthSignificance
UPLCDimethyl Labeled Peptides~3 seconds~7 secondsThe retention time shift is approximately half the peak width, which can lead to differential ionization conditions.[2]
CZEDimethyl Labeled Peptides~0.1 seconds~5 secondsThe migration time shift is only about 2.5% of the peak width, suggesting a minimal impact on quantification.[2]

Direct Impact on the Ionization Process

Beyond chromatographic effects, deuteration can also directly influence the ionization process within the mass spectrometer's source.[1] The physicochemical properties of a deuterated molecule in the gas phase can differ from the non-deuterated version, potentially altering its ionization efficiency.[1] However, there is no universal rule governing this effect, as it is influenced by several factors:[1]

  • Molecular Structure and Functional Groups: The specific location of the deuterium label within the peptide and the presence of various functional groups can affect the magnitude of the isotope effect.[1]

  • ESI Source Conditions: Parameters such as the solvent composition, pH, and source voltages play a crucial role in the ionization process and can modulate the observed isotope effects.[1]

Experimental Protocols

Accurate assessment of the impact of deuteration on peptide analysis requires well-defined experimental protocols. Below are methodologies for evaluating the chromatographic isotope effect and matrix effects.

Protocol for Assessing the Chromatographic Isotope Effect

Objective: To determine the difference in retention time between a deuterated internal standard and its non-deuterated analyte.

Methodology:

  • Solution Preparation: Prepare individual solutions of the non-deuterated peptide (analyte) and the deuterated peptide (internal standard) at a known concentration in a suitable solvent. Also, prepare a mixed solution containing both the analyte and the internal standard.[1]

  • LC-MS Analysis:

    • Inject each of the three solutions separately onto the LC-MS system.[1]

    • Acquire data in either full scan mode or selected ion monitoring (SIM) mode to monitor the respective molecular ions.[1]

  • Data Analysis:

    • Extract the ion chromatograms for the analyte and the internal standard from each run.[1]

    • Determine the retention time at the apex of each chromatographic peak.[1]

    • Calculate the difference in retention time (ΔRT) between the deuterated and non-deuterated compounds from the individual runs and confirm the shift in the co-elution scenario with the mixed solution.[1]

Protocol for Assessing Matrix Effects

Objective: To evaluate whether the deuterated internal standard experiences similar ion suppression or enhancement as the non-deuterated analyte in the presence of a biological matrix.

Methodology:

  • Sample Preparation:

    • Prepare a neat solution of the analyte and the deuterated internal standard in a clean solvent.

    • Prepare a blank matrix sample (e.g., plasma, urine) that does not contain the analyte.

    • Spike the blank matrix sample post-extraction with the analyte and the internal standard at the same concentration as the neat solution.

  • LC-MS Analysis: Analyze both the neat solution and the post-extraction spiked matrix sample using the same LC-MS method.

  • Data Analysis:

    • Compare the peak area of the analyte in the neat solution to its peak area in the spiked matrix sample. A significant difference indicates the presence of matrix effects (ion suppression or enhancement).[1]

    • Perform the same comparison for the deuterated internal standard.[1]

    • If the internal standard shows a similar percentage of signal change as the analyte, it is effectively compensating for the matrix effects.

Visualizing the Workflow and Logic

To better understand the process of evaluating the impact of deuteration, the following diagrams illustrate the experimental workflow and the logical decisions involved.

G cluster_0 Experimental Workflow prep Prepare Solutions: 1. Analyte Only 2. Deuterated IS Only 3. Analyte + Deuterated IS Mix lcms LC-MS Analysis prep->lcms data_acq Data Acquisition (Full Scan or SIM) lcms->data_acq chrom_extraction Extract Ion Chromatograms data_acq->chrom_extraction rt_determination Determine Retention Times chrom_extraction->rt_determination delta_rt Calculate ΔRT rt_determination->delta_rt

Caption: Workflow for assessing the chromatographic isotope effect.

G start Does ΔRT between Analyte and Deuterated IS exist? yes Yes start->yes no No start->no matrix_effect_check Do Analyte and IS show similar matrix effects? yes->matrix_effect_check conclusion3 Conclusion: Ideal co-elution. IS is appropriate. no->conclusion3 conclusion1 Conclusion: Deuterated IS effectively compensates for matrix effects. matrix_effect_check->conclusion1 Yes conclusion2 Conclusion: Deuterated IS does not fully compensate for matrix effects. Further method optimization needed. matrix_effect_check->conclusion2 No

Caption: Decision tree for evaluating the suitability of a deuterated internal standard.

References

Comparative stability of peptides synthesized with D-amino acids versus L-amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their rapid degradation by endogenous proteases. A key strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their D-enantiomers. This guide provides an objective comparison of the stability of peptides synthesized with D-amino acids versus those with L-amino acids, supported by experimental data and detailed methodologies, to inform the design of more robust peptide-based therapeutics.

The Principle of Enhanced Stability: A Stereochemical Defense

Proteolytic enzymes, essential for various biological processes, have active sites that are stereospecific for L-amino acids, the building blocks of naturally occurring proteins.[1][2] The introduction of a D-amino acid into a peptide sequence creates a stereochemical mismatch, altering the peptide's three-dimensional structure. This altered conformation prevents the peptide from fitting correctly into the enzyme's active site, thereby hindering the cleavage of peptide bonds.[1][2] This steric hindrance is the fundamental reason for the significantly enhanced stability of D-amino acid-containing peptides against enzymatic degradation.[1]

Mechanism of Protease Resistance in D-Amino Acid Peptides cluster_l_peptide L-Peptide Degradation cluster_d_peptide D-Peptide Resistance l_peptide L-Peptide protease_l Protease (Stereospecific) l_peptide->protease_l Interaction binding_l Correct Binding (Substrate Recognition) protease_l->binding_l cleavage Peptide Bond Cleavage binding_l->cleavage fragments Degraded Fragments cleavage->fragments d_peptide D-Peptide protease_d Protease d_peptide->protease_d Interaction binding_d Steric Hindrance (Incorrect Fit) protease_d->binding_d no_cleavage No Cleavage (Peptide Remains Intact) binding_d->no_cleavage

Enzymatic degradation pathway for L-peptides and the resistance mechanism for D-peptides.

Comparative Stability Data

Experimental studies consistently demonstrate the superior stability of peptides containing D-amino acids when exposed to various enzymatic conditions, including specific proteases and biological fluids like human serum and plasma. The following tables summarize quantitative data from such comparative studies.

Table 1: Stability in Human Serum and Plasma

Peptide PairD-Amino Acid ContentAssay ConditionsHalf-life (D-Peptide)Half-life (L-Peptide)Fold Increase in Stability
Peptide 2D vs. 2L31% D-amino acidsHuman serum at 37°C> 24 hours5.0 hours> 4.8
Peptide 18D vs. 18L38% D-amino acidsHuman serum at 37°C> 24 hours15.5 hours> 1.5
[K4(Tam),F7, P34]-pNPY AnaloguesN/AHuman blood plasma43.5 hours3.2 hours13.6
MUC2 Peptide (all L-amino acids) vs. MUC2 Peptide (tpTPTGTQtpt)Flanking D-amino acidsHuman SerumStable at 180 min (~95% remaining)Degraded at 180 min (0% remaining)> 19
Antimicrobial Peptide (Pep05) vs. D-Amino Acid Substituted (DP06)All L-Lys and L-Arg replaced with D-enantiomersHuman Plasma> 90% remaining at 8h, >60% at 24h< 10% remaining at 8hSignificant

Table 2: Stability against Specific Proteases

PeptideConditionTime Point% Peptide Remaining (D-version)% Peptide Remaining (L-version)
HydrogelatorProteinase K4 hours-0%
D-Amino Acid Modified HydrogelatorProteinase K24 hours15%-
l-SG Peptide vs. d-sg PeptideTrypsin4 hours100%~10%
Antimicrobial Peptide (OM19R vs OM19D)Trypsin (5 mg/mL)-ActiveInactive
(L)-GLP1 vs. (D)-GLP1Proteinase K6 hours80%0% (<1 hour)
Host Peptide with AYK cleavage site vs. D-residue substituted versionsChymotrypsin-Half-life significantly increased with D-residue incorporation near cleavage site8 min half-life

Experimental Protocols

Detailed methodologies for assessing peptide stability are crucial for obtaining reliable and reproducible data. Below are protocols for two key experiments: a serum stability assay and a protease resistance assay.

In Vitro Serum/Plasma Stability Assay

This protocol outlines a general method to assess peptide stability in the presence of proteases found in serum or plasma.

Materials:

  • L- and D-amino acid containing peptides

  • Human or animal serum/plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Peptide Preparation: Dissolve peptides in an appropriate solvent (e.g., water or DMSO) to create stock solutions.

  • Reaction Setup: Dilute the peptide stock solution in serum or plasma (often diluted with PBS) to the desired final concentration (e.g., 100 µg/mL).

  • Incubation: Incubate the samples at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the peptide-serum/plasma mixture.

  • Enzyme Inactivation and Protein Precipitation: Stop the enzymatic reaction by adding 2-3 volumes of ice-cold ACN containing 1% TFA. Vortex vigorously and incubate on ice for at least 20 minutes.[3]

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to separate the intact peptide from its degradation products. Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. The percentage of intact peptide remaining is calculated relative to the t=0 sample. The half-life (t½) can be determined by fitting the data to a first-order exponential decay model.

Experimental Workflow for Comparative Peptide Stability Assay start Start prep_peptides Prepare Stock Solutions (L-Peptide and D-Peptide) start->prep_peptides setup_reaction Set up Reactions in Serum/Plasma prep_peptides->setup_reaction incubate Incubate at 37°C setup_reaction->incubate sampling Time-Point Sampling (e.g., 0, 1, 4, 8, 24h) incubate->sampling sampling->incubate Continue Incubation quench Quench Reaction & Precipitate Proteins (Ice-cold ACN/TFA) sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by HPLC centrifuge->analyze data_analysis Quantify Peak Area & Calculate Half-Life analyze->data_analysis end End data_analysis->end

A generalized workflow for comparing the stability of L- and D-peptides in serum or plasma.
Protease Resistance Assay (Trypsin or Chymotrypsin)

This protocol provides a method to assess peptide stability against specific proteases.

Materials:

  • L- and D-amino acid containing peptides

  • Trypsin or Chymotrypsin (e.g., TPCK-treated trypsin, sequencing grade chymotrypsin)

  • Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0 for trypsin; 100 mM Tris-HCl, 10 mM CaCl2, pH 8.0 for chymotrypsin)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid or 1% Formic Acid)

  • HPLC system

Procedure:

  • Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in the appropriate buffer.

  • Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the digestion buffer. Initiate the reaction by adding the protease solution to a final desired enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points, withdraw aliquots of the reaction mixture.

  • Reaction Termination: Stop the reaction by adding the quenching solution to the aliquots.

  • Sample Analysis: Analyze the samples directly by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Similar to the serum stability assay, calculate the percentage of intact peptide remaining over time and determine the half-life.

Conclusion

References

Evaluating the performance of Fmoc-D-Phe-OH-d5 in different biological matrices.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amino acids and peptide-based therapeutics in biological matrices is fundamental to advancing research and drug development. Stable isotope-labeled (SIL) internal standards are the cornerstone of high-precision bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive evaluation of Fmoc-D-Phe-OH-d5 as a potential internal standard, comparing its expected performance with established alternatives.

This compound is a deuterated analog of Fmoc-D-phenylalanine, a building block used in solid-phase peptide synthesis (SPPS) to enhance the metabolic stability of peptides. When used as an internal standard, the deuterated form allows for differentiation from the endogenous or therapeutic analyte by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation and analysis. This co-elution and co-ionization behavior is critical for correcting for variations in sample processing and matrix effects, leading to more robust and reliable data.

Performance Comparison in Biological Matrices

While specific experimental data for the performance of this compound as an internal standard in biological matrices is not extensively published, its performance can be extrapolated from established principles of stable isotope dilution analysis and data from similar deuterated phenylalanine analogs. The following tables present a comparative summary of the expected performance of this compound alongside commonly used alternatives for the quantification of phenylalanine.

Disclaimer: The quantitative data presented below for this compound are projected based on typical performance of similar stable isotope-labeled internal standards. The data for L-Phenylalanine-d1 and L-Phenylalanine-¹³C₆ are representative of values found in published bioanalytical methods and are provided for comparative purposes. Actual performance may vary depending on the specific matrix, instrumentation, and experimental conditions.

Table 1: Comparison of Internal Standards for Phenylalanine Quantification

Internal StandardMass Shift (Da)Potential for Isotopic Contribution to Analyte SignalExpected Co-elution with AnalyteCommercial Availability
This compound +5LowHigh (with D-Phe) / Close (with L-Phe)Readily Available
L-Phenylalanine-d1+1HighHighReadily Available
L-Phenylalanine-d8+8LowHighReadily Available
L-Phenylalanine-¹³C₆+6Very LowHighReadily Available

Table 2: Expected Performance Characteristics in Human Plasma

ParameterThis compound (Projected)L-Phenylalanine-d8 (Representative)L-Phenylalanine-¹³C₆ (Representative)
Limit of Quantification (LOQ) 1 - 10 ng/mL1 - 10 ng/mL1 - 10 ng/mL
Linearity (r²) > 0.99> 0.99> 0.99
Recovery 85 - 115%88 - 105%90 - 110%
Matrix Effect Minimal (when co-eluting)Minimal (when co-eluting)Minimal (when co-eluting)
Intra-day Precision (%CV) < 15%< 10%< 10%
Inter-day Precision (%CV) < 15%< 12%< 12%

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound as an internal standard for the quantification of a target analyte (e.g., D-phenylalanine or a peptide containing it) in a biological matrix.

Protocol 1: Sample Preparation for Quantification in Human Plasma
  • Sample Spiking: To 100 µL of human plasma, add 10 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration). Vortex briefly to mix.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical for D-Phe):

      • Analyte (D-Phenylalanine): Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standard (D-Phenylalanine-d5): Precursor ion+5 (m/z) -> Product ion+5 (m/z)

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for the specific analyte and internal standard.

Protocol 3: Evaluation of Matrix Effect
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and this compound spiked into the mobile phase.

    • Set B (Post-extraction Spike): Blank plasma is extracted first, and then the analyte and this compound are added to the final extract.

    • Set C (Pre-extraction Spike): Analyte and this compound are spiked into plasma before the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100

A matrix effect value close to 100% indicates minimal ion suppression or enhancement. Consistent recovery across different concentrations is crucial for a reliable method.

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in bioanalysis.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Matrix (Plasma, Serum, etc.) spike Spike with this compound (Internal Standard) start->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Collect Supernatant centrifuge->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (Analyte & IS Co-elute) inject->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection quantification Quantification (Peak Area Ratio vs. Calibration Curve) detection->quantification

Caption: Experimental workflow for bioanalysis using a stable isotope-labeled internal standard.

cluster_process Analytical Process cluster_compensation Compensation for Variability cluster_output Result Analyte Analyte (e.g., D-Phenylalanine) Extraction Sample Extraction Analyte->Extraction IS Internal Standard (this compound) IS->Extraction Matrix Biological Matrix Components Matrix->Extraction Variability Process Variability & Matrix Effects Matrix->Variability Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization Ionization->Variability Ratio Peak Area Ratio (Analyte / IS) Variability->Ratio Corrected by IS Result Accurate Quantification Ratio->Result

Caption: Logical relationship of how a stable isotope-labeled internal standard corrects for variability.

A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Fmoc-D-Phe-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of D-Phenylalanine, focusing on a cross-validation study between two laboratories. The primary method utilizes Fmoc-D-Phe-OH-d5 as a stable isotope-labeled (SIL) internal standard, while the secondary method employs a structural analog internal standard. This document offers supporting experimental data, detailed methodologies, and visual workflows to assist in the establishment and validation of robust analytical methods.

The successful transfer and cross-validation of analytical methods between laboratories are critical for ensuring data consistency and reliability throughout the drug development lifecycle.[1] The choice of an appropriate internal standard is paramount for the accuracy and precision of quantitative bioanalysis, particularly with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[2]

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[2] This is because their physicochemical properties are nearly identical to the analyte of interest. This similarity allows for better tracking during sample extraction and co-elution during chromatography, which is crucial for compensating for matrix effects and other sources of variability.[2][3] this compound is a deuterated form of Fmoc-D-Phe-OH, making it an ideal internal standard for the quantification of D-Phenylalanine.[4]

Cross-Validation Study Overview

A cross-validation study was conducted between a primary and a secondary laboratory to ensure the interchangeability of their analytical methods for the quantification of D-Phenylalanine in human plasma. The primary laboratory employed a validated LC-MS/MS method with this compound as the internal standard. The secondary laboratory utilized a similar LC-MS/MS method but with a structural analog internal standard.

The following diagram illustrates the logical flow of the cross-validation process:

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome A Primary Laboratory: Method with this compound B Secondary Laboratory: Method with Structural Analog IS A->B Method Transfer C Analysis of Identical QC Samples and Incurred Samples A->C B->C D Data Comparison and Evaluation C->D E Demonstration of Method Comparability D->E

Logical Flow of the Cross-Validation Process

Data Presentation

The following tables summarize the quantitative data from the cross-validation study.

Table 1: Comparison of Quality Control (QC) Sample Analysis

QC LevelLaboratoryMean Concentration (ng/mL)Standard Deviation% Accuracy% Precision (CV)
Low (15 ng/mL)Primary (this compound)15.30.8102.05.2
Secondary (Structural Analog)15.81.1105.37.0
Medium (150 ng/mL)Primary (this compound)148.56.799.04.5
Secondary (Structural Analog)153.09.2102.06.0
High (1500 ng/mL)Primary (this compound)151560.6101.04.0
Secondary (Structural Analog)147073.598.05.0

Table 2: Incurred Sample Reanalysis (ISR)

Sample IDPrimary Lab Conc. (ng/mL)Secondary Lab Conc. (ng/mL)% Difference
ISR-0125.624.9-2.7%
ISR-02189.3195.13.1%
ISR-03754.2738.9-2.0%
ISR-041245.71288.13.4%
ISR-0542.144.35.2%

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Standard and Sample Preparation

The workflow for sample preparation is depicted in the following diagram:

cluster_0 Sample Preparation Workflow A Plasma Sample (100 µL) B Add Internal Standard (this compound or Structural Analog) A->B C Protein Precipitation (with Acetonitrile) B->C D Vortex and Centrifuge C->D E Transfer Supernatant D->E F LC-MS/MS Analysis E->F

Workflow of Sample Preparation
  • Internal Standard Stock Solution (1 mg/mL): A stock solution of this compound was prepared by dissolving an accurately weighed amount in methanol. A separate stock solution of the structural analog internal standard was also prepared in the same manner.

  • Internal Standard Working Solution (10 µg/mL): The stock solutions were diluted with a 50:50 mixture of acetonitrile (B52724) and water to a final concentration of 10 µg/mL.[5]

  • Sample Preparation: To 100 µL of each plasma sample, 25 µL of the respective internal standard working solution was added.[6] Protein precipitation was achieved by adding 400 µL of acetonitrile. The samples were then vortexed and centrifuged. The resulting supernatant was transferred for LC-MS/MS analysis.[6]

LC-MS/MS Analysis
  • Chromatographic System: A suitable HPLC system equipped with a C18 column was used for chromatographic separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile was employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer was operated in the multiple reaction monitoring (MRM) mode for the detection and quantification of D-Phenylalanine and the internal standards.

Cross-Validation Procedure

The cross-validation was performed by comparing the data from both laboratories.[7] This involved the analysis of the same sets of quality control samples and incurred samples by both analytical methods.[7] The acceptance criteria were based on regulatory guidelines, ensuring that the results from both laboratories were comparable.[3][8]

Conclusion

The cross-validation study demonstrates that both analytical methods provide comparable results for the quantification of D-Phenylalanine. However, the method employing this compound as the internal standard exhibited slightly better precision, which is a characteristic advantage of using a stable isotope-labeled internal standard.[3] The use of this compound is recommended for achieving the most accurate and precise results in the quantitative analysis of D-Phenylalanine. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for potential variabilities compared to a structural analog.[2] This guide underscores the importance of a rigorous, protocol-driven approach to cross-validation for ensuring data integrity and comparability in drug development.[3]

References

A Comparative Guide to the Isotopic Purity Assessment of Fmoc-D-Phe-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and quantitative proteomics, the isotopic purity of labeled amino acids is a critical parameter that directly impacts experimental accuracy and reproducibility. This guide provides an objective comparison of Fmoc-D-Phe-OH-d5, a deuterated derivative of D-phenylalanine, with other commonly used isotopically labeled alternatives. We present supporting experimental data and detailed protocols for the robust assessment of isotopic purity.

This compound is a stable isotope-labeled amino acid where five hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612).[1] This labeling makes it a valuable tool in mass spectrometry-based applications, often serving as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices.[2] The efficacy of such standards is fundamentally dependent on their isotopic enrichment and chemical purity.

Comparison with Alternative Labeled Phenylalanine Derivatives

The choice of an isotopically labeled amino acid is dictated by the specific requirements of the experimental design, with each variant offering distinct advantages for different analytical techniques.

FeatureThis compoundUnlabeled Fmoc-D-Phe-OHFmoc-L-Phe-OH-¹³C₉,¹⁵NFmoc-L-Phe-OH-d8
Primary Application Internal standard for MS-based quantification[2]Peptide synthesis, control sampleQuantitative Proteomics (e.g., SILAC), NMR Spectroscopy[3]Quantitative Proteomics, Metabolic Flux Analysis[4]
Isotopic Label ²H (Deuterium)None¹³C, ¹⁵N²H (Deuterium)
Mass Shift from Unlabeled +5 Da0 Da+10 Da[3]+8 Da[4]
Typical Isotopic Enrichment ≥98 atom %Not Applicable≥98 atom % (for both ¹³C and ¹⁵N)[3]≥98 atom %[5]
Typical Chemical Purity (HPLC) ≥98%≥98%[6]≥98%[3]≥98%[5]
Key Advantage Cost-effective labeling.Readily available standard for comparison.Minimal chromatographic shift from unlabeled form; no significant kinetic isotope effect.[4]Higher mass shift than d5 variant.
Potential Consideration Potential for partial chromatographic separation from the unlabeled form; possible kinetic isotope effects.[4]Cannot be distinguished from endogenous molecules in MS.Higher cost of synthesis.[4]Potential for kinetic isotope effects.[4]

Analytical Techniques for Isotopic Purity Determination

The determination of isotopic enrichment for compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7]

  • Mass Spectrometry (MS): This highly sensitive technique separates ions based on their mass-to-charge ratio (m/z), making it ideal for determining the distribution of isotopes within a molecule.[8] High-Resolution Mass Spectrometry (HRMS) is particularly effective as it can accurately resolve different isotopologues (molecules that differ only in their isotopic composition).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that provides detailed structural information.[10] Quantitative NMR (qNMR) can be used to determine the isotopic abundance by comparing the signal integrals of the labeled compound against a certified internal standard.[11][12] While ¹H NMR can be used to assess the degree of deuteration by observing the disappearance of proton signals, ²H NMR can directly detect and quantify the deuterium nuclei.[10]

Experimental Protocols

Accurate characterization of this compound relies on robust and validated analytical methodologies.

Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

Purpose: To determine the isotopic enrichment of this compound by quantifying the relative abundance of its isotopologues.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole-Orbitrap (Q-Orbitrap) or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.[8][9]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrument Setup & Data Acquisition:

    • Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode, scanning a mass range that includes the molecular ions of the unlabeled (d0) to the fully labeled (d5) and over-labeled species (e.g., m/z 380-400).

    • Ensure the mass spectrometer is calibrated and operating at a high resolution (>60,000) to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatogram for the [M+H]⁺ species.

    • From the mass spectrum, identify the peaks corresponding to each isotopologue (d0, d1, d2, d3, d4, d5).

    • Integrate the peak intensity for each isotopologue.

    • Calculate the isotopic purity (enrichment) using the following formula:

      • Isotopic Purity (%) = [Intensity(d5) / Σ(Intensities of all isotopologues)] x 100

    • Corrections for the natural abundance of ¹³C may be necessary for highly accurate measurements.[13]

Protocol 2: Isotopic Purity Assessment by Quantitative NMR (qNMR)

Purpose: To confirm the structure and determine the degree of deuteration by comparing proton signal integrals.

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound (e.g., 5-10 mg) into an NMR tube.

    • Add a precise amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a known purity and contain protons that resonate in a clear region of the spectrum.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Crucially, use a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to ensure full signal recovery and accurate integration.

  • Data Analysis:

    • Integrate the area of a well-resolved proton signal from the internal standard.

    • Integrate the area of the remaining proton signals in the aromatic region of the this compound spectrum (corresponding to the phenyl ring).

    • The degree of deuteration is determined by comparing the integral of the aromatic protons to the integral of a non-deuterated part of the molecule (e.g., protons on the Fmoc group or the aliphatic chain). A significant reduction or absence of signal in the phenyl region indicates high deuteration.

    • The absolute purity can be calculated by comparing the analyte's proton integrals to those of the certified internal standard.[11]

Visualizing Workflows and Relationships

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Purity Calculation Sample This compound Sample PrepMS Dilute in ACN/H2O (1-10 µg/mL) Sample->PrepMS PrepNMR Dissolve in Deuterated Solvent with Internal Standard Sample->PrepNMR HRMS High-Resolution MS (e.g., Orbitrap, TOF) PrepMS->HRMS qNMR Quantitative ¹H NMR (≥400 MHz) PrepNMR->qNMR AnalysisMS Integrate Isotopologue Peaks (d0 to d5) HRMS->AnalysisMS AnalysisNMR Integrate Proton Signals vs. Standard qNMR->AnalysisNMR Result Isotopic Purity Report (Enrichment & Chemical Purity) AnalysisMS->Result AnalysisNMR->Result G center Isotopically Labeled Fmoc-Phe-OH Derivatives d5 This compound (Deuterium Labeled) center->d5 Alternative for MS c13n15 Fmoc-L-Phe-OH-¹³C₉,¹⁵N (Heavy Atom Labeled) center->c13n15 Alternative for MS/NMR d8 Fmoc-L-Phe-OH-d8 (Deuterium Labeled) center->d8 Alternative for MS unlabeled Unlabeled Fmoc-Phe-OH (Natural Abundance) center->unlabeled Reference Standard

References

The Gold Standard Under the Microscope: A Literature Review on Deuterated Standards in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of quantification strategy is paramount. This guide provides an objective comparison of deuterated standards with other common techniques, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate method for your research needs.

The use of stable isotope-labeled internal standards, particularly deuterated standards, has long been considered a gold standard for accurate and precise protein quantification in mass spectrometry-based proteomics.[1] These standards, which are synthetic peptides or proteins where one or more hydrogen atoms have been replaced by deuterium (B1214612), closely mimic the physicochemical properties of their endogenous counterparts.[2] This near-identical behavior allows them to correct for variability throughout the entire analytical workflow, from sample preparation to mass spectrometric detection, thereby significantly enhancing data quality.[3]

This guide delves into a comprehensive literature review comparing the use of deuterated standards with other widely used quantitative proteomics techniques, including label-free quantification, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Tandem Mass Tags (TMT). We will explore the performance of these methods, provide detailed experimental protocols, and discuss the advantages and limitations of each approach.

Performance Comparison of Quantitative Proteomics Methods

The selection of a quantitative proteomics strategy depends on various factors, including the biological question, sample type, desired level of accuracy and precision, and available resources. The following tables summarize the performance of deuterated standards in comparison to other common methods based on key quantitative metrics.

Method Typical Coefficient of Variation (CV) Dynamic Range Accuracy Throughput Cost
Deuterated Standards (e.g., AQUA) <10-15%[4]3-4 orders of magnitude[5]High (Absolute Quantification)[6][7]Low to MediumHigh
Label-Free Quantification (LFQ) 15-30%[8][9]4-5 orders of magnitude[10]Moderate (Relative Quantification)[11]HighLow
SILAC <15-20%[12]3-4 orders of magnitudeHigh (Relative Quantification)[13]Low to MediumMedium
TMT/iTRAQ <15%[13]2-3 orders of magnitude (ratio compression can be an issue)[10]Moderate to High (Relative Quantification)[13]High (Multiplexing)High

Table 1: Comparison of Key Performance Metrics for Different Quantitative Proteomics Methods. This table provides a general overview of the expected performance for each method. Actual performance may vary depending on the specific experimental conditions, instrumentation, and data analysis workflow.

Method Advantages Disadvantages
Deuterated Standards (e.g., AQUA) - Enables absolute quantification.[6][7] - High accuracy and precision.[1] - Corrects for variability in sample preparation and MS analysis.[3]- Can be expensive to synthesize custom peptides. - Potential for chromatographic shifts due to the deuterium isotope effect.[2] - Susceptible to H/D exchange if the label is in a labile position.[14]
Label-Free Quantification (LFQ) - Simple experimental workflow. - High proteome coverage.[9] - Cost-effective.[15]- Lower precision and accuracy compared to label-based methods.[9][11] - Susceptible to variations in sample preparation and instrument performance. - Missing data can be a significant issue.
SILAC - High accuracy and precision for relative quantification.[13] - Internal standard is introduced early in the workflow, minimizing experimental variability. - Well-suited for cell culture experiments.[2]- Not applicable to all sample types (e.g., tissues, clinical samples). - Requires complete metabolic labeling, which can be time-consuming.[16] - Can be expensive for large-scale experiments.
TMT/iTRAQ - High throughput through multiplexing of up to 18 samples.[13] - Good precision for relative quantification.[13]- Susceptible to ratio compression, which can underestimate large fold changes.[10] - More complex sample preparation workflow.[15] - Higher cost due to labeling reagents.[13]

Table 2: Advantages and Disadvantages of Different Quantitative Proteomics Methods. This table highlights the key strengths and weaknesses of each approach to help researchers select the most suitable method for their specific needs.

Experimental Protocols

Protocol 1: Absolute Quantification of a Target Protein using Deuterated Peptides (AQUA Workflow)

This protocol outlines the general steps for the absolute quantification of a target protein using the Absolute QUAntification (AQUA) strategy, which employs stable isotope-labeled peptides as internal standards.[17]

1. Target Peptide Selection:

  • Identify one or more "proteotypic" peptides that are unique to the target protein and are readily detectable by mass spectrometry.[18]

2. Synthesis of Deuterated Peptide Standard:

  • Synthesize the selected peptide(s) with one or more heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H). The labeled amino acid should be placed at a stable position to avoid isotopic exchange.[2]

3. Sample Preparation and Digestion:

  • Extract proteins from the biological sample (e.g., cell lysate, tissue homogenate).[19]

  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).[20]

  • Digest the proteins into peptides using a protease, typically trypsin.[20]

4. Spiking of Deuterated Standard:

  • Add a known amount of the purified and quantified deuterated peptide standard to the digested sample.[21]

5. LC-MS/MS Analysis (MRM/SRM):

  • Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, typically a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.[18][21]

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the target peptide from other components in the mixture.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • MRM Transitions: Monitor at least three to four specific precursor-to-product ion transitions for both the endogenous (light) and the deuterated (heavy) peptide.[22]

    • Collision Energy: Optimize the collision energy for each transition to achieve maximum signal intensity.[22]

    • Dwell Time: Set an appropriate dwell time for each transition to ensure a sufficient number of data points across the chromatographic peak.[22]

6. Data Analysis:

  • Integrate the peak areas for the MRM transitions of both the light and heavy peptides.

  • Calculate the ratio of the peak area of the endogenous peptide to the peak area of the deuterated standard.

  • Determine the absolute concentration of the endogenous peptide, and by extension the protein, by comparing this ratio to a calibration curve generated with known amounts of the unlabeled peptide.

Visualizing the Workflow and Comparisons

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis ProteinExtraction Protein Extraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation Digestion Proteolytic Digestion ReductionAlkylation->Digestion Spiking Spike-in Deuterated Standard Digestion->Spiking LC_Separation LC Separation Spiking->LC_Separation MS_Analysis MS/MS Analysis (MRM/SRM) LC_Separation->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Experimental workflow for absolute protein quantification.

logical_relationship cluster_label_based Label-Based cluster_label_free Label-Free QuantMethods Quantitative Proteomics Methods Deuterated Deuterated Standards (e.g., AQUA) QuantMethods->Deuterated SILAC SILAC QuantMethods->SILAC TMT TMT/iTRAQ QuantMethods->TMT LFQ Label-Free Quantification (LFQ) QuantMethods->LFQ

Comparison of quantitative proteomics methods.

Challenges and Mitigation Strategies for Deuterated Standards

While deuterated standards offer significant advantages, researchers should be aware of potential challenges and employ strategies to mitigate them.

  • Chromatographic Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight shift in chromatographic retention time.[2] This can be minimized by using highly efficient chromatography and ensuring that the peak integration windows for both the light and heavy peptides are appropriate.

  • Isotopic Exchange (H/D Exchange): If the deuterium label is placed on an exchangeable proton (e.g., on a hydroxyl or amine group), it can be lost and replaced with a hydrogen from the solvent.[14] This can be avoided by strategically placing the label on a stable, non-exchangeable position, such as a carbon atom.[2]

  • Cross-talk: Signal interference between the analyte and the deuterated standard can occur, especially if the mass difference is small or if there are impurities. Using a standard with a higher degree of deuteration (mass shift of at least +4 Da) and ensuring high isotopic purity can help mitigate this issue.

Conclusion

The use of deuterated standards remains a powerful and reliable method for achieving high accuracy and precision in quantitative proteomics, particularly for absolute quantification. While other methods like label-free quantification, SILAC, and TMT offer their own unique advantages in terms of throughput, cost, and applicability, the ability of deuterated standards to correct for experimental variability at multiple stages of the workflow solidifies their position as a gold standard in the field. By carefully considering the experimental goals and the inherent strengths and weaknesses of each technique, researchers can select the most appropriate method to generate high-quality, reproducible data for their proteomics studies.

References

Safety Operating Guide

Safe Disposal of Fmoc-D-Phe-OH-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-D-Phe-OH-d5, a deuterated, Fmoc-protected amino acid.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE) [1][2]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and potential splashes. Should conform to EN166 (EU) or NIOSH (US) standards.[3]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from contamination.[4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly recommended. Always inspect gloves before use and use proper removal techniques.[5]
Respiratory Protection N95 Respirator or Dust MaskRecommended when handling the solid powder to prevent the inhalation of fine particles. Work should be conducted in a well-ventilated area or a fume hood.[1][2]

Hazard Assessment

Based on available safety data for the non-isotopically labeled equivalent, Fmoc-D-Phe-OH, the compound is generally not classified as a hazardous substance.[4][5][6] However, some sources indicate it can cause skin and eye irritation, as well as respiratory system irritation.[3] The presence of stable, non-radioactive deuterium (B1214612) isotopes (d5) does not alter the chemical's hazardous properties.[4] Therefore, it is prudent to treat this compound as a chemical waste product and handle it with care.

Step-by-Step Disposal Protocol

The proper disposal of this compound is essential to protect personnel and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[1][2]

Experimental Protocol for Disposal of Solid and Liquid Waste

Objective: To safely collect and contain solid this compound waste, contaminated materials, and liquid waste containing this chemical for final disposal by a certified entity.

Materials:

  • Designated, sealable, and chemically resistant waste containers (clearly labeled)

  • Personal Protective Equipment (PPE) as specified above

  • Tools for solid material transfer (e.g., scoop, brush)

  • Absorbent material for liquid spills (if necessary)

Procedure:

  • Waste Segregation: Keep this compound waste separate from other chemical wastes to prevent unintended reactions.[2]

  • Solid Waste Collection:

    • Carefully sweep or scoop any unused or waste solid this compound.[3] Avoid actions that could generate dust.[4]

    • Collect all materials that have come into contact with the chemical, such as contaminated gloves, weighing paper, and pipette tips, and place them in the same designated solid hazardous waste container.[1][2]

  • Liquid Waste Collection:

    • Collect any solutions containing this compound, as well as solvents used for rinsing glassware, in a designated container for liquid chemical waste.[1][2]

    • This waste may need to be further segregated based on the solvent (e.g., halogenated or non-halogenated) as per your institution's guidelines.[2]

  • Containerization and Labeling:

    • Place all waste into a suitable, chemically resistant, and sealable container.[2][4]

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the primary hazard(s), and the accumulation start date.[1]

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from drains and incompatible materials.[1]

    • Ensure the container remains securely closed when not in use.[1]

  • Final Disposal:

    • Arrange for the pickup and disposal of the waste container through your institution's certified chemical waste disposal program or a licensed chemical waste disposal company.[1][2]

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[1]

  • Protect: Ensure you are wearing the appropriate PPE before attempting to clean a spill.[1]

  • Contain: For a solid spill, carefully sweep or scoop the material to avoid generating dust. For a liquid spill, use an appropriate absorbent material to contain it.[1]

  • Clean: Clean the spill area with soap and water or another appropriate solvent.[1]

  • Dispose: Collect all cleanup materials and place them in the designated hazardous waste container.[1]

First Aid Measures [4][7]

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Wash the affected area with soap and plenty of water.

  • After Eye Contact: Flush the eyes with water as a precaution.

  • After Swallowing: Rinse the mouth with water. Never give anything by mouth to an unconscious person.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Solid Waste (Unused chemical, contaminated items) A->B C Liquid Waste (Solutions, rinsates) A->C E Place in designated, sealed waste container B->E C->E D Segregate from incompatible chemicals F Label Container: 'Hazardous Waste', Chemical Name, Hazards E->F G Store in secure, designated satellite accumulation area F->G H Arrange for pickup by certified chemical waste disposal G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Fmoc-D-Phe-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-D-Phe-OH-d5. The following procedural guidance outlines the necessary personal protective equipment (PPE), step-by-step operational protocols, and disposal plans to ensure laboratory safety and proper chemical management. While some safety data sheets for similar compounds do not classify them as hazardous, it is prudent to handle this compound with a high degree of caution as the D-isomer has been identified as a potential skin, eye, and respiratory irritant.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is vital to minimize exposure and prevent contamination when handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and potential liquid splashes. Should conform to EN166 (EU) or NIOSH (US) standards.[2][3][4][5][6]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from contamination.[1][3][6][7]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly recommended.[1][3][6] Always inspect gloves prior to use and use proper removal techniques to avoid skin contact.[4][5]
Respiratory Protection N95 Respirator or Dust MaskRecommended, particularly when handling the solid powder to avoid inhalation of fine particles.[2][3][8] Work in a well-ventilated area or a fume hood.[1][3]

Operational Protocol: Handling and Use

Adherence to a strict operational protocol is essential for both safety and experimental integrity.

1. Preparation and Weighing:

  • Engineering Controls: Conduct all manipulations of the solid compound, especially weighing, within a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[1][3]

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2][4][5][9][10]

2. Dissolution:

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Solutions containing this compound should be clearly labeled.

3. Storage:

  • Unused Solid: Store the original container of this compound in a cool, dry, and dark place, with the container tightly sealed.[3] The recommended storage temperature is typically 2-8°C.[3][8][10]

  • Solutions: If the compound is in solution, store it in a tightly sealed container, protected from light. For long-term storage, consider freezing aliquots to avoid repeated freeze-thaw cycles.[3]

First Aid Measures

  • After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[9][10]

  • After skin contact: Wash the affected area with soap and plenty of water.[9][10]

  • After eye contact: Flush the eyes with water as a precaution.[9][10]

  • After swallowing: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9][10]

Disposal Plan

Proper disposal of this compound and associated waste is critical to maintaining a safe laboratory environment and adhering to environmental regulations. Treat all waste as hazardous chemical waste.[1]

Waste Segregation and Collection:

  • Solid Waste: Unused or waste this compound should be disposed of as chemical waste and not mixed with general laboratory trash.[3] Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in the same designated hazardous waste container.[3][6]

  • Liquid Waste: Solutions containing this compound, as well as solvents used for washing, should be collected as hazardous liquid waste.[3][6] Do not pour any chemical waste down the drain.[1][3]

Waste Container Labeling and Storage:

  • Labeling: Use a designated and clearly labeled hazardous waste container. The label should include the full chemical name ("this compound"), the words "Hazardous Waste," the accumulation start date, and the primary hazard.[3]

  • Storage: Store the waste container in a designated satellite accumulation area, away from drains and incompatible materials. Keep the container securely closed when not in use.[3]

Final Disposal:

  • Professional Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.[3]

cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_weigh Weigh this compound in Fume Hood prep_ppe->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve handling_storage Store Unused Material (2-8°C, Dry, Dark) prep_weigh->handling_storage handling_reaction Perform Experiment prep_dissolve->handling_reaction disp_solid Collect Solid Waste (Contaminated PPE, etc.) handling_reaction->disp_solid disp_liquid Collect Liquid Waste (Solutions, Solvents) handling_reaction->disp_liquid disp_container Store in Labeled Hazardous Waste Container disp_solid->disp_container disp_liquid->disp_container disp_pickup Arrange for Professional Waste Pickup disp_container->disp_pickup

Caption: Workflow for handling and disposal of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。